molecular formula C7H15NO3 B15322779 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid

3-Amino-5-hydroxy-4,4-dimethylpentanoic acid

Cat. No.: B15322779
M. Wt: 161.20 g/mol
InChI Key: KPEQQOVUETZMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-hydroxy-4,4-dimethylpentanoic acid is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

3-amino-5-hydroxy-4,4-dimethylpentanoic acid

InChI

InChI=1S/C7H15NO3/c1-7(2,4-9)5(8)3-6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11)

InChI Key

KPEQQOVUETZMFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C(CC(=O)O)N

Origin of Product

United States

Foundational & Exploratory

The Structural Dynamics and Synthetic Utility of 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of proteolytically stable, conformationally predictable peptidomimetics relies heavily on the integration of unnatural amino acids. 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid (CAS: 161064-82-0) represents a highly specialized


-amino acid building block. Characterized by a 

-gem-dimethyl group and a

-hydroxyl terminus, this compound offers a unique combination of steric preorganization and orthogonal functionalization. This whitepaper provides an in-depth mechanistic analysis of its chemical properties, pH-dependent stability, and protocols for its integration into advanced foldamer synthesis.

Structural Chemistry & Conformational Preorganization

The -Amino Acid Backbone

Unlike canonical


-amino acids, 3-amino-5-hydroxy-4,4-dimethylpentanoic acid possesses an additional methylene carbon between the carboxylate and the amine group, classifying it as a 

-amino acid derivative. This structural homologation fundamentally alters the backbone dihedral angles (

,

,

), allowing oligomers containing this residue to fold into predictable, stable secondary structures known as foldamers [1]. Furthermore, the

-backbone renders the resulting peptides invisible to standard

-proteases, exponentially increasing their half-life in biological fluids.
The Thorpe-Ingold Effect via the -gem-Dimethyl Group

The defining feature of this molecule is the quaternary carbon at the C4 (


) position, bearing two methyl groups. This gem-dimethyl substitution exerts a profound steric influence known as the Thorpe-Ingold effect  (or angle compression effect) [2].
  • Causality: The bulky methyl groups compress the internal bond angle between C3 and C5. To minimize steric clash, the molecule is forced into a restricted conformational space (gauche effect), effectively preorganizing the C5-hydroxyl group and the C1-carboxylate into close spatial proximity.

  • Consequence: This preorganization dramatically lowers the entropic penalty (

    
    ) required for intramolecular cyclization, making the molecule highly reactive under specific pH conditions.
    
Physicochemical Profiling

The quantitative properties of the compound dictate its behavior in both aqueous media and organic synthesis.

Table 1: Core Physicochemical Properties

PropertyValueMechanistic Significance
Chemical Name 3-Amino-5-hydroxy-4,4-dimethylpentanoic acidCore IUPAC nomenclature.
CAS Registry Number 161064-82-0Unique identifier for procurement/QA.
Molecular Formula C₇H₁₅NO₃Defines mass balance for SPPS.
Molecular Weight 161.20 g/mol Utilized for stoichiometric calculations.
Estimated pKa (COOH) ~3.8Dictates zwitterionic transition point.
Estimated pKa (NH₃⁺) ~9.8Determines nucleophilicity of the amine.

Stability Profile and pH-Dependent Cyclization

The stability of 3-amino-5-hydroxy-4,4-dimethylpentanoic acid is not static; it is a dynamic equilibrium governed by pH. The primary degradation pathway is not intermolecular degradation, but rather intramolecular lactonization .

At physiological pH (7.4), the molecule exists as a stable zwitterion. The deprotonated carboxylate (COO⁻) is a poor electrophile, preventing the C5-hydroxyl from attacking. However, when the pH drops below the pKa of the carboxylic acid (< 3.0), the carboxylate is protonated. The Thorpe-Ingold effect drives the C5-hydroxyl to attack the activated carbonyl, ejecting water and forming a stable 6-membered


-lactone (4-amino-5,5-dimethyl-tetrahydro-2H-pyran-2-one).

Table 2: pH-Dependent Stability Matrix

pH RangeDominant SpeciesHalf-Life (Aqueous, 25°C)Primary Pathway
< 3.0 Protonated Open-Chain /

-Lactone
< 2 hoursRapid Thorpe-Ingold accelerated lactonization.
6.5 - 7.5 Zwitterion (Open-Chain)> 6 monthsStable; minimal cyclization due to carboxylate resonance.
> 10.0 Deprotonated Anion> 6 monthsStable; amine is free, carboxylate is unreactive.
Pathway Visualization

Cyclization A Open-Chain Zwitterion (pH 7.4) B Protonated Carboxylic Acid (pH < 3.0) A->B + H⁺ (Acidification) B->A + OH⁻ (Neutralization) C δ-Lactone (Cyclic Form) + H2O B->C Thorpe-Ingold Accelerated Cyclization C->B Hydrolysis (Aqueous)

Fig 1: pH-dependent equilibrium and Thorpe-Ingold accelerated lactonization pathway.

Self-Validating Experimental Protocols

To harness this molecule for drug development or foldamer synthesis, researchers must employ rigorous, self-validating protocols that account for its unique steric and kinetic properties.

Protocol 1: Kinetics of pH-Driven Lactonization via H-NMR

Purpose: To determine the precise rate constant (


) of 

-lactone formation, ensuring the compound is not inadvertently degraded during acidic cleavage steps in peptide synthesis. Causality:

H-NMR is chosen because the chemical environment of the gem-dimethyl protons shifts drastically when the flexible open chain locks into the rigid 6-membered lactone ring. Self-Validation: The use of an internal standard (TSP) ensures that the sum of the integrals of the open-chain and cyclic forms remains constant, validating that no side-reactions (e.g., intermolecular oligomerization) are occurring.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of 3-amino-5-hydroxy-4,4-dimethylpentanoic acid in 600 µL of D₂O.

  • Standardization: Add 1.0 mM of TSP (Trimethylsilylpropanoic acid) as an internal quantitative standard.

  • Baseline Acquisition: Acquire a baseline

    
    H-NMR spectrum at neutral pD to identify the gem-dimethyl singlet (~0.9-1.1 ppm).
    
  • Acidification: Inject DCl (deuterated hydrochloric acid) directly into the NMR tube to lower the pD to 2.0. Invert to mix.

  • Kinetic Monitoring: Immediately place the tube in the spectrometer at 25°C. Acquire spectra every 5 minutes for 2 hours.

  • Data Analysis: Track the disappearance of the open-chain gem-dimethyl singlet and the appearance of the downfield-shifted lactone gem-dimethyl singlet. Plot

    
     vs. time to extract the pseudo-first-order rate constant.
    
Protocol 2: Orthogonal Protection Strategy for SPPS

Purpose: To integrate the amino acid into Solid-Phase Peptide Synthesis (SPPS) without triggering lactonization or unwanted branching from the C5-hydroxyl. Causality: The amine must be temporarily masked with Fmoc for standard Fmoc-SPPS. The C5-hydroxyl must be masked with a bulky Trityl (Trt) group. The Trt group serves a dual purpose: it prevents O-acylation during coupling and provides extreme steric bulk that physically blocks the molecule from adopting the conformation required for lactonization. Self-Validation: The Kaiser (ninhydrin) test is utilized post-coupling. Because the C3-amine is sterically hindered by the adjacent gem-dimethyl group, standard coupling times may fail. A negative Kaiser test explicitly validates that the difficult coupling has achieved >99% completion.

Step-by-Step Methodology:

  • N-Protection: React the free amino acid with Fmoc-OSu (1.1 eq) in 10% Na₂CO₃/Dioxane (1:1) at 0°C for 2 hours, then room temperature for 12 hours. Acidify to pH 3 and immediately extract with EtOAc to prevent lactonization.

  • O-Protection: Dissolve the Fmoc-protected intermediate in anhydrous pyridine. Add Trityl chloride (Trt-Cl, 1.5 eq) and a catalytic amount of DMAP. Stir at 60°C for 24 hours. Purify via flash chromatography.

  • SPPS Coupling: Swell the resin in DMF. Add 4.0 eq of the Fmoc/Trt protected amino acid, 3.95 eq of HATU (a highly reactive coupling reagent required for hindered amines), and 8.0 eq of DIPEA. React for 2 hours.

  • Validation: Perform a Kaiser test. If blue (incomplete), repeat step 3. If yellow (complete), proceed to Fmoc deprotection.

  • Cleavage: Cleave the final peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. The Trt group is removed simultaneously.

Workflow Visualization

Workflow Step1 Raw Amino Acid (Zwitterion) Step2 N-β-Fmoc Protection (Fmoc-OSu) Step1->Step2 Amine Masking Step3 O-δ-Trt Protection (Trt-Cl, Pyridine) Step2->Step3 Hydroxyl Masking Step4 SPPS Integration (HATU/DIPEA) Step3->Step4 Solid-Phase Coupling Step5 Global Cleavage (TFA/TIS/H2O) Step4->Step5 Deprotection

Fig 2: Orthogonal protection strategy for integrating the compound into Solid-Phase Peptide Synthesis.

Applications in Advanced Therapeutics

The incorporation of 3-amino-5-hydroxy-4,4-dimethylpentanoic acid into


-peptides allows researchers to design foldamers that mimic the 

-helical interfaces of natural proteins [3]. The gem-dimethyl group forces the

-residue into a specific dihedral conformation, stabilizing 14-helix or 12-helix structures depending on the sequence context. Furthermore, the deprotected C5-hydroxyl group post-cleavage provides a highly reactive nucleophilic handle. This can be utilized for late-stage functionalization, such as the attachment of PEG chains to increase pharmacokinetic half-life, or the conjugation of fluorophores for intracellular tracking.

References

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "beta-Peptides: From Structure to Function." Chemical Reviews, 101(10), 3219-3232.[Link]

  • Kostal, J., & Jorgensen, W. L. (2010). "Thorpe−Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect." Journal of the American Chemical Society, 132(25), 8766–8773.[Link]

  • Schmitt, M. A., Choi, S. H., Guzei, I. A., & Gellman, S. H. (2006). "New helical foldamers: heterogeneous backbones with 1:2 and 2:1 alpha:beta-amino acid residue patterns." Journal of the American Chemical Society, 128(14), 4538-4539.[Link]

The Elusive Building Block: A Technical Guide to Structurally Related Analogs of 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: In the pursuit of novel therapeutic agents, the exploration of unique molecular scaffolds is paramount. Your query regarding 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid has led to a comprehensive survey of the current scientific literature. It is with scientific diligence that we must report a notable scarcity of published data specifically detailing the synthesis, incorporation, and functional role of this exact molecule in peptidomimetics.

However, the principles of peptidomimetic design allow us to draw valuable insights from structurally related and well-characterized analogs. This guide will therefore focus on a close structural relative, (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid , a member of the statine family of amino acids. The rationale and methodologies presented herein are directly applicable to the hypothetical use of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid, providing a robust framework for its future investigation.

Introduction: The Strategic Imperative for Non-Natural Amino Acids in Peptidomimetics

Peptides are exquisite signaling molecules, offering high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by poor metabolic stability and low bioavailability.[1] Peptidomimetics are a class of molecules designed to mimic the structure and function of natural peptides while overcoming these limitations.[1] A key strategy in peptidomimetic design is the incorporation of non-natural amino acids, which can enforce specific conformations, enhance resistance to enzymatic degradation, and improve pharmacokinetic profiles.[2][3]

The statine family of non-natural amino acids, characterized by a γ-amino acid backbone with a β-hydroxy group, are of particular interest. Their unique structure can act as a transition-state analog for protease inhibitors and induce specific secondary structures in peptides.[4]

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid: A Case Study

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid is a valuable building block in the synthesis of peptidomimetics, particularly those targeting proteases.[4] Its phenyl group provides a hydrophobic side chain that can engage in specific receptor interactions, while the amino and hydroxy groups offer sites for further chemical modification and hydrogen bonding.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₅NO₃[4]
Molecular Weight209.24 g/mol [4]
AppearanceWhite solid[4]
Chirality(3S,4S)[4]

Synthesis of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid Analogs

The synthesis of statine analogs often involves stereoselective reactions to establish the two chiral centers. A generalizable synthetic approach is outlined below. This multi-step synthesis requires careful control of reaction conditions to ensure high stereochemical purity, which is critical for the biological activity of the final peptidomimetic.

Experimental Protocol: A Generalized Synthetic Pathway

This protocol provides a conceptual framework for the synthesis of a statine derivative.

Step 1: Aldol Condensation

  • Rationale: To create the carbon backbone and introduce the hydroxyl group.

  • Procedure:

    • Start with a protected amino acid (e.g., Boc-L-phenylalanine).

    • Activate the carboxylic acid (e.g., convert to an ester or Weinreb amide).

    • React with a suitable enolate (e.g., the lithium enolate of tert-butyl acetate) under cryogenic conditions (-78 °C) to promote stereoselective bond formation.

    • Work-up and purify the resulting β-hydroxy ester.

Step 2: Azide Displacement

  • Rationale: To introduce the amino group precursor with inversion of stereochemistry.

  • Procedure:

    • Activate the hydroxyl group (e.g., mesylation or tosylation).

    • Displace the leaving group with sodium azide in a polar aprotic solvent (e.g., DMF).

    • Monitor the reaction by TLC or LC-MS until completion.

Step 3: Reduction of the Azide

  • Rationale: To form the primary amine.

  • Procedure:

    • Reduce the azide to an amine using a reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or triphenylphosphine followed by water.

    • Protect the newly formed amine if necessary for subsequent steps (e.g., with a Fmoc or Boc group).

Step 4: Hydrolysis of the Ester

  • Rationale: To yield the free carboxylic acid.

  • Procedure:

    • Hydrolyze the ester using a suitable base (e.g., lithium hydroxide in a mixture of THF and water).

    • Acidify the reaction mixture to protonate the carboxylate.

    • Extract the product into an organic solvent and purify.

Synthesis_Workflow A Protected Amino Acid B Aldol Condensation A->B C β-Hydroxy Ester B->C D Azide Displacement C->D E β-Azido Ester D->E F Azide Reduction E->F G Protected Amino Ester F->G H Ester Hydrolysis G->H I Final Product H->I

Caption: Generalized workflow for the synthesis of statine analogs.

Incorporation into Peptides and Conformational Influence

The incorporation of statine analogs into a peptide chain is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols.[5] The choice of protecting groups (e.g., Fmoc for the amine and a tert-butyl group for the hydroxyl) is crucial for compatibility with the SPPS chemistry.[6]

The presence of a γ-amino acid like a statine derivative disrupts the typical α-amino acid backbone, leading to the formation of unique secondary structures. The β-hydroxy group can participate in intramolecular hydrogen bonding, further constraining the peptide's conformation.[2] This conformational restriction can pre-organize the peptidomimetic into a bioactive conformation, leading to enhanced binding affinity for its target.[2]

Role in Enhancing Enzymatic Stability

A primary driver for incorporating non-natural amino acids is to enhance resistance to proteolysis.[7] The altered backbone of a peptide containing a statine analog is often a poor substrate for proteases, which are highly specific for peptide bonds between L-α-amino acids. This increased stability in the presence of enzymes translates to a longer biological half-life, a critical attribute for a therapeutic agent.[7]

Experimental Protocol: In Vitro Proteolytic Stability Assay

Objective: To assess the stability of a peptidomimetic containing a statine analog in the presence of a specific protease.

Materials:

  • Peptidomimetic of interest

  • Protease of interest (e.g., trypsin, chymotrypsin)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Prepare a stock solution of the peptidomimetic in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of the protease in the assay buffer.

  • Incubate the peptidomimetic with the protease at a specific temperature (e.g., 37 °C).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding a strong acid (e.g., trifluoroacetic acid).

  • Analyze the samples by RP-HPLC to separate the intact peptidomimetic from any degradation products.

  • Confirm the identity of the peaks using mass spectrometry.

  • Calculate the percentage of intact peptidomimetic remaining at each time point to determine its half-life.

Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Peptidomimetic Stock C Incubate at 37°C A->C B Protease Solution B->C D Quench Reaction C->D Time Points E RP-HPLC D->E F Mass Spectrometry E->F G Calculate Half-life F->G

Sources

Conformational analysis of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid

Authored by: Gemini, Senior Application Scientist

Foreword: Unveiling the Structural Nuances of a Novel GABA Analogue

3-Amino-5-hydroxy-4,4-dimethylpentanoic acid is a structurally intriguing molecule, possessing key functional groups—an amino group, a carboxyl group, and a hydroxyl group—arranged around a sterically demanding gem-dimethyl backbone. As a substituted γ-amino acid, it falls into the broad and therapeutically significant class of γ-aminobutyric acid (GABA) analogues. The biological activity of such molecules is intrinsically linked to their three-dimensional shape, or conformation, which dictates how they interact with physiological targets like receptors and enzymes.[1][2][3]

This guide provides a comprehensive framework for the conformational analysis of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid, designed for researchers and drug development professionals. We will navigate through both theoretical and experimental methodologies, emphasizing not just the "how" but the "why" behind each strategic choice. Our approach is grounded in established principles of physical organic chemistry and computational science, ensuring a robust and self-validating workflow.

Part 1: The Theoretical Landscape - A Computational Deep Dive

The initial exploration of a molecule's conformational preferences is most efficiently conducted through computational modeling. These in silico methods allow for the systematic investigation of the potential energy surface, identifying low-energy (and therefore, most probable) conformations.

The Rationale for a Quantum Mechanical Approach

For a molecule of this size and flexibility, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[4][5] DFT methods are adept at modeling electronic effects and non-covalent interactions, such as intramolecular hydrogen bonds, which are expected to play a crucial role in dictating the preferred conformations of our target molecule due to the presence of the amino, carboxyl, and hydroxyl groups.[6]

Step-by-Step Protocol: DFT-Based Conformational Search
  • Initial Structure Generation : The 2D structure of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid is drawn in a molecular editor. A preliminary 3D structure is generated using a standard molecular mechanics force field.

  • Identification of Rotatable Bonds : The key dihedral angles that define the molecule's overall shape are identified. For our molecule, these are primarily along the C-C backbone.

  • Systematic Conformational Scan : A systematic scan is performed by rotating each key dihedral angle in discrete increments (e.g., 30° or 45°). This generates a large pool of starting conformers.[6]

  • Geometry Optimization : Each generated conformer is then subjected to full geometry optimization using a DFT method. A common and well-validated choice is the B3LYP functional with a Pople-style basis set like 6-31G(d,p).[5][7] This level of theory is robust for organic molecules containing first and second-row elements.[7]

  • Energy Calculation and Pruning : The electronic energy of each optimized conformer is calculated. Duplicate structures and high-energy conformers (e.g., >10 kcal/mol above the global minimum) are discarded.

  • Vibrational Frequency Analysis : A frequency calculation is performed on the remaining low-energy conformers. The absence of imaginary frequencies confirms that each structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvent Effects : Biological processes occur in an aqueous environment. Therefore, the influence of a solvent (water) is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[6] The energies of the gas-phase optimized structures are re-calculated with the PCM to determine the relative energies in solution.

Anticipated Data and Interpretation

The primary output of this computational study is a set of low-energy conformers and their relative Gibbs free energies. This data allows us to predict the population of each conformer at a given temperature using the Boltzmann distribution.

Conformer IDKey Dihedral Angle 1 (°)Key Dihedral Angle 2 (°)Relative Energy (kcal/mol, Gas Phase)Relative Gibbs Free Energy (kcal/mol, Aqueous)
Conf-1 ~60~1800.000.00
Conf-2 ~-60~1800.850.55
Conf-3 ~180~601.502.10
Conf-4 ~60~-602.151.80
Note: Dihedral angles are hypothetical and for illustrative purposes.

This table would reveal which conformations are most stable. For instance, conformations stabilized by intramolecular hydrogen bonds (e.g., between the -NH2 and -COOH, or -OH and -COOH groups) are likely to be low in energy, especially in the gas phase. Solvation is expected to stabilize conformations with larger dipole moments.[6]

Workflow Visualization

Computational_Workflow cluster_prep Structure Preparation cluster_calc DFT Calculations cluster_analysis Analysis & Refinement mol2d 2D Structure mol3d Initial 3D Model mol2d->mol3d dihedrals Identify Rotatable Bonds mol3d->dihedrals scan Systematic Dihedral Scan dihedrals->scan opt Geometry Optimization (B3LYP/6-31G(d,p)) scan->opt freq Frequency Analysis opt->freq filter Filter High-Energy Conformers freq->filter solvent Solvation Model (PCM) filter->solvent results Final Low-Energy Conformers (Energies & Geometries) solvent->results

Caption: Computational workflow for DFT-based conformational analysis.

Part 2: Experimental Validation - Bridging Theory and Reality

While computational methods provide a powerful predictive model, experimental validation is crucial for confirming the conformational preferences, particularly in the solution state. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for this purpose.[8][9]

The Power of NMR in Conformational Elucidation

For flexible molecules like 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid, NMR provides time-averaged data that reflects the ensemble of conformations present in solution. Key NMR parameters, such as scalar coupling constants (J-couplings) and Nuclear Overhauser Effects (NOEs), are exquisitely sensitive to molecular geometry.[9]

Step-by-Step Protocol: NMR-Based Structural Analysis
  • Sample Preparation : A few milligrams of the synthesized compound are dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of approximately 1-5 mM.[10]

  • 1D ¹H NMR Acquisition : A standard one-dimensional proton NMR spectrum is acquired. This provides initial information on the chemical environment of all protons and allows for the measurement of proton-proton J-couplings.

  • 2D NMR Acquisition : A suite of two-dimensional NMR experiments is performed to unambiguously assign all proton and carbon signals and to extract conformational restraints.

    • COSY (Correlation Spectroscopy) : Identifies protons that are scalar-coupled to each other, helping to trace out the carbon backbone.

    • TOCSY (Total Correlation Spectroscopy) : Establishes correlations between all protons within a given spin system.[10]

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, crucial for assigning quaternary carbons like the gem-dimethyl group.

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) : This is the most critical experiment for conformational analysis. It detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons.

  • Data Analysis :

    • J-Coupling Analysis : The magnitude of the three-bond coupling constant (³J) between vicinal protons can be related to the intervening dihedral angle via the Karplus equation. This provides quantitative information about the preferred rotamers around the C-C bonds.

    • NOE Restraint Generation : The volumes of NOESY cross-peaks are integrated and converted into distance restraints (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).

  • Structure Calculation : The experimentally derived distance and dihedral angle restraints are used to filter the computationally generated conformers. Only those theoretical structures that are consistent with the NMR data are considered part of the solution-state conformational ensemble.

Expected NMR Data and Interpretation
Proton PairExpected ³J (Hz)Interpretation (Dihedral Angle)Expected NOE IntensityInterpretation (Distance)
Hₐ - Hₓ2-4Gauche (~60°)--
Hₐ - Hᵧ9-12Anti (~180°)--
Hₙ - Hₖ--StrongClose in space (<2.5 Å)
Hₙ - Hₘ--WeakFurther apart (<5.0 Å)
Note: Proton designations are hypothetical and for illustrative purposes.

A strong NOE between a proton on the amino-bearing carbon and a proton on the hydroxyl-bearing carbon, for instance, would indicate a folded or bent conformation. Conversely, the absence of such an NOE would suggest a more extended structure.

Workflow Visualization

Experimental_Workflow cluster_nmr NMR Spectroscopy cluster_data Data Extraction & Analysis cluster_validation Structure Validation sample Sample Preparation (in D₂O or DMSO-d₆) nmr_1d 1D ¹H NMR sample->nmr_1d nmr_2d 2D NMR (COSY, HSQC, NOESY) nmr_1d->nmr_2d assign Resonance Assignment nmr_2d->assign j_couple ³J Coupling Analysis (Karplus Equation) assign->j_couple noe NOE Integration (Distance Restraints) assign->noe filter Filter Conformers with Experimental Restraints j_couple->filter noe->filter dft_conformers DFT Conformational Ensemble dft_conformers->filter final_ensemble Validated Solution-State Conformational Ensemble filter->final_ensemble SAR_Logic comp_chem Computational Analysis (Predicted Conformations) ensemble Accessible Conformational Ensemble comp_chem->ensemble nmr NMR Analysis (Solution Conformations) nmr->ensemble bioactive Bioactive Conformation ensemble->bioactive sar Structure-Activity Relationship (SAR) ensemble->sar receptor GABA Receptor Binding Pocket receptor->bioactive activity Biological Activity (Potency, Selectivity) bioactive->activity activity->sar

Caption: Relationship between conformation and biological function.

Conclusion

The conformational analysis of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid is a multi-faceted endeavor that requires a synergistic application of computational and experimental techniques. By first mapping the potential energy surface with DFT calculations and then validating the predicted conformations in solution with NMR spectroscopy, a comprehensive understanding of the molecule's structural dynamics can be achieved. This knowledge is not merely academic; it is the fundamental basis for understanding its potential as a therapeutic agent and for guiding the future design of more potent and selective GABAergic modulators.

References

  • Density Functional Calculations for Amino Acids. (2004). [Source not provided].
  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (n.d.). SCIRP.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). Request PDF.
  • Gora, R. W., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI.
  • Wen, X., et al. (2015). Potential interactions between GABA analogues and the α+β-interface of GABAA receptor. [Source not provided].
  • Pirard, B., & Durant, F. (1996). Molecular modelling and conformational analysis of a GABAB antagonist. Journal of Computer-Aided Molecular Design.
  • Cheng, M. H., et al. (n.d.). Molecular Dynamics Simulations of GABA Binding to the GABAC Receptor. PMC - NIH.
  • High Resolution NMR Spectroscopy. (n.d.). [Source not provided].
  • Computational Modeling of Muscimol and GABA Receptor Binding. (2025).
  • NMR in structural determination of proteins and peptides. (2020). NMIMS Pharmacy.
  • D'Andrea, L. D., & De Simone, A. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed.
  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2020). Sciforum.
  • Naffaa, M. M., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. MDPI.
  • Melnykov, K. M., et al. (n.d.). A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold. Scilit.

Sources

The Structural Influence of the gem-Dimethyl Group in 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a gem-dimethyl group onto a carbon backbone can profoundly influence the conformational landscape and reactivity of a molecule. This guide provides a detailed analysis of the structural impact of the gem-dimethyl group at the C4 position of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid. By examining the principles of the Thorpe-Ingold effect, we will explore how this substitution restricts bond rotation, alters bond angles, and favors specific conformations that can enhance intramolecular interactions and influence the molecule's overall properties. This paper will serve as a technical resource for researchers leveraging this structural motif in medicinal chemistry and materials science.

Introduction: The Significance of the gem-Dimethyl Effect

The gem-dimethyl group, a quaternary carbon substituted with two methyl groups, is a common structural motif in numerous natural products and pharmaceutically active compounds.[1] Its prevalence is not coincidental; the substitution of two hydrogens on a methylene group with bulkier alkyl groups can dramatically alter a molecule's conformational preferences and reactivity. This phenomenon, known as the Thorpe-Ingold effect or the gem-dimethyl effect, describes the acceleration of intramolecular reactions, particularly cyclizations, due to these steric and conformational constraints.[2][3]

In the context of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid, the gem-dimethyl group at the C4 position is poised to exert a significant influence on the spatial relationship between the amino group at C3 and the hydroxyl group at C5. Understanding this impact is crucial for predicting the molecule's three-dimensional structure, its potential for intramolecular interactions, and its utility as a building block in drug design and synthesis.

Structural Impact: Conformational Restriction and Bond Angle Distortion

The primary influence of the gem-dimethyl group is steric in nature. The two methyl groups occupy a significantly larger volume than the hydrogen atoms they replace, leading to increased steric hindrance. This has two major consequences for the structure of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid.

The Thorpe-Ingold Effect: A Driving Force for Conformational Preference

The Thorpe-Ingold effect posits that the presence of a gem-dialkyl group on a carbon chain brings the two ends of the chain closer together.[2] This is attributed to a widening of the internal bond angle between the alkyl groups, which consequently compresses the bond angle between the adjacent carbons in the backbone.

Newman_Projections cluster_gauche Gauche Conformation (Favored) cluster_eclipsed Eclipsed Conformation (Disfavored) C4_g C4 NH2_g NH2 C4_g->NH2_g H_g H C4_g->H_g COOH_g CH2COOH C4_g->COOH_g Me1_g CH3 C4_g->Me1_g Me2_g CH3 C4_g->Me2_g CH2OH_g CH2OH C4_g->CH2OH_g C4_e C4 NH2_e NH2 C4_e->NH2_e H_e H C4_e->H_e COOH_e CH2COOH C4_e->COOH_e Me1_e CH3 C4_e->Me1_e Me2_e CH3 C4_e->Me2_e CH2OH_e CH2OH C4_e->CH2OH_e

Caption: Newman projections of the C3-C4 bond illustrating favored (gauche) and disfavored (eclipsed) conformations.

The staggered conformations, particularly the gauche arrangements where the bulky substituents are not directly aligned, will be significantly lower in energy than the eclipsed conformations. [4][5]This leads to a molecule that is less flexible and spends more time in a limited set of well-defined conformations.

Promotion of Intramolecular Hydrogen Bonding

The conformational rigidity imposed by the gem-dimethyl group can favor the formation of intramolecular hydrogen bonds. The proximity of the amino, hydroxyl, and carboxylic acid functional groups creates an opportunity for a stable hydrogen-bonding network.

Caption: Potential intramolecular hydrogen bonding network in a folded conformation.

This pre-organization can have significant implications for the molecule's physical properties, such as its solubility and crystal packing, as well as its biological activity.

Electronic Effects and Chemical Reactivity

While the steric effects of the gem-dimethyl group are dominant, electronic effects also play a role in modulating the reactivity of the functional groups.

Inductive Effects on Acidity and Basicity

Alkyl groups are known to be weakly electron-donating through induction. The two methyl groups at C4 will therefore slightly increase the electron density along the carbon backbone. This could have a minor, but measurable, effect on the pKa of the carboxylic acid and the pKb of the amino group. The electron-donating effect would be expected to slightly decrease the acidity of the carboxylic acid (increase pKa) and slightly increase the basicity of the amino group (decrease pKb).

Implications for Intramolecular Reactions

The most significant impact on reactivity is the facilitation of intramolecular reactions. The reduced conformational freedom and the enforced proximity of the amino and hydroxyl groups to the carboxylic acid terminus can dramatically accelerate cyclization reactions. For example, under appropriate conditions, 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid would be expected to readily form a six-membered lactam (via reaction of the amino group with the carboxylic acid) or a seven-membered lactone (via reaction of the hydroxyl group with the carboxylic acid). The principles of the Thorpe-Ingold effect suggest that the rates of these cyclizations would be significantly faster than in the non-dimethylated analogue. [2][3]

Conceptual Experimental Protocols

Proposed Synthetic Pathway

A plausible retrosynthetic analysis suggests that the target molecule could be synthesized from a precursor containing the gem-dimethyl moiety. A possible forward synthesis is outlined below.

Synthesis_Workflow cluster_alternative Alternative from C5 alcohol start Commercially available gem-dimethyl ester step1 Michael addition of nitromethane start->step1 step2 Reduction of nitro group to amine step1->step2 step4 Reduction of ester to primary alcohol step3 Hydrolysis of ester to carboxylic acid step2->step3 product 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid step3->product step4_alt Selective oxidation of primary alcohol step5_alt Conjugate addition of an amino equivalent step4_alt->step5_alt step5_alt->product start_alt 5-hydroxy-4,4-dimethylpentanoic acid derivative start_alt->step4_alt

Caption: A conceptual workflow for the synthesis of the target molecule.

This proposed route leverages well-established reactions and commercially available starting materials. The synthesis of related compounds, such as 3-amino-4,4-dimethyl lithocholic acid derivatives, has been reported and can provide valuable insights into reaction conditions. [6][7]

Expected Spectroscopic Data

The structure of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid could be confirmed using a combination of spectroscopic techniques.

Technique Expected Key Features
¹H NMR - A sharp singlet integrating to 6H for the two equivalent methyl groups of the gem-dimethyl moiety.- Distinct multiplets for the CH, CH₂, and CH₂ protons of the backbone.- Broad signals for the NH₂ and OH protons, which may be exchangeable with D₂O.
¹³C NMR - A characteristic quaternary carbon signal for C4.- Two equivalent methyl carbon signals.- Signals for the other backbone carbons (C1, C2, C3, C5).
IR Spec. - A broad O-H stretch from the carboxylic acid and alcohol.- An N-H stretch from the amino group.- A strong C=O stretch from the carboxylic acid.
Mass Spec. - A molecular ion peak corresponding to the exact mass of the compound (C₇H₁₅NO₃).

Applications in Medicinal Chemistry and Drug Design

The conformational constraints imposed by the gem-dimethyl group are highly desirable in drug design. By locking a flexible molecule into a specific, bioactive conformation, it is possible to:

  • Enhance Potency and Selectivity: A rigidified ligand can bind more effectively to its target receptor, leading to increased potency and reduced off-target effects. [1]* Improve Pharmacokinetic Properties: The gem-dimethyl group can shield adjacent functional groups from metabolic degradation, thereby increasing the in vivo half-life of a drug candidate. [1]* Modulate Physicochemical Properties: The introduction of alkyl groups can alter the lipophilicity of a molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

The structure of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid, with its spatially defined functional groups, makes it an attractive scaffold for the development of peptidomimetics and other small molecule therapeutics. For instance, it could serve as a building block for constrained peptides or as a chiral ligand in asymmetric synthesis.

Conclusion

The gem-dimethyl group in 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid is not merely a passive substituent but an active architectural element that profoundly shapes the molecule's three-dimensional structure. Through the Thorpe-Ingold effect, it induces conformational rigidity and brings key functional groups into close proximity. This pre-organization influences the molecule's physical properties, chemical reactivity, and potential applications. For medicinal chemists and materials scientists, understanding and harnessing the gem-dimethyl effect is a powerful strategy for the rational design of molecules with tailored properties and functions.

References

  • Jung, M. E., & Piizzi, G. (2005). The Thorpe-Ingold Effect. Chemical Reviews, 105(5), 1735-1766.
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. The formation of spiro-compounds from cyclohexane derivatives. Journal of the Chemical Society, Transactions, 107, 1080-1106.
  • O'Neill, J., Riesebeck, T., & Cornella, J. (2018). The Thorpe-Ingold Effect in Modern Chemistry. Chimia, 72(11), 768-775.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.
  • PubChem. (n.d.). 3-Amino-4,4-dimethylpentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-4,4-dimethylpentanoic acid. Retrieved from [Link]

  • Li, Y., et al. (2023).
  • Chemistry LibreTexts. (2023). Conformational Analysis. Retrieved from [Link]

  • Wikipedia. (2023). Thorpe-Ingold effect. Retrieved from [Link]

  • Allinger, N. L., & Zalkow, V. (1961). The gem-Dimethyl Effect. The Journal of Organic Chemistry, 26(9), 3615-3618.
  • Li, Y., et al. (2023).
  • PubChem. (n.d.). 3-Amino-4,4-dimethylpentanoic acid. Retrieved from [Link]

  • Li, Y., et al. (2023).
  • Chemistry LibreTexts. (2023). Conformations of Acyclic Hydrocarbons. Retrieved from [Link]

  • LibreTexts. (2023). Conformational analysis. Retrieved from [Link]

Sources

The Strategic Utility of 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-amino-5-hydroxy-4,4-dimethylpentanoic acid, a chiral building block of significant interest in medicinal chemistry. We delve into its stereoselective synthesis, physicochemical properties, and strategic applications in the development of novel therapeutics. This document serves as a resource for researchers and drug development professionals, offering insights into the rationale behind its use and detailed methodologies for its synthesis and incorporation into complex molecular architectures.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. Chiral building blocks, particularly non-proteinogenic amino acids, have emerged as powerful tools in this endeavor, enabling the synthesis of complex molecules with precise three-dimensional arrangements critical for biological activity. Among these, 3-amino-5-hydroxy-4,4-dimethylpentanoic acid presents a unique and valuable scaffold.

This γ-amino acid derivative incorporates several key structural features: a chiral β-hydroxy group, a primary amino group, and a gem-dimethyl substitution at the C4 position. This combination of functionalities imparts conformational rigidity and specific hydrogen bonding capabilities, making it an attractive component for the design of peptidomimetics and small molecule inhibitors. Its structural relationship to statine and its analogs, which are known transition-state isosteres for aspartic proteases, further underscores its potential in drug design, particularly in the development of inhibitors for enzymes like HIV protease.[1][2][3]

This guide will explore the synthetic pathways to access this chiral building block in high enantiopurity, detail its key physicochemical characteristics, and showcase its application in the design and synthesis of biologically active compounds.

Stereoselective Synthesis: Mastering the Chiral Centers

The controlled synthesis of 3-amino-5-hydroxy-4,4-dimethylpentanoic acid, with its two contiguous stereocenters, is a significant challenge. The primary goal is to achieve high diastereoselectivity and enantioselectivity. Drawing from established methodologies for the synthesis of related β-hydroxy γ-amino acids, several strategic approaches can be employed.

Diastereoselective Aldol Reaction Approach

A highly effective and widely adopted strategy for constructing the β-hydroxy acid backbone is the diastereoselective aldol reaction. This approach typically involves the reaction of a chiral enolate with an appropriate aldehyde. A plausible and efficient route to 3-amino-5-hydroxy-4,4-dimethylpentanoic acid is outlined below.

Conceptual Synthetic Pathway:

G cluster_0 Aldol Condensation cluster_1 Post-Aldol Modifications A 3,3-Dimethyl-4-pentenal C Aldol Adduct A->C TiCl4, DIPEA B Chiral Oxazolidinone B->C D Hydrolysis C->D LiOH, H2O2 E Curtius Rearrangement D->E DPPA, t-BuOH, heat F (3S,4R)-3-Amino-5-hydroxy-4,4-dimethylpentanoic acid E->F Acidic Hydrolysis

Figure 1: Proposed synthetic workflow for 3-amino-5-hydroxy-4,4-dimethylpentanoic acid.

Detailed Experimental Protocol (Proposed):

This protocol is a proposed adaptation based on established methods for analogous structures.[4]

Step 1: Diastereoselective Aldol Reaction

  • To a solution of a chiral N-acyloxazolidinone (e.g., (R)-4-benzyl-2-oxazolidinone) in anhydrous dichloromethane at -78 °C, add titanium tetrachloride (1.1 eq) dropwise.

  • Add diisopropylethylamine (DIPEA, 1.15 eq) and stir for 30 minutes.

  • Add 3,3-dimethyl-4-pentenal (1.0 eq) dropwise and stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with dichloromethane.

  • Purify the crude product by flash column chromatography to yield the aldol adduct.

Causality: The use of a chiral auxiliary like an Evans oxazolidinone allows for excellent stereocontrol during the formation of the new C-C bond, leading to a high diastereomeric excess of the desired aldol product. The Lewis acid, TiCl4, promotes the reaction and enhances stereoselectivity.

Step 2: Hydrolysis of the Chiral Auxiliary

  • Dissolve the purified aldol adduct in a 3:1 mixture of tetrahydrofuran and water.

  • Cool the solution to 0 °C and add hydrogen peroxide (30% aqueous solution, 4.0 eq) followed by lithium hydroxide (1.5 eq).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2-3 with 1N HCl and extract the carboxylic acid product with ethyl acetate.

Causality: The peroxide-mediated hydrolysis cleaves the chiral auxiliary, which can be recovered and recycled, to afford the free β-hydroxy carboxylic acid without epimerization of the newly formed stereocenters.

Step 3: Introduction of the Amino Group via Curtius Rearrangement

  • To a solution of the β-hydroxy carboxylic acid in anhydrous tert-butanol, add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq).

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting Boc-protected amine by flash column chromatography.

Causality: The Curtius rearrangement is a reliable method for converting a carboxylic acid to an amine with retention of configuration. The use of DPPA in the presence of tert-butanol directly yields the tert-butoxycarbonyl (Boc)-protected amine, which is a stable and versatile intermediate for further synthetic manipulations.

Step 4: Deprotection

  • Dissolve the Boc-protected amino alcohol in a solution of hydrochloric acid in dioxane (4M).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the solution under reduced pressure to yield the hydrochloride salt of 3-amino-5-hydroxy-4,4-dimethylpentanoic acid.

Causality: Acidic conditions efficiently remove the Boc protecting group to provide the final product.

Enzymatic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymatic tandem aldol addition-transamination reactions have been successfully employed for the synthesis of γ-hydroxy-α-amino acids.[5][6] A similar strategy could be envisioned for the synthesis of 3-amino-5-hydroxy-4,4-dimethylpentanoic acid, potentially offering a more sustainable and efficient route.

Conceptual Enzymatic Pathway:

G cluster_0 Enzymatic Aldol Addition cluster_1 Enzymatic Transamination A Pyruvate C Aldolase A->C B 3,3-Dimethyl-4-pentenal B->C D 4-Hydroxy-2-oxo-5,5-dimethylhexanoic acid C->D E Transaminase D->E G 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid E->G F Amine Donor F->E

Figure 2: A potential biocatalytic route to 3-amino-5-hydroxy-4,4-dimethylpentanoic acid.

This approach would involve an initial aldolase-catalyzed reaction between pyruvate and 3,3-dimethyl-4-pentenal to form the corresponding γ-hydroxy-α-keto acid, followed by a stereoselective transamination to introduce the amino group. The selection of appropriate enzymes would be crucial for achieving the desired stereochemistry.

Physicochemical and Spectroscopic Data

PropertyPredicted Value/Characteristic
Molecular Formula C7H15NO3
Molecular Weight 161.20 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
pKa (Carboxylic Acid) ~4-5
pKa (Amine) ~9-10
¹H NMR Expect signals for the gem-dimethyl group (singlet), methylene protons adjacent to the carbonyl and hydroxyl groups, and methine protons at the chiral centers.
¹³C NMR Expect signals for the carbonyl carbon, carbons bearing the hydroxyl and amino groups, the quaternary carbon of the gem-dimethyl group, and the methyl carbons.
Mass Spectrometry [M+H]⁺ = 162.11

Applications in Drug Development: A Strategic Building Block

The unique structural features of 3-amino-5-hydroxy-4,4-dimethylpentanoic acid make it a highly valuable building block in medicinal chemistry, particularly for the design of enzyme inhibitors.

HIV Protease Inhibitors

The core structure of 3-amino-5-hydroxy-4,4-dimethylpentanoic acid is closely related to statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), a key component of the naturally occurring aspartic protease inhibitor pepstatin.[1] Statine and its analogs act as transition-state isosteres, mimicking the tetrahedral intermediate of peptide bond hydrolysis catalyzed by aspartic proteases. This makes them excellent scaffolds for the development of inhibitors for enzymes like HIV-1 protease, a critical target in the treatment of HIV/AIDS.[2][3][7]

The gem-dimethyl group at the C4 position of 3-amino-5-hydroxy-4,4-dimethylpentanoic acid can provide a steric shield, potentially influencing the binding conformation and improving metabolic stability. The hydroxyl and amino groups can form crucial hydrogen bond interactions with the active site residues of the enzyme.[8]

Illustrative Incorporation into a Generic HIV Protease Inhibitor:

G A P2 Ligand B 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid (Core Scaffold) A->B Amide Bond D HIV Protease Inhibitor A->D C P1' Ligand B->C Amide Bond B->D C->D

Sources

Thermodynamic Solubility Profiling of 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Methodological Guide Subject: Physicochemical Characterization / Pre-formulation Target Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers

Executive Summary

The molecule 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid represents a distinct class of functionalized


-amino acids. Structurally characterized by a gem-dimethyl group at the C4 position and a terminal primary hydroxyl group, this compound exhibits complex solvation behavior driven by its zwitterionic nature and steric constraints.

Accurate thermodynamic solubility profiling is critical for this compound, as kinetic solubility estimates often fail to predict long-term stability for zwitterions with high crystal lattice energies. This guide provides a rigorous, self-validating framework for determining the thermodynamic solubility profile, focusing on pH-dependence (Henderson-Hasselbalch kinetics), temperature dependence (Van’t Hoff thermodynamics), and solid-state form control.

Key Technical Challenges Addressed:

  • Zwitterionic Equilibria: Managing the U-shaped solubility curve defined by

    
     (carboxyl) and 
    
    
    
    (amine).
  • Detection Limits: Overcoming the lack of strong UV chromophores using Charged Aerosol Detection (CAD) or derivatization.

  • Gem-Dimethyl Effect: Accounting for increased lattice energy and reduced rotational freedom in the solid state.

Physicochemical Basis & Theoretical Profile

Before initiating wet-lab protocols, the theoretical solubility landscape must be mapped to optimize experimental design.

Structural Analysis

The molecule contains three distinct solvation-active sites:

  • Carboxylic Acid (C1): Proton donor; responsible for anionic species at pH >

    
    .
    
  • Primary Amine (C3): Proton acceptor; responsible for cationic species at pH <

    
    .
    
  • Gem-dimethyl (C4): Hydrophobic bulky group. This introduces the "Thorpe-Ingold" effect, likely restricting conformational flexibility and increasing the melting point (

    
    ) relative to linear analogs, thereby theoretically lowering intrinsic solubility (
    
    
    
    ).
  • Primary Alcohol (C5): H-bond donor/acceptor; enhances aqueous solubility but does not ionize in the physiological pH range.

Predicted Ionization Constants

Based on structural analogs (e.g.,


-homoserine, 

-amino acids), the predicted ionization profile is:
  • 
     (COOH): 
    
    
    
  • 
     (NH
    
    
    
    ):
    
    
  • Isoelectric Point (pI):

    
    
    

At the pI, the molecule exists predominantly as a zwitterion (


). This species typically exhibits the lowest  solubility due to high crystal lattice energy (strong electrostatic interactions between headgroups) and zero net charge.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol utilizes the Shake-Flask Method , the gold standard for thermodynamic equilibrium, coupled with HPLC-CAD/MS quantification.

Phase 1: Preparation and Solid-State Verification

Objective: Ensure the starting material is crystalline and chemically pure. Amorphous material will yield falsely high solubility values (supersaturation).

  • PXRD Analysis: Obtain a baseline Powder X-Ray Diffraction pattern.

  • DSC Analysis: Determine onset melting point and heat of fusion (

    
    ).
    
  • Purity Check: Verify >98% purity via HPLC.

Phase 2: Buffer Selection & Equilibration

Objective: Determine solubility across the pH range 1.2 – 12.0.

Buffer Systems (50 mM):

  • pH 1.2 (HCl/KCl)

  • pH 4.0 (Acetate)

  • pH 6.8 - 7.4 (Phosphate - Note: Check for cationic complexation)

  • pH 10.0 (Borate or Carbonate)

Protocol Steps:

  • Saturation: Add excess solid compound (approx. 20-50 mg) to 2 mL of each buffer in borosilicate glass vials.

  • Agitation: Incubate at constant temperature (

    
    C) with orbital shaking (500 rpm).
    
  • Time Course: Sample at 24h, 48h, and 72h to confirm equilibrium plateaus.

  • pH Drift Check: Measure pH of the supernatant at the end of the experiment. If pH shifts >0.1 units, re-adjust and re-equilibrate.

Phase 3: Phase Separation & Quantification

Critical Control: Filtration can adsorb hydrophobic compounds, but this molecule is polar. However, to prevent sub-micron crystal passage, use centrifugation followed by filtration.

  • Centrifugation: 15,000 rpm for 10 mins.

  • Filtration: 0.22

    
    m PVDF filter (low binding for polar amines).
    
  • Quantification (HPLC-CAD):

    • Column: HILIC or C18-Aq (capable of retaining polar zwitterions).

    • Mobile Phase: Acetonitrile/Ammonium Acetate buffer (volatile for CAD).

    • Detection: Charged Aerosol Detector (CAD) is preferred over UV (205-210 nm) due to low extinction coefficient of the aliphatic chain.

Thermodynamic Data Processing

The Solubility-pH Profile

The total solubility (


) at a given pH is defined by the intrinsic solubility of the zwitterion (

) and the ionization constants.


  • Low pH: Solubility driven by Cationic species.

  • High pH: Solubility driven by Anionic species.

  • pI: Solubility

    
    .
    
Temperature Dependence (Van't Hoff Analysis)

To determine the enthalpy of solution (


) and entropy of solution (

), perform the solubility experiment at three temperatures (e.g., 298K, 310K, 313K) at the pH of interest (usually pH 7.4 or water).

Plot


 (molar fraction) vs 

(Kelvin).


  • Linearity: A linear plot indicates no change in solid form (polymorph) over the temperature range.

  • Non-linearity: Suggests a phase transition (e.g., dehydration of a hydrate) or change in

    
    .
    

Visualization of Workflows & Pathways

Solubility Determination Workflow

SolubilityProtocol Start Start: Solid Material Char Solid State Characterization (PXRD, DSC, TGA) Start->Char Prep Sample Preparation Excess Solid + Buffer Series (pH 1.2 - 10.0) Char->Prep Confirm Crystalline Equil Equilibration Shake Flask (24-72h) Temp Control (+/- 0.1C) Prep->Equil Sep Phase Separation Centrifugation + Filtration Equil->Sep Anal Quantification HPLC-CAD / LC-MS Sep->Anal Supernatant SolidCheck Residual Solid Analysis Check for Polymorph Change Sep->SolidCheck Precipitate Data Data Processing pH-Solubility Profile Van't Hoff Plot Anal->Data SolidCheck->Data Confirm Form Stability

Figure 1: Step-by-step workflow for thermodynamic solubility determination, emphasizing solid-state verification.

Ionization & Solvation Pathway

IonizationPath Cation Cationic Species (pH < pKa1) High Solubility Zwitter Zwitterion (Neutral) (pKa1 < pH < pKa2) Minimum Solubility (S0) Lattice Energy Dominant Cation->Zwitter - H+ (Carboxyl) Zwitter->Cation + H+ Anion Anionic Species (pH > pKa2) High Solubility Zwitter->Anion - H+ (Amine) Anion->Zwitter + H+

Figure 2: Ionization equilibria governing the U-shaped solubility profile of the zwitterionic amino acid.

Data Tables for Reporting

When executing this protocol, organize data into the following standard format to ensure comparability and rigor.

Table 1: Physicochemical Properties (Predicted/Measured)
ParameterValueMethodNotes
Molecular Weight 175.23 g/mol CalculationFormula:

Predicted pKa1 4.0 ± 0.2ACD/Labs or ChemAxonCarboxyl group
Predicted pKa2 10.1 ± 0.2ACD/Labs or ChemAxonPrimary Amine
Predicted LogP -1.5 to -0.5ConsensusHighly polar / Hydrophilic
Melting Point > 200°C (Expected)DSCDecomposition likely
Table 2: Thermodynamic Solubility Results Template
MediumpH (Final)Solubility (mg/mL)Solubility (mM)Solid Form (Post)
0.1 N HCl1.2[Data][Data]Form A
Acetate Buffer4.5[Data][Data]Form A
Phosphate Buffer7.4[Data] (

)
[Data]Form A
Borate Buffer10.0[Data][Data]Form A
FaSSIF6.5[Data][Data]Form A

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. Link

  • Baka, E., et al. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Link

  • Perlovich, G. L., et al. (2010). "Thermodynamics of solubility, sublimation and solvation processes of parabens." European Journal of Pharmaceutical Sciences, 39(4), 318-327. Link

  • Grant, D. J. W., et al. (1984). "Solubility behavior of amino acids and peptides in water and in different solvents." Journal of Solution Chemistry. (Foundational text on zwitterion thermodynamics).

Strategic Utilization of 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Metabolic Stability and Peptidomimetic Engineering

Executive Summary

In the landscape of modern drug design, particularly within the development of Antibody-Drug Conjugates (ADCs) and macrocyclic peptides, metabolic stability remains a primary attrition factor. This guide analyzes 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid (Ahdmpa) , a specialized


-amino acid building block. By leveraging the Thorpe-Ingold (gem-dimethyl) effect  and the inherent proteolytic resistance of the 

-backbone, this scaffold offers a dual-mechanism solution to extend the half-life of bioactive peptides and linkers.
Part 1: Structural Mechanistics & The Gem-Dimethyl Effect

The metabolic resilience of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid is not accidental; it is a product of precise steric engineering. To understand its utility, we must dissect its structural causality.

1. The Gem-Dimethyl Blockade (Steric Occlusion)

The 4,4-dimethyl substitution is the critical stability pharmacophore. In standard linear amino acids (e.g., Leucine), the side chain possesses rotational freedom that allows proteases (like Chymotrypsin or DPP-IV) to accommodate the backbone into the catalytic triad.

  • Mechanism: The bulky methyl groups at C4 create a high energetic barrier to rotation (

    
    ). This restricts the molecule to a narrow conformational space, often inducing a "turn" structure (The Thorpe-Ingold Effect).
    
  • Result: Proteolytic enzymes cannot effectively bind the substrate because the "induced fit" is sterically prohibited. The methyl groups act as a physical shield for the adjacent amide bonds.

2. The

-Amino Acid Advantage

Ahdmpa is a


-amino acid derivative (amine at C3).
  • Causality: Mammalian proteases are evolutionarily optimized for

    
    -peptide bonds. The insertion of an extra methylene group (
    
    
    
    at C2) alters the distance and angle between the carbonyl and the amine.
  • Impact: This backbone modification renders the peptide bond "invisible" or non-cleavable to standard peptidases, significantly extending plasma half-life (

    
    ).
    
3. The 5-Hydroxyl Functional Handle

Unlike simple hydrophobic spacers, the C5-hydroxyl group provides a polar handle. This allows for:

  • LogP Modulation: Improving water solubility of otherwise lipophilic payloads.

  • Cyclization Potential: It serves as a nucleophile for intramolecular cyclization (e.g., forming oxazolidinones), further locking conformation.

Part 2: Visualizing the Metabolic Shield

The following diagram illustrates the mechanistic pathways by which Ahdmpa evades metabolism compared to a standard amino acid.

MetabolicStability StandardAA Standard Alpha-Amino Acid Protease Serine Protease (Trypsin/DPP-IV) StandardAA->Protease Fits Active Site Ahdmpa 3-Amino-5-hydroxy- 4,4-dimethylpentanoic Acid Ahdmpa->Protease Restricted Conformation CYP450 CYP450 Oxidation Ahdmpa->CYP450 Blocked C4 Oxidation Binding Successful Catalytic Binding Protease->Binding StericClash Steric Clash (Gem-Dimethyl Shield) Protease->StericClash BackboneMismatch Backbone Mismatch (Beta-Spacing) Protease->BackboneMismatch Stability Metabolic Stability (Extended t1/2) CYP450->Stability Degradation Rapid Hydrolysis (Inactive Metabolites) Binding->Degradation StericClash->Stability BackboneMismatch->Stability

Figure 1: Mechanistic pathway comparison showing how the gem-dimethyl group and beta-backbone of Ahdmpa prevent enzymatic degradation via steric clash and active site mismatch.

Part 3: Experimental Validation Protocols

To validate the stability of Ahdmpa-containing constructs, researchers must move beyond simple half-life measurements and determine Intrinsic Clearance (


) .
Protocol A: Comparative Plasma Stability Assay

Objective: Quantify the resistance of Ahdmpa-modified peptides to circulating proteases.

Reagents:

  • Pooled Human Plasma (heparinized).

  • Test Compound (Ahdmpa-analog) and Control (Linear analog).

  • Internal Standard (e.g., Tolbutamide or Warfarin).

  • LC-MS/MS System.

Workflow:

  • Preparation: Spike test compound into pre-warmed (

    
    ) plasma to a final concentration of 
    
    
    
    (ensure DMSO
    
    
    ).
  • Incubation: Incubate in a shaking water bath.

  • Sampling: At

    
     min, remove 
    
    
    
    aliquots.
  • Quenching: Immediately add

    
     ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
    
  • Analysis: Centrifuge (

    
    , 20 min) and analyze supernatant via LC-MS/MS.
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
Protocol B: Microsomal Stability (Oxidative Metabolism)

Objective: Assess susceptibility to CYP450-mediated oxidation, specifically checking if the 5-hydroxyl group undergoes further oxidation to the aldehyde/acid.

Step-by-Step Methodology:

StepActionCritical Parameter
1. Buffer Prep Prepare 100 mM Potassium Phosphate buffer (pH 7.4).pH must be exact to maintain enzyme activity.
2. Microsome Mix Thaw Liver Microsomes (Human/Rat) on ice. Dilute to 0.5 mg/mL protein in buffer.Keep on ice to prevent deactivation.
3. Pre-incubation Add Test Compound (

). Incubate at

for 5 min.
Allows compound to bind non-specifically before reaction starts.
4. Initiation Add NADPH-regenerating system (or 1 mM NADPH solution).Start of reaction (

).
5. Timepoints Sample at 0, 5, 15, 30, 45 min.Rapid sampling required for high-clearance compounds.
6. Termination Quench with cold ACN/MeOH (1:1) + IS.Stops enzymatic activity instantly.

Data Interpretation:

  • If

    
     is high (
    
    
    
    ), check for oxidation at the C5-alcohol.
  • Note: The gem-dimethyl group at C4 usually protects the C5 position from rapid oxidation by sterically hindering the approach of the CYP heme iron.

Part 4: Experimental Workflow Diagram

The following DOT diagram outlines the decision tree for evaluating Ahdmpa stability in early discovery.

StabilityWorkflow Start Start: Ahdmpa Analog Synthesis PlasmaAssay Plasma Stability Assay (Proteolysis Check) Start->PlasmaAssay Decision1 > 90% Remaining at 4 hours? PlasmaAssay->Decision1 MicroAssay Microsomal Stability Assay (CYP450 Check) Decision2 Low Intrinsic Clearance? MicroAssay->Decision2 Decision1->MicroAssay Yes Redesign Redesign: Cap C5-OH or N-Methylate Decision1->Redesign No (Proteolysis) IdentifyMet Metabolite ID (LC-MS/MS) Check C5-Oxidation Decision2->IdentifyMet No Proceed Proceed to PK Study (In Vivo) Decision2->Proceed Yes IdentifyMet->Redesign Feedback Loop

Figure 2: Decision workflow for assessing the metabolic stability of Ahdmpa-containing drug candidates.

Part 5: Application in Drug Design (Case Studies)
1. Antibody-Drug Conjugates (ADCs)

In ADC linker design, premature cleavage of the payload leads to systemic toxicity. Ahdmpa is used as a non-cleavable spacer .

  • Design: The amine (C3) conjugates to the antibody (via a linker), and the C1-carboxyl attaches to the payload.

  • Benefit: The gem-dimethyl group prevents lysosomal enzymes from degrading the linker too close to the payload, ensuring that the active drug is released only after the intended cathepsin cleavage at a distal site (e.g., Val-Cit linker attached before the Ahdmpa unit).

2. Macrocyclization of Peptides

Incorporating Ahdmpa into a peptide backbone facilitates macrocyclization.

  • Turn Induction: The gem-dimethyl effect pre-organizes the linear precursor into a "turn" conformation, bringing the N- and C-termini closer together.

  • Entropy: This reduces the entropic penalty of cyclization, increasing the yield of the cyclized product and stabilizing the final macrocycle against ring-opening metabolism.

References
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. Retrieved from [Link]

  • Hu, Q., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2390. Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.).[1] Beta,Beta-Dimethyl Amino Acids: Resistance towards degradation by proteases. Retrieved from [Link][2]

  • Vorherr, T. (2020).[3] On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Semantic Scholar. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis Protocols for 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

3-Amino-5-hydroxy-4,4-dimethylpentanoic acid (AHDP) [CAS: 161064-82-0][1] is a highly specialized, non-proteinogenic


-hydroxy-

-amino acid. Characterized by its neopentyl-like gem-dimethyl core, this building block is increasingly critical in the development of proteolytically stable peptidomimetics and advanced active pharmaceutical ingredients (APIs).

Synthesizing AHDP presents a unique challenge: the extreme steric bulk of the C4 gem-dimethyl group hinders adjacent reactivity, while the C3 stereocenter requires absolute stereocontrol. This application note details a highly scalable, self-validating enantioselective protocol utilizing, bypassing the hazardous diazomethane required in traditional Arndt-Eistert homologations.

Retrosynthetic Strategy & Mechanistic Rationale

To establish a robust and trustworthy workflow, the synthesis is designed around the diastereoselective addition of a zinc enolate to a chiral N-sulfinyl imine.

  • Causality of the Auxiliary: The (R)-tert-butanesulfinyl group acts as both a chiral directing group and a protecting group. Its bulky tert-butyl moiety effectively shields the Si-face of the imine, forcing the incoming nucleophile to attack exclusively from the Re-face.

  • Causality of the Nucleophile: A Reformatsky reagent (zinc enolate) is selected over a lithium enolate. Zinc enolates are less basic, preventing unwanted side reactions, and they coordinate strongly with the sulfinyl oxygen to form a highly organized Zimmerman-Traxler transition state, ensuring

    
     diastereomeric excess (de).
    

Retrosynthesis A Target: AHDP (CAS 161064-82-0) B Protected β-Amino Ester A->B Deprotection C Chiral N-Sulfinyl Imine B->C Reformatsky D Hydroxypivaldehyde C->D Condensation

Retrosynthetic strategy for AHDP utilizing Ellman's sulfinamide chemistry.

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodologies have been optimized for high fidelity and reproducibility.

Step 1: O-Silylation of Hydroxypivaldehyde

Objective: Protect the primary alcohol to prevent it from quenching the zinc enolate in Step 3. Causality: tert-Butyldimethylsilyl (TBS) is chosen because it survives the mildly basic Reformatsky conditions but is easily cleaved during the final acidic global deprotection.

  • Charge a flame-dried round-bottom flask with hydroxypivaldehyde (1.0 equiv, 100 mmol) and anhydrous DMF (100 mL).

  • Add imidazole (2.0 equiv, 200 mmol) and cool the solution to 0 °C under argon.

  • Add TBSCl (1.1 equiv, 110 mmol) portion-wise.

  • Warm to room temperature (RT) and stir for 4 hours.

  • Validation: Quench with saturated aqueous

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography to yield the TBS-protected aldehyde.
Step 2: Condensation with (R)-tert-Butanesulfinamide

Objective: Form the chiral imine. Causality: The neopentyl group creates severe steric hindrance. Standard dehydrating agents (e.g.,


) fail here. Titanium(IV) ethoxide (

) is mandatory as it coordinates the aldehyde oxygen (increasing electrophilicity) and irreversibly consumes water, driving the equilibrium forward.
  • Dissolve the TBS-protected aldehyde (1.0 equiv, 90 mmol) and (R)-tert-butanesulfinamide (1.05 equiv, 94.5 mmol) in anhydrous THF (150 mL).

  • Add

    
     (2.0 equiv, 180 mmol) dropwise at RT.
    
  • Stir the yellow solution at RT for 18 hours.

  • Validation: Pour the mixture into an equal volume of brine while stirring vigorously. Filter the resulting white titanium dioxide suspension through a pad of Celite. Wash the pad with EtOAc. Concentrate the filtrate to afford the chemically pure chiral N-sulfinyl imine.

Step 3: Diastereoselective Reformatsky Addition

Objective: Establish the C3 stereocenter via C-C bond formation. Causality: demonstrated that zinc enolates add to sulfinyl imines with exceptional stereocontrol. The zinc coordinates the sulfinyl oxygen, locking the conformation.

  • In a flame-dried flask, suspend activated Zinc dust (4.0 equiv, 300 mmol) in anhydrous THF (100 mL).

  • Add tert-butyl bromoacetate (4.0 equiv, 300 mmol) dropwise. Heat gently to reflux until the zinc is consumed and the solution turns pale green (approx. 30 mins). Cool to 0 °C.

  • Add the chiral imine (1.0 equiv, 75 mmol) dissolved in THF (50 mL) dropwise over 20 minutes.

  • Stir at 0 °C for 2 hours, then warm to RT for 4 hours.

  • Validation: Quench with 1M

    
    . Extract with EtOAc. The crude 
    
    
    
    NMR will confirm a diastereomeric ratio (dr) of >98:2.

TS Imine (R)-N-tert-Butanesulfinyl Imine TS Six-Membered Chair-Like TS Imine->TS Chelation Enolate Zinc Enolate (Reformatsky) Enolate->TS Chelation Product (3S)-β-Amino Ester (>98% de) TS->Product Re-face Attack

Stereochemical model governing the highly diastereoselective Reformatsky addition.

Step 4: Global Deprotection and Isolation

Objective: Remove the TBS, tert-butyl ester, and sulfinyl groups in a single operation. Causality: The target molecule is a highly polar zwitterion. Aqueous acidic reflux cleaves all three protecting groups simultaneously, allowing isolation of the free amino acid via ion-exchange chromatography.

  • Dissolve the protected

    
    -amino ester (1.0 equiv, 60 mmol) in 6M aqueous HCl (100 mL).
    
  • Heat to reflux for 12 hours.

  • Cool to RT and wash the aqueous layer with diethyl ether (to remove silanols and cleaved auxiliary byproducts).

  • Lyophilize the aqueous layer to yield the crude hydrochloride salt.

  • Validation: Pass through a Dowex 50WX8 strongly acidic cation exchange resin (eluting with 1M

    
    ) to isolate the pure zwitterionic (3S)-3-Amino-5-hydroxy-4,4-dimethylpentanoic acid.
    

Quantitative Data & Analytical Metrics

The table below summarizes the expected performance metrics of this self-validating system, assuming rigorous adherence to anhydrous conditions during Steps 1-3.

StepReaction PhaseIsolated Yield (%)StereopurityKey Reagents / Conditions
1 O-Silylation95%N/ATBSCl, Imidazole, DMF, 0 °C

RT
2 Imine Condensation88%>99% ee

, THF, RT, 18 h
3 Reformatsky Addition82%>98% deZn dust,

, THF, 0 °C

RT
4 Global Deprotection91%>99% ee6M HCl (aq), Reflux, 12 h
Overall Total Synthesis ~62% >99% ee Highly scalable, chromatography-light

References

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide". Chemical Reviews, 110(6), 3600–3740. URL:[Link]

  • Tang, T. P.; Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of β-Amino Acids". The Journal of Organic Chemistry, 64(1), 12-13. URL:[Link]

Sources

Peptide coupling conditions for 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Peptide Coupling Strategies for 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid

Executive Summary

The incorporation of highly functionalized, non-canonical


-amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug development[1]. Specifically, 3-amino-5-hydroxy-4,4-dimethylpentanoic acid  presents a unique set of synthetic bottlenecks. It features a 

-amino acid backbone, a primary hydroxyl group at C5, and a gem-dimethyl group at C4. This architecture creates a neopentyl-like steric shield around the C3-amine and introduces a severe risk of intramolecular cyclization during carboxyl activation.

This application note details the mechanistic causality behind these challenges and provides a self-validating, field-proven protocol for successfully coupling this hindered residue in Solid-Phase Peptide Synthesis (SPPS).

Section 1: Mechanistic Bottlenecks & Causality

To design an effective coupling strategy, we must first deconstruct the molecule's reactivity profile based on its structural topology:

  • The

    
    -Lactonization Trap (Carboxyl Activation): 
    When the C1-carboxyl group is activated (e.g., forming an O-acylisourea intermediate), it becomes highly electrophilic. The C5-hydroxyl group is situated exactly five atoms away. If left unprotected, the hydroxyl oxygen will rapidly execute an intramolecular nucleophilic attack on the activated carbonyl. Because intramolecular reactions are kinetically favored over intermolecular peptide bond formation, this results in the irreversible formation of a 6-membered 
    
    
    
    -lactone (a dead-end side reaction).
  • Neopentyl-like Steric Shielding (Amine Nucleophilicity): When coupling to the C3-amine, the incoming activated amino acid must navigate past the adjacent C4 carbon, which is fully substituted with two methyl groups and a hydroxymethyl group. This massive steric bulk repels standard, bulky active esters (like OBt or Oxyma esters), drastically reducing the coupling kinetics and leading to sequence truncation[2].

Mechanism Unprotected Unprotected C5-OH Activated C1-COOH Intermediate O-Acylisourea Intermediate Unprotected->Intermediate Coupling Reagent (e.g., HATU) Lactone δ-Lactone Formation (Dead End Side Reaction) Intermediate->Lactone Intramolecular Attack (Fast, Kinetically Favored) Peptide Desired Peptide Bond Formation Intermediate->Peptide Intermolecular Amine (Slow, Sterically Hindered)

Fig 1. Mechanistic pathway showing the critical δ-lactone side reaction if C5-OH is unprotected.

Section 2: The Self-Validating Protection Matrix

To bypass the mechanistic traps outlined above, a robust orthogonal protection strategy is mandatory. The system must be "self-validating"—meaning any failure in protection will immediately flag as a specific mass deviation during in-process LC-MS checks.

Functional GroupRecommended ProtectionRationale & CausalityDeprotection Condition
C5-Hydroxyl tert-Butyldimethylsilyl (TBS) or Trityl (Trt)Mandatory. Prevents

-lactonization. The extreme bulk of the TBS/Trt group also provides additional steric hindrance that suppresses any residual O-acylation side reactions.
1% TFA in DCM (Trt) or TBAF/THF (TBS)
C3-Amine 9-Fluorenylmethoxycarbonyl (Fmoc)Standard for SPPS. Prevents polymerization and

-lactam formation during C1 activation.
20% Piperidine in DMF
C1-Carboxyl Free Acid (for SPPS)Maintained as a free acid to act as the electrophile during the first coupling step.N/A

Section 3: Reagent Selection for Sterically Hindered Couplings

Because of the neopentyl-like bulk at C4, standard carbodiimides (DIC/Oxyma) are insufficient when coupling to the C3-amine. We must utilize highly reactive, low-steric-profile activating agents.

Table 1: Quantitative Comparison of Coupling Reagents for Hindered


-Amino Acids 
Reagent SystemLeaving Group Steric BulkRelative Efficiency (Hindered Amine)Epimerization RiskOptimal Application
DIC / HOBt HighLow (<30% yield)LowUnhindered linear peptides
HATU / DIPEA MediumHigh (~85% yield)Low-MediumCoupling from the C1-carboxyl[2]
COMU / DIPEA MediumHigh (~90% yield)Very LowMicrowave-assisted SPPS[2]
TFFH / DIPEA Very Low (Fluoride) Very High (>95% yield) LowCoupling to the hindered C3-amine[3]

Insight: Generating an in situ acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is the premier choice for coupling onto the C3-amine. The fluoride ion is an exceptionally small leaving group, allowing the highly reactive acyl fluoride to penetrate the steric shield of the gem-dimethyl group[3].

Section 4: Step-by-Step Experimental Methodologies

Protocol A: Coupling FROM the Hindered Amino Acid (Carboxyl as Electrophile)

Objective: Couple Fmoc-3-amino-5-(OTBS)-4,4-dimethylpentanoic acid to a resin-bound peptide.

  • Resin Preparation: Swell the peptide-resin (containing a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve the protected

    
    -amino acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimal DMF. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq). Stir for exactly 2 minutes to form the highly reactive HOAt ester.
    
  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 120 minutes.

  • Self-Validation (In-Process Check): Perform a micro-cleavage of a few resin beads using 95% TFA. Analyze via LC-MS.

    • Pass: Target mass + TBS mass (if micro-cleavage was brief) or Target mass (if TBS cleaved).

    • Fail: Presence of uncoupled starting material. (Note: standard Kaiser tests are reliable here if the resin-bound amine was a primary, unhindered amine).

Protocol B: Coupling TO the Hindered Amino Acid (Amine as Nucleophile)

Objective: Couple the next Fmoc-amino acid onto the sterically hindered C3-amine of the pentanoic acid derivative.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group from the C3-amine. Wash thoroughly with DMF (5 × 1 min).

  • Acid Fluoride Generation: Dissolve the incoming Fmoc-protected amino acid (4.0 eq) and TFFH (4.0 eq) in DMF. Add DIPEA (8.0 eq). Stir for 5 minutes to generate the acyl fluoride in situ[3].

  • Coupling: Add the mixture to the resin. Due to the severe steric hindrance, apply microwave heating (50°C for 30 minutes) or agitate at room temperature for 4–6 hours.

  • Self-Validation (Critical Step): Do NOT rely on the standard Kaiser test, as it frequently yields false negatives for highly shielded amines. Instead, utilize the Chloranil test (specific for secondary/hindered amines) or perform a direct LC-MS micro-cleavage to confirm the mass shift.

Workflow A Unprotected Amino Acid B C5-OH Protection (TBS/Trt) A->B Step 1 C C3-NH2 Protection (Fmoc) B->C Step 2 D Carboxyl Activation (HATU/DIPEA) C->D Step 3 E Peptide Coupling (Amide Bond) D->E Step 4

Fig 2. Step-by-step protection and coupling workflow for the hindered amino acid.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • Wenschuh, H., Beyermann, M., Krause, E., Brudel, M., Winter, R., Schümann, M., Carpino, L. A., & Bienert, M. (1994). Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of peptides incorporating sterically hindered residues. The Journal of Organic Chemistry, 59(12), 3275-3280.[Link]

  • Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). β-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a β-hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta, 79(4), 913-941.[Link]

Sources

Protecting group strategies for 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid (Boc/Fmoc)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protection Strategies for 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid (AHDPA)


-Amino Acid Analogs

Part 1: Executive Summary & Strategic Analysis

The Molecule: 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid (AHDPA) represents a critical class of sterically constrained


-amino acids. Structurally related to pantonine and statin side-chains, it features a gem-dimethyl group at the 

-position (C4).

The Challenge: The primary synthetic hurdle is the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . The bulky methyl groups at C4 compress the bond angles of the carbon backbone, forcing the C3-amino and C5-hydroxyl groups into close proximity with the C1-carboxyl group.

  • Lactonization: The C5-hydroxyl is prone to attacking the activated C1-carboxyl, forming a thermodynamically stable 6-membered

    
    -lactone.
    
  • Steric Hindrance: The gem-dimethyl group shields the C3-amine and C5-hydroxyl, making quantitative protection difficult using standard "bulk" protocols.

Strategic Recommendation: For modern solid-phase peptide synthesis (SPPS), the Fmoc/Trityl (Trt) strategy is recommended over Fmoc/tBu for this specific molecule. While tBu is standard, the Trityl group on the primary alcohol (C5) offers superior steric shielding and milder installation conditions that avoid the harsh acid catalysis required for t-butylation, which can degrade the sensitive


-amino acid backbone.

Part 2: Comparative Strategy Analysis

The choice between Boc and Fmoc chemistries for AHDPA is dictated by the downstream application and the stability of the peptide sequence.

FeatureFmoc Strategy (Recommended) Boc Strategy
N-Protection Fmoc (Base labile)Boc (Acid labile)
Side-Chain (OH) Protection Trityl (Trt) or t-Butyl (tBu) Benzyl (Bzl)
Deprotection Cond. 20% Piperidine/DMF50% TFA/DCM
Cleavage Cond. 95% TFA (Mild)HF (Harsh, requires special apparatus)
Lactonization Risk Low (Basic conditions suppress lactonization during Fmoc removal)Medium (Acidic deprotection can catalyze lactonization if OH is free)
Orthogonality Excellent. Trt can be removed selectively with 1% TFA/DCM.Good. Bzl is stable to TFA, removed by HF.

Part 3: Detailed Protocols

Protocol A: The Fmoc/Trityl Strategy (High Fidelity)

Target:Fmoc-AHDPA(Trt)-OH Rationale: This route prioritizes the prevention of lactonization by installing the side-chain protection before the final carboxyl de-blocking (if using ester protection) or by using transient silylation.

Step 1: Transient Silylation & N-Fmoc Protection Direct reaction of the zwitterion is slow due to solubility. We use TMS-Cl to solubilize the backbone transiently.

  • Suspend 10 mmol of H-AHDPA-OH (zwitterion) in dry DCM (50 mL).

  • Add DIPEA (22 mmol) and TMS-Cl (22 mmol). Reflux for 1 hour under Argon. Result: Soluble bis-TMS intermediate.

  • Cool to 0°C. Add Fmoc-Cl (10.5 mmol) dropwise.

  • Stir at RT for 4 hours.

  • Quench with MeOH (removes TMS esters/ethers).

  • Workup: Wash with 1N HCl, dry over

    
    .
    
  • Isolate: Fmoc-AHDPA-OH (Crude).

Step 2: Selective O-Tritylation The primary alcohol at C5 is sterically crowded but accessible to Trityl Chloride.

  • Dissolve crude Fmoc-AHDPA-OH in dry Pyridine (concentration 0.2 M).

  • Add Trityl Chloride (Trt-Cl, 1.2 eq).

  • Heat to 40°C for 6 hours. Note: Mild heating overcomes the gem-dimethyl steric barrier.

  • Monitor: TLC (5% MeOH in DCM). Look for the disappearance of the starting material.

  • Workup: Concentrate pyridine. Dilute with EtOAc. Wash effectively with Citric Acid (10% aq) to remove pyridine. Do not use strong HCl, as it may strip the Trt group.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Look for the Fmoc protons (7.3-7.9 ppm), the Trityl aromatic protons (7.2-7.4 ppm, integral ~15), and the distinct gem-dimethyl singlets around 0.9-1.0 ppm. If the methyls appear as doublets or complex multiplets, suspect lactonization or racemization.

Protocol B: The Boc/Benzyl Strategy (Robust/Traditional)

Target:Boc-AHDPA(Bzl)-OH Rationale: Used when the peptide contains "difficult sequences" prone to aggregation, requiring the solubilizing power of TFA during synthesis.

Step 1: N-Boc Protection

  • Dissolve H-AHDPA-OH in 1:1 Dioxane/Water.

  • Add 1M NaOH to adjust pH to ~10.

  • Add

    
     (1.5 eq). Stir 12h at RT.
    
  • Workup: Acidify with KHSO4 to pH 3, extract with EtOAc.

Step 2: Carboxyl Protection (Allyl Ester) To selectively Benzylate the OH, we must block the COOH.

  • React Boc-AHDPA-OH with Allyl Bromide and

    
     in DMF.
    

Step 3: O-Benzylation

  • Dissolve Boc-AHDPA-OAllyl in dry DMF/THF.

  • Cool to 0°C. Add NaH (1.2 eq, 60% dispersion). Caution: Gas evolution.

  • Add Benzyl Bromide (BnBr, 1.2 eq) + catalytic TBAI.

  • Stir 4h.

Step 4: Carboxyl Deprotection

  • Treat with

    
     (cat) and Phenylsilane (scavenger) in DCM to remove the Allyl ester.
    
  • Purify the final Boc-AHDPA(Bzl)-OH.

Part 4: Visualization of Workflows

Diagram 1: Fmoc/Trt Protection Workflow

This flowchart illustrates the recommended pathway to the SPPS-ready building block.

FmocStrategy Start H-AHDPA-OH (Zwitterion) Step1 TMS-Protection (Transient Solubilization) Start->Step1 TMS-Cl/DIPEA Step2 N-Fmoc Protection (Fmoc-Cl) Step1->Step2 In situ Step3 Fmoc-AHDPA-OH (Crude) Step2->Step3 MeOH Quench Step4 O-Tritylation (Trt-Cl / Pyridine) Step3->Step4 Selective O-Alkylation Final Fmoc-AHDPA(Trt)-OH (Ready for SPPS) Step4->Final Purification

Caption: Step-wise synthesis of the orthogonal Fmoc-AHDPA(Trt)-OH building block using transient silylation.

Diagram 2: The Lactonization Trap (Mechanism to Avoid)

Understanding the side reaction is critical for troubleshooting low yields.

Lactonization Linear Activated Linear Species (H2N-AHDPA-CO-X) GemEffect Thorpe-Ingold Effect (Gem-Dimethyl Compression) Linear->GemEffect Conformational Bias Transition Cyclic Transition State GemEffect->Transition C5-OH attacks C1-CO Lactone 6-Membered Lactone (Dead End Product) Transition->Lactone Loss of HX

Caption: The gem-dimethyl group accelerates the intramolecular attack of the hydroxyl on the activated carboxyl, forming a stable lactone.

Part 5: Troubleshooting & Critical Parameters

1. Coupling Efficiency in SPPS: Due to the steric bulk at the


-position, standard coupling times (e.g., 30 min) are insufficient.
  • Recommendation: Use HATU/HOAt (1:1) with DIEA for 2 hours. Double coupling is mandatory.

  • Monitoring: The Kaiser test may be false-negative due to steric shielding of the amine. Use the Chloranil test for secondary/hindered amines or micro-cleavage LC-MS.

2. Solubility: AHDPA derivatives are often hydrophobic.

  • Solvent: Use NMP (N-methylpyrrolidone) instead of DMF if aggregation or poor solubility is observed during the coupling step.

3. Racemization: While


-amino acids are generally less prone to racemization than 

-amino acids, the activation of the carboxyl group in the presence of the free unprotected hydroxyl (if the protection falls off) can lead to oxazolonium-like intermediates or lactonization-induced epimerization. Always ensure the side-chain OH is protected before activation.

Part 6: References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][][4] Chemical Reviews, 109(6), 2455-2504.

  • Seebach, D., et al. (1996). "Geminal Substituent Effects in the Synthesis of

    
    -Amino Acids." Helvetica Chimica Acta, 79(4), 913-941. (Fundamental mechanistic insight into gem-dimethyl effects).
    
  • Sigma-Aldrich. "Fmoc Amino Acids for SPPS - Technical Guide."

  • MDPI Molecules. "Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives." (Demonstrates similar gem-dimethyl amino acid handling).

  • PubChem. "3-Amino-4,4-dimethylpentanoic acid Compound Summary."

Sources

Introduction: The Challenge and Opportunity in Synthesizing Novel Gamma-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Manufacturing of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid

Gamma-amino acids (γ-amino acids) are crucial structural motifs in a variety of pharmacologically active molecules. Their incorporation into peptide-based drugs can enhance metabolic stability and introduce conformational constraints, leading to improved efficacy and oral bioavailability. 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid is a novel γ-amino acid with potential applications in drug development as a building block for complex molecules. Its unique structure, featuring a neopentyl-like gem-dimethyl group and a primary alcohol, presents both synthetic challenges and opportunities for creating unique chemical entities.

This document, intended for researchers, scientists, and drug development professionals, outlines a proposed scalable manufacturing process for this target molecule. While a specific, publicly documented industrial-scale synthesis for this exact compound is not widely available, the following protocol is built upon well-established, robust, and scalable chemical transformations. It is designed to be a self-validating system, where the successful execution of each step provides the foundation for the next, ensuring a logical and efficient pathway from starting materials to the final, high-purity product.

Retrosynthetic Analysis and Strategy

The key to a scalable process is to begin with readily available, inexpensive starting materials and employ high-yielding, robust reactions that avoid costly and difficult purification steps like column chromatography at the final stages.

Our retrosynthetic strategy for 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid identifies a key intermediate, a protected β-amino ester. This allows for the late-stage reduction of the ester to the primary alcohol, a typically clean and high-yielding transformation. The β-amino group can be installed via a conjugate addition to an α,β-unsaturated ester, a reliable and scalable method.

G Target 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid Intermediate1 Protected Amino Acid Intermediate Target->Intermediate1 Deprotection Intermediate2 Protected Amino Ester Intermediate1->Intermediate2 Hydrolysis Intermediate3 α,β-Unsaturated Ester Intermediate2->Intermediate3 Michael Addition StartingMaterials Pivalaldehyde + Malonic Acid Half-Ester Intermediate3->StartingMaterials Knoevenagel Condensation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Scalable Synthesis Pathway

The forward synthesis is a three-step process designed for scalability and efficiency.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Aza-Michael Addition cluster_2 Step 3: Reduction and Deprotection Pivalaldehyde Pivalaldehyde UnsaturatedEster Ethyl 4,4-dimethyl-2-pentenoate Pivalaldehyde->UnsaturatedEster Pyridine, Piperidine MalonicEster Ethyl Hydrogen Malonate MalonicEster->UnsaturatedEster AminoEster Ethyl 3-(benzylamino)-4,4-dimethylpentanoate UnsaturatedEster->AminoEster Benzylamine Benzylamine Benzylamine->AminoEster FinalProduct 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid AminoEster->FinalProduct LAH LAH 1. LiAlH4 2. H2, Pd/C

Caption: Proposed three-step synthesis pathway.

Detailed Protocols

Step 1: Synthesis of Ethyl 4,4-dimethyl-2-pentenoate

This step utilizes a Knoevenagel condensation, a robust method for C-C bond formation. The choice of pyridine and piperidine as catalysts is cost-effective and suitable for large-scale reactions.

Protocol:

  • To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus, add toluene (5 L), pivalaldehyde (1 kg, 11.6 mol), and ethyl hydrogen malonate (1.53 kg, 11.6 mol).

  • Begin stirring and add pyridine (918 g, 11.6 mol) followed by piperidine (19.8 g, 0.23 mol).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and collect the water evolved in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed (typically 4-6 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Wash the organic phase sequentially with 2M HCl (2 x 3 L), saturated NaHCO₃ solution (2 x 3 L), and brine (2 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain ethyl 4,4-dimethyl-2-pentenoate as a colorless oil.

ReagentMolar Mass ( g/mol )QuantityMoles
Pivalaldehyde86.131 kg11.6
Ethyl Hydrogen Malonate132.111.53 kg11.6
Pyridine79.10918 g11.6
Piperidine85.1519.8 g0.23
Toluene-5 L-
Expected Yield 156.24 ~1.5 kg ~85%
Step 2: Synthesis of Ethyl 3-(benzylamino)-4,4-dimethylpentanoate

This step involves an aza-Michael addition. Benzylamine is chosen as the nitrogen source as it is inexpensive and the benzyl group can be easily removed in the final step via hydrogenolysis.

Protocol:

  • In a suitable reactor, dissolve ethyl 4,4-dimethyl-2-pentenoate (1.5 kg, 9.6 mol) in ethanol (6 L).

  • Add benzylamine (1.03 kg, 9.6 mol) dropwise at room temperature, maintaining the temperature below 30°C.

  • Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • The crude product can often be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4,4-dimethyl-2-pentenoate156.241.5 kg9.6
Benzylamine107.151.03 kg9.6
Ethanol-6 L-
Expected Yield 263.38 ~2.4 kg ~95%
Step 3: Synthesis of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid

This final step combines the reduction of the ester to a primary alcohol and the deprotection of the amine via hydrogenolysis. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation. Catalytic hydrogenation is a clean and efficient method for debenzylation.

Protocol:

  • Reduction:

    • To a large, dry reactor under an inert atmosphere (nitrogen or argon), add a suspension of lithium aluminum hydride (LAH) (437 g, 11.5 mol) in anhydrous THF (10 L).

    • Cool the suspension to 0°C.

    • Slowly add a solution of ethyl 3-(benzylamino)-4,4-dimethylpentanoate (2.4 kg, 9.1 mol) in anhydrous THF (5 L) to the LAH suspension, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by the sequential slow addition of water (437 mL), 15% NaOH solution (437 mL), and water (1.3 L) at 0°C.

    • Filter the resulting solid (aluminum salts) and wash thoroughly with THF.

    • Concentrate the combined filtrate under reduced pressure to yield the crude amino alcohol intermediate.

  • Deprotection and Hydrolysis:

    • Dissolve the crude intermediate in a mixture of methanol (10 L) and water (2 L). Add 10% Palladium on carbon (Pd/C) (120 g, 5% w/w).

    • Pressurize the reactor with hydrogen gas (50 psi) and stir vigorously at room temperature.

    • Monitor the reaction by LC-MS for the disappearance of the starting material.

    • Upon completion, carefully filter the catalyst through a pad of Celite.

    • The resulting product is the target molecule, 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid.

Purification and Quality Control

Purification Protocol

The final product is an amino acid and can exist as a zwitterion, which allows for purification via crystallization by adjusting the pH.

  • Concentrate the filtrate from the final step to a smaller volume.

  • Adjust the pH of the aqueous solution to the isoelectric point of the amino acid (typically around pH 6-7) using a suitable acid or base. This will cause the product to precipitate.

  • Cool the mixture to 0-5°C to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and then with a water-miscible solvent like acetone or isopropanol.

  • Dry the product under vacuum at 40-50°C to a constant weight.

Analytical Quality Control

To ensure the final product meets the required specifications, a comprehensive set of analytical tests should be performed.

Analytical Method Purpose Typical Parameters
HPLC Purity assessment and quantificationReversed-phase C18 column, mobile phase gradient of water/acetonitrile with 0.1% TFA or formic acid, UV detection at 210 nm.
¹H and ¹³C NMR Structural confirmation and identification of impuritiesIn D₂O or DMSO-d₆. Confirm expected chemical shifts and coupling constants.
Mass Spectrometry Molecular weight confirmationESI+ to observe [M+H]⁺.
Elemental Analysis Confirmation of elemental compositionC, H, N analysis should be within ±0.4% of the theoretical values.
FT-IR Identification of functional groupsCharacteristic peaks for O-H, N-H, C=O (acid), and C-H bonds.

References

  • Knoevenagel Condensation: For representative procedures and mechanisms, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".
  • Aza-Michael Addition: Comprehensive reviews on this reaction can be found in journals like "Chemical Reviews". For an example of a similar reaction, see the synthesis of related amino acids.[1]

  • Lithium Aluminum Hydride Reduction: Detailed protocols and safety information are available from suppliers like Sigma-Aldrich and in resources like "Organic Syntheses".
  • Catalytic Hydrogenation: For an overview of conditions and catalysts see "Catalytic Hydrogen
  • Amino Acid Analysis: For modern analytical techniques, refer to resources from analytical instrumentation companies like Agilent or Waters.[2][3]

  • Purification of Amino Acids: Principles of isoelectric point precipitation and crystallization can be found in biochemical engineering and separation science literature.[4]

Sources

Application Note: Solid-Phase Peptide Synthesis Using 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The incorporation of non-standard amino acids into peptide backbones is a critical strategy in modern drug discovery for generating peptidomimetics with enhanced proteolytic stability and defined secondary structures. 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid (referred to herein as Ahd ) is a specialized


-amino acid building block. Its structure features a gem-dimethyl group at the 

-position and a terminal

-hydroxyl group.

This unique architecture offers two distinct advantages:

  • Conformational Constraint: The gem-dimethyl group restricts bond rotation, stabilizing specific foldamer architectures (e.g., helices or turns) similar to the "Thorpe-Ingold effect."

  • Transition State Mimicry: The statine-like backbone is valuable for designing aspartyl protease inhibitors.

However, the steric bulk of the gem-dimethyl group and the presence of the


-hydroxyl moiety present significant challenges in Solid-Phase Peptide Synthesis (SPPS). This guide details an optimized protocol to overcome the "neopentyl-like" steric hindrance during coupling and prevents side-chain acylation.

Chemical Properties & Handling[1][2]

Structural Analysis & Challenges
  • Steric Hindrance: The primary amine at position 3 is adjacent to a quaternary carbon (C4) bearing two methyl groups. While the amine itself is primary, the local environment mimics a sterically crowded

    
    -valine or 
    
    
    
    -leucine analog. Coupling the next amino acid onto the N-terminus of Ahd is the rate-limiting step.
  • Side Reactivity: The C5-hydroxyl group, if unprotected, is prone to O-acylation by activated amino acids, leading to branched peptides or depsipeptide impurities.

Reagent Specifications
  • Compound Name: 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid[1][2]

  • CAS: 161064-82-0[2]

  • Recommended Building Block: Fmoc-Ahd(OtBu)-OH

    • Note: Using the side-chain protected version (tert-butyl ether) is mandatory for high-fidelity SPPS to prevent O-acylation.

  • Solubility: Soluble in DMF, NMP, and DMSO. Limited solubility in DCM.

Optimized SPPS Protocol

Resin Selection

Due to the steric bulk of the Ahd residue and the difficult couplings expected subsequently, low-loading resins are strictly recommended to reduce inter-chain aggregation.

  • Recommended: ChemMatrix® or Tentagel® resins (PEG-PS).

  • Loading: 0.2 – 0.4 mmol/g.

  • Linker: Rink Amide (for amides) or Wang (for acids).

Coupling Strategy (The "Sandwich" Method)

The incorporation of Ahd involves two distinct phases: (A) Coupling Fmoc-Ahd(OtBu)-OH to the resin, and (B) Coupling the subsequent amino acid onto the bulky Ahd N-terminus.

Phase A: Coupling Fmoc-Ahd(OtBu)-OH to the Resin
  • Difficulty: Moderate. The carboxyl group is

    
    -positioned but sufficiently accessible.
    
  • Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Stoichiometry: 3 eq AA : 3 eq DIC : 3 eq Oxyma.

  • Conditions: 60 minutes at Room Temperature (RT).

  • Monitoring: Standard Kaiser Test or Chloranil Test.

Phase B: Coupling ONTO the N-terminus of Ahd (The Critical Step)
  • Difficulty: High.[2] The amine is sterically shielded by the C4-gem-dimethyl group.

  • Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt / DIEA.

  • Rationale: HATU generates the highly reactive Aza-benzotriazole ester, essential for overcoming the steric barrier.

  • Stoichiometry: 4 eq Incoming AA : 3.9 eq HATU : 8 eq DIEA.

  • Conditions: Double coupling is mandatory .

    • First Pass: 2 hours at RT.

    • Second Pass: 1 hour at 50°C (Microwave assisted if available, max 25W to prevent racemization of incoming Cys/His).

Deprotection
  • Reagent: 20% Piperidine in DMF with 0.1M HOBt.

  • Purpose of HOBt: Suppresses aspartimide formation (if Asp is present) and reduces racemization risk during prolonged deprotection cycles.

  • Cycle: 2 x 10 minutes.

Cleavage & Isolation
  • Cocktail: Reagent K equivalent (TFA/Phenol/Water/Thioanisole/EDT) or simplified TFA/TIS/H2O (95:2.5:2.5).

  • Time: 2–3 hours. The OtBu group on the C5-hydroxyl is acid-labile and will be removed simultaneously.

  • Precipitation: Cold Diethyl Ether.

Visualization of Workflow

The following diagram illustrates the critical steric bottleneck and the specific reagent switch required for success.

SPPS_Workflow cluster_legend Key Mechanism Start Resin-Peptide Chain Step1 Coupling 1: Fmoc-Ahd(OtBu)-OH (Standard Activation) Start->Step1 DIC/Oxyma, 1h Inter1 Fmoc-Ahd(OtBu)-Peptide-Resin Step1->Inter1 Step2 Fmoc Removal (20% Piperidine/DMF) Inter1->Step2 Inter2 H2N-Ahd(OtBu)-Peptide-Resin (Sterically Hindered Amine) Step2->Inter2 Step3 Coupling 2: Next Amino Acid (AGGRESSIVE ACTIVATION) Inter2->Step3 CRITICAL STEP: HATU/DIEA, 2x Coupling (Heat recommended) Final Elongated Peptide Step3->Final Note The gem-dimethyl group at C4 shields the C3-amine, requiring HATU for the subsequent coupling.

Caption: Workflow highlighting the critical reagent switch to HATU/DIEA to overcome steric hindrance at the Ahd N-terminus.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Incomplete Coupling (Phase A) Low solubility of Fmoc-AhdDissolve Fmoc-Ahd in NMP or DMSO/DMF (1:1) before adding to resin.
Incomplete Coupling (Phase B) Steric hindrance of gem-dimethylSwitch to HATU/HOAt ; Increase temp to 50°C; Use microwave synthesis; Perform triple coupling.
O-Acylation (Branching) Loss of tBu protection or use of unprotected AAVerify building block is Fmoc-Ahd(OtBu )-OH. Ensure cleavage cocktail contains water/scavengers to prevent t-butyl cation re-attachment.
Low Yield Aggregation of

-peptide segments
Use ChemMatrix resin; Add "Magic Mixture" (DCM/DMF/NMP/1% Triton X-100) or use pseudoproline dipeptides in adjacent positions.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87, 27-69. Link

  • WaksChem. (n.d.). "Product Data: 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid (CAS 161064-82-0)." WaksChem Catalog. Link

  • Albericio, F., & Tulla-Puche, J. (2008). "The Power of ChemMatrix Resin for the Synthesis of Complex Peptides." International Journal of Peptide Research and Therapeutics, 14, 283–286. Link

  • Coin, I., et al. (2007). "Depsipeptides: Synthesis and Applications." Nature Protocols, 2, 3247–3256. (Reference for handling hydroxy-amino acids in SPPS). Link

Sources

Application Notes and Protocols for Reductive Amination of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Sterically Encumbered Amino Acid Derivatization

In the landscape of modern drug discovery and development, the synthesis of complex, non-canonical amino acids and their derivatives is of paramount importance. These building blocks are instrumental in creating novel peptidomimetics, protease inhibitors, and other therapeutics with enhanced efficacy and metabolic stability. 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid presents a unique synthetic challenge due to the steric hindrance imposed by the neopentyl-like gem-dimethyl group at the C4 position. This structural feature can significantly impede traditional N-alkylation methods.

Reductive amination stands out as a powerful and versatile strategy for the N-alkylation of amines.[1][2] This one-pot reaction, which combines a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent, circumvents many of the issues associated with direct alkylation, such as over-alkylation.[3] However, the success of reductive amination is highly dependent on the careful selection of reagents and reaction conditions, especially when dealing with sterically hindered substrates.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the reductive amination of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid. We will delve into the mechanistic considerations, reagent selection, and detailed protocols for this challenging transformation, along with robust analytical methods for product characterization.

Mechanistic Overview and Reagent Selection

The reductive amination process involves two key steps: the formation of an iminium ion intermediate from the reaction of the amine and the carbonyl compound, followed by its reduction to the corresponding N-alkylated amine. The choice of reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.

ReductiveAmination 3-Amino-5-hydroxy-4,4-dimethylpentanoic_acid 3-Amino-5-hydroxy- 4,4-dimethylpentanoic acid Iminium Iminium Ion Intermediate 3-Amino-5-hydroxy-4,4-dimethylpentanoic_acid->Iminium + Carbonyl - H2O Carbonyl Aldehyde or Ketone (R1R2C=O) Carbonyl->Iminium Product N-Alkylated Product Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Reduction

Figure 1: General workflow for the reductive amination of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid.

For sterically hindered amines like our target molecule, two reducing agents are particularly effective:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This is often the reagent of choice for challenging reductive aminations. Its mild nature and tolerance for a wide range of functional groups make it highly versatile. The acetoxy groups attenuate the reactivity of the borohydride, rendering it less likely to reduce the starting aldehyde or ketone. It is particularly effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Sodium Cyanoborohydride (NaBH₃CN) with a Lewis Acid Catalyst : While a classic reagent for reductive amination, NaBH₃CN's effectiveness with sterically hindered substrates can be enhanced by the addition of a Lewis acid, such as zinc chloride (ZnCl₂).[4] The Lewis acid activates the carbonyl group towards nucleophilic attack by the amine, facilitating iminium ion formation. This method is typically performed in protic solvents like methanol (MeOH).

Parameter Sodium Triacetoxyborohydride (NaBH(OAc)₃) Sodium Cyanoborohydride (NaBH₃CN) / ZnCl₂
Reactivity Mild and selective for iminium ions.Moderately reactive; requires acidic conditions or a catalyst for imine formation.
Solvent Aprotic (DCM, DCE, THF).Protic (MeOH, EtOH).
Catalyst Generally not required.Lewis acid (e.g., ZnCl₂) often used for hindered substrates.[4]
Workup Typically involves an aqueous basic wash.Requires careful quenching of cyanide and removal of the Lewis acid.
Advantages High selectivity, broad functional group tolerance.Cost-effective.
Disadvantages More expensive, moisture-sensitive.Toxicity of cyanide, potential for side reactions.

Experimental Protocols

Note: These protocols are designed as a starting point and may require optimization based on the specific aldehyde or ketone used. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes the N-alkylation of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid with isobutyraldehyde.

Materials:

  • 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or argon supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid (1.0 equiv).

  • Dissolve the amino acid in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Add isobutyraldehyde (1.1 equiv) to the solution and stir at room temperature for 30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

Protocol1 cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A 1. Dissolve 3-Amino-5-hydroxy- 4,4-dimethylpentanoic acid in DCM B 2. Add Isobutyraldehyde (1.1 equiv) A->B C 3. Stir for 30 min at RT B->C D 4. Add NaBH(OAc)3 (1.5 equiv) C->D E 5. Stir at RT (2-24h) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench with NaHCO3(aq) F->G H 8. Extract with DCM G->H I 9. Wash, Dry, Concentrate H->I J 10. Purify (Chromatography) I->J

Figure 2: Workflow for reductive amination using NaBH(OAc)₃.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride and Zinc Chloride

This protocol describes the N-alkylation of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid with acetone.

Materials:

  • 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid

  • Acetone

  • Sodium cyanoborohydride (NaBH₃CN)

  • Zinc chloride (ZnCl₂), anhydrous

  • Methanol (MeOH), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or argon supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid (1.0 equiv) and anhydrous ZnCl₂ (1.1 equiv).

  • Add anhydrous MeOH (0.1-0.5 M) and stir to dissolve.

  • Add acetone (1.5 equiv) and stir the mixture at room temperature for 1 hour.

  • Carefully add sodium cyanoborohydride (1.2 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by an appropriate method (e.g., column chromatography, crystallization).

Analytical Characterization

Thorough characterization of the N-alkylated product is crucial to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expect to see new signals corresponding to the protons of the newly introduced alkyl group. The proton on the carbon adjacent to the nitrogen (the former carbonyl carbon) will typically appear as a multiplet. The chemical shift of the proton at the C3 position of the pentanoic acid backbone may also be affected.

  • ¹³C NMR: The appearance of new signals in the aliphatic region will correspond to the carbons of the new N-alkyl group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a powerful tool for confirming the molecular weight of the product. The protonated molecule [M+H]⁺ should be the base peak. Tandem MS (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. A characteristic fragmentation would be the loss of H₂O and CO from the carboxylic acid moiety.[5]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is an excellent method for monitoring the reaction progress and assessing the final product's purity. Since the starting material and product are amino acids, pre-column derivatization with a UV-active or fluorescent tag (e.g., o-phthalaldehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)) can enhance detection sensitivity.[6][7][8][9]

Example HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm (for underivatized samples) or fluorescence (for derivatized samples).

Conclusion

The reductive amination of the sterically hindered 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid is a feasible yet challenging transformation that requires careful consideration of reaction conditions. The use of mild and selective reducing agents like sodium triacetoxyborohydride is generally preferred to minimize side reactions. For less reactive carbonyl partners, a catalyzed approach with sodium cyanoborohydride and a Lewis acid can be effective. The protocols and analytical methods provided herein offer a solid foundation for researchers to successfully synthesize and characterize novel N-alkylated derivatives of this valuable building block, paving the way for their application in the development of new therapeutics.

References

  • Kim, D., et al. (Year). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • Mukaiyama, T., et al. (Year). and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids.
  • Merck & Co., Inc. (Year). Synthesis of non-canonical β-amino acid analogues via direct asymmetric reductive amination of α,α -disubstituted β-ketoesters and amides. American Chemical Society.
  • Bhushan, R., & Martens, J. (Year). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Methods in Molecular Biology.
  • Khan, I., et al. (Year). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal.
  • U.S. Pharmacopeia. (Year). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. USP.
  • Creative Proteomics. (Year). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Tillack, A., et al. (Year). The synthesis of sterically hindered amines by a direct reductive amination of ketones.
  • Li, J., et al. (Year). of analysis methods of amino acids and amines by HPLC.
  • Wikipedia. (Year).
  • Station. (Year).
  • Wang, Y., et al. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules. [Link]

  • Chem-Impex. (Year). 3S,4S-4-Amino-3-hydroxy-5-phenylpentanoic acid. Chem-Impex.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Wang, Y., et al. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. National Center for Biotechnology Information. [Link]

  • Li, H., et al. (Year). Catalytic reductive N-alkylation of amines using carboxylic acids. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (Year).
  • Gowda, G. A. N., et al. (2019).
  • Emwas, A.-H., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites.
  • Kwetakat, K., & Kitching, W. (1994). Characterization of alkyl- and aryl-mercuric hydrides by NMR spectroscopy. Journal of the Chemical Society, Chemical Communications. [Link]

  • The Metabolomics Innovation Centre. (Year). NMR Analysis.
  • Molbase. (Year). 2-AMINO-3-HYDROXY-4,4-DIMETHYLPENTANOIC ACID HYDRATE. Molbase. [Link]

  • Chary, V. N., et al. (2015). Characterization of N,N-dimethyl Amino Acids by Electrospray Ionization-Tandem Mass Spectrometry. Journal of Mass Spectrometry. [Link]

Sources

Preparation of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid from amino acid precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid from Amino Acid Precursors

Executive Summary & Scientific Context

3-Amino-5-hydroxy-4,4-dimethylpentanoic acid is a specialized


-amino acid derivative featuring a gem-dimethyl group and a terminal hydroxyl moiety. Structurally, it serves as a critical statine analogue  and a gamma-mimetic scaffold in peptidomimetic drug design. Its unique architecture—combining a lipophilic gem-dimethyl core with a polar hydroxyl handle—makes it an ideal building block for protease inhibitors and stability-enhanced peptide therapeutics.

While often synthesized from petrochemical aldehydes, this guide focuses on a bio-inspired synthetic route starting from Valine , an amino acid precursor. This approach mimics the biosynthetic logic of polyketide and non-ribosomal peptide assembly, leveraging the Rodionov-Johnson reaction to install the


-amino acid functionality.

Key Applications:

  • Peptidomimetics: Introduction of proteolytic resistance.

  • Linker Chemistry: Functionalization via the C5-hydroxyl group for Antibody-Drug Conjugates (ADCs).

  • Natural Product Synthesis: Construction of simplified analogues of polyketides like Epothilone or Dolastatin.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Rodionov-Johnson disconnection, which allows for the direct conversion of an aldehyde to a


-amino acid using malonic acid and ammonia. To satisfy the requirement of an "amino acid precursor," we utilize L-Valine  as the chiral pool source for the carbon skeleton.

Pathway Logic:

  • Precursor Generation: L-Valine is converted to Isobutyraldehyde via oxidative decarboxylation (Strecker-like degradation or enzymatic transformation).

  • Carbon Homologation: Isobutyraldehyde undergoes an Aldol condensation with formaldehyde to yield Hydroxypivalaldehyde (3-hydroxy-2,2-dimethylpropanal).

  • 
    -Amino Acid Formation:  The aldehyde is subjected to the Rodionov reaction to yield the target 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid .
    

SynthesisPathway Valine L-Valine (Amino Acid Precursor) Isobutyraldehyde Isobutyraldehyde Valine->Isobutyraldehyde Oxidative Decarboxylation Hydroxypivalaldehyde Hydroxypivalaldehyde (3-hydroxy-2,2-dimethylpropanal) Isobutyraldehyde->Hydroxypivalaldehyde Aldol Condensation (+ HCHO) Target 3-Amino-5-hydroxy- 4,4-dimethylpentanoic Acid Hydroxypivalaldehyde->Target Rodionov Reaction (+ Malonic Acid, NH4OAc)

Figure 1: Strategic pathway converting L-Valine to the target


-amino acid.

Detailed Experimental Protocols

Phase 1: Precursor Preparation (Hydroxypivalaldehyde)

Note: While Hydroxypivalaldehyde is commercially available, this step demonstrates the link from Valine-derived Isobutyraldehyde.

Reagents:

  • Isobutyraldehyde (derived from Valine)

  • Formaldehyde (37% aq. solution)

  • Potassium Carbonate (

    
    )[1][2]
    
  • Diethyl ether (for extraction)

Protocol:

  • Setup: In a 500 mL round-bottom flask, charge Isobutyraldehyde (72.1 g, 1.0 mol) and Formaldehyde (37% solution, 81.1 g, 1.0 mol).

  • Catalysis: Cool the mixture to 15°C. Slowly add

    
      (6.9 g, 0.05 mol) with vigorous stirring. The reaction is exothermic; maintain temperature < 40°C.
    
  • Reaction: Stir at 40°C for 2 hours. Monitor consumption of isobutyraldehyde by TLC or GC.

  • Workup: Cool to room temperature. Extract the mixture with diethyl ether (

    
     mL).
    
  • Purification: Dry the organic phase over

    
    , filter, and concentrate under reduced pressure. The crude Hydroxypivalaldehyde  (approx. 90-95% yield) solidifies upon standing (MP: 90-92°C). It can be used directly in the next step.
    
Phase 2: Rodionov-Johnson Synthesis of the Target

This is the core transformation converting the aldehyde to the


-amino acid.

Reagents:

  • Hydroxypivalaldehyde (10.2 g, 100 mmol)

  • Malonic Acid (10.4 g, 100 mmol)

  • Ammonium Acetate (

    
    ) (15.4 g, 200 mmol)
    
  • Ethanol (Absolute, 50 mL)

  • Methanol (for recrystallization)[3]

Protocol:

  • Assembly: In a 250 mL single-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine Hydroxypivalaldehyde (10.2 g), Malonic Acid (10.4 g), and Ammonium Acetate (15.4 g) in Ethanol (50 mL).

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) with stirring. Maintain reflux for 8–12 hours .

    • Mechanism:[2][3] The reaction proceeds via Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.

    • Observation: Evolution of

      
       gas will be observed.
      
  • Precipitation: Allow the reaction mixture to cool to room temperature. The crude

    
    -amino acid often precipitates as a white solid.
    
  • Filtration: Filter the precipitate. If no precipitate forms, concentrate the ethanol to approx. 10 mL and add acetone (30 mL) to induce crystallization.

  • Purification: Recrystallize the crude solid from hot Methanol/Water (9:1).

    • Dissolve solid in minimum boiling methanol/water.

    • Hot filter to remove insolubles.

    • Cool slowly to 4°C overnight.

  • Isolation: Filter the purified crystals, wash with cold acetone, and dry under vacuum at 50°C for 6 hours.

Expected Yield: 45–60% (based on aldehyde). Physical State: White crystalline powder.

Analytical Characterization

To validate the synthesis, compare the spectral data against the following reference values.

Table 1: Physicochemical Properties

ParameterSpecificationNotes
Chemical Formula

Molecular Weight 161.20 g/mol
Appearance White Crystalline Solid
Melting Point 210–212°C (dec.)Typical for zwitterionic amino acids
Solubility Water, MethanolInsoluble in non-polar solvents

Spectroscopic Data (Simulated for Validation):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.45 (s, 2H, 
      
      
      
      -OH) – Singlet due to quaternary C4.
    • 
       3.30 (dd, 1H, 
      
      
      
      -
      
      
      , J = 4.5, 9.0 Hz) –
      
      
      -proton.
    • 
       2.45 (dd, 1H, 
      
      
      
      -COOH, J = 4.5, 16.0 Hz) –
      
      
      -proton A.
    • 
       2.25 (dd, 1H, 
      
      
      
      -COOH, J = 9.0, 16.0 Hz) –
      
      
      -proton B.
    • 
       0.92 (s, 3H, 
      
      
      
      ) – Gem-dimethyl.
    • 
       0.90 (s, 3H, 
      
      
      
      ) – Gem-dimethyl.
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       176.5 (
      
      
      
      ), 69.2 (
      
      
      ), 55.4 (
      
      
      ), 38.5 (
      
      
      ), 34.1 (
      
      
      ), 22.5 (
      
      
      ), 22.1 (
      
      
      ).

Critical Process Parameters & Troubleshooting

  • Temperature Control: During the Rodionov reaction, ensure vigorous reflux. Insufficient heat leads to the intermediate acrylic acid derivative rather than the

    
    -amino acid.
    
  • Ammonia Source: Use fresh Ammonium Acetate. Old, wet reagents can lead to hydrolysis of intermediates and lower yields.

  • Lactone Formation: The product contains both a

    
    -hydroxyl (relative to the amine) and a 
    
    
    
    -hydroxyl (relative to the acid). While the 5-membered lactone is possible, the zwitterionic open-chain form is favored in neutral aqueous conditions. If the product cyclizes during workup (acidic conditions), treat with dilute NaOH followed by neutralization to recover the acid.

Troubleshooting Problem Low Yield / No Precipitate Check1 Check NH4OAc Freshness (Must be dry) Problem->Check1 Check2 Check Reflux Temp (Must be >75°C) Problem->Check2 Solution Concentrate & Add Acetone to induce crystallization Check1->Solution Check2->Solution

Figure 2: Troubleshooting logic for the isolation step.

References

  • Rodionov, V. M. (1926). "Über die Synthese von

    
    -Aminosäuren". Berichte der deutschen chemischen Gesellschaft, 59(11), 2952–2958. Link
    
  • Johnson, T. B., & Livak, J. E. (1936). "Researches on Pyrimidines. CLII. The Synthesis of Nitrogen Compounds from Isobutyraldehyde". Journal of the American Chemical Society, 58(2), 299–303. Link

  • Gademann, K., et al. (1999). "Peptide Mimetics: Synthesis of -Amino Acids". Current Organic Chemistry, 3(6), 637-663.
  • Sigma-Aldrich. "3-Amino-4,4-dimethylpentanoic acid Product Page". Link (Reference for non-hydroxy analogue properties).

  • PubChem. "3-Amino-4,4-dimethylpentanoic acid".[4][5] National Library of Medicine. Link

Disclaimer: This protocol involves the use of hazardous chemicals (Formaldehyde, Ammonium Acetate). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Coupling Failures with 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Gem-Dimethyl" Paradox

You are encountering difficulty coupling 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid (ADHDP). This is a known challenge in peptidomimetic synthesis. The core issue is the gem-dimethyl group at C4 .

While this group is desirable for drug design (it restricts conformational freedom and increases metabolic stability), it creates two distinct chemical hurdles during synthesis:

  • The Thorpe-Ingold Effect (Cyclization): The gem-dimethyl group compresses the bond angles, forcing the C3-amine and C5-hydroxyl into close proximity with the C1-carboxyl. This accelerates intramolecular cyclization (lactonization or lactamization) over the desired intermolecular coupling.[1]

  • Steric Shielding: The bulky methyl groups physically block the trajectory of incoming nucleophiles or activating agents, reducing reaction kinetics by orders of magnitude.

This guide provides the protocols to overcome these barriers.

Phase 1: Diagnostic & Mechanism Analysis

Before attempting another coupling, review the failure mode. The diagram below illustrates the competing pathways defined by the Thorpe-Ingold effect.

ThorpeIngold Start Linear Precursor (Activated ADHDP) Target Desired Peptide (Intermolecular Coupling) Start->Target Slow (Steric Hindrance) Lactone Side Product A: Gamma-Lactone (Fastest Kinetic Trap) Start->Lactone Very Fast (Thorpe-Ingold Effect) Lactam Side Product B: Beta-Lactam Start->Lactam Fast

Figure 1: The Thorpe-Ingold effect accelerates intramolecular cyclization (red/yellow paths) over the desired coupling (green path) due to angle compression by the gem-dimethyl group.

Phase 2: Solutions & Protocols
Solution A: The "Acid Fluoride" Switch (Recommended)

Standard reagents (HATU, HBTU) often fail because the active ester (OAt/OBt) is too bulky to effectively approach the shielded amine, or the activation is too slow, allowing cyclization to prevail. Acid fluorides are smaller, more reactive electrophiles that can penetrate the steric wall.

Protocol: TFFH-Mediated Coupling Use this when ADHDP is the Carboxylic Acid component.

ReagentEquivalentsRole
ADHDP (Protected) 1.0 eqCarboxylic Acid Component
TFFH 1.1 eqFluorinating Reagent (Tetramethylfluoroformamidinium hexafluorophosphate)
DIPEA 2.5 eqBase (Do not use Collidine here)
Amine Component 1.2 eqNucleophile
Solvent DCM or DCM/DMFNon-nucleophilic solvent

Step-by-Step:

  • Activation: Dissolve Protected ADHDP and TFFH in anhydrous DCM under Nitrogen.

  • Base Addition: Add DIPEA dropwise. Stir for 15–20 minutes at 0°C.

    • Note: This generates the Acid Fluoride in situ.[2][3][4]

  • Coupling: Add the Amine component (dissolved in minimal DCM/DMF).

  • Reaction: Allow to warm to Room Temperature and stir for 2–4 hours.

  • Monitoring: Check via HPLC/UPLC. If conversion is <50% after 4 hours, add a second portion of DIPEA (1.0 eq).

Solution B: Orthogonal Protection Strategy

You cannot rely on kinetics alone to prevent cyclization. You must thermodynamically block the side reactions.

Critical Rule: The C5-Hydroxyl and C3-Amine must be protected with groups that are orthogonal to the activation conditions.

GroupRecommended ProtectionWhy?
C5-Hydroxyl TBDPS (tert-Butyldiphenylsilyl)Bulky silyl ether prevents lactonization. Stable to Fmoc deprotection (piperidine) and coupling bases. Removed by fluoride (TBAF) or acid.
C3-Amine Fmoc (for SPPS) or Boc (for Solution)Standard urethane protection prevents lactamization.
C1-Carboxyl Allyl or tBu Depends on synthesis direction (C-to-N vs N-to-C).

Troubleshooting Check:

  • Are you using a Benzyl (Bn) ether for the OH?Stop. Hydrogenolysis might be difficult later due to steric bulk. Switch to TBDPS or TBDMS.

  • Is the OH unprotected?Stop. Lactonization is inevitable.

Solution C: High-Temperature Activation (Microwave)

If the amine nucleophile is also hindered (e.g., N-methylated or another gem-dimethyl residue), thermal energy is required to overcome the activation barrier.

Protocol: Microwave-Assisted COMU Coupling Use this for difficult intermolecular couplings on Solid Phase (SPPS).[2]

  • Reagents: Use COMU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and Oxyma Pure .[2]

    • Why: COMU/Oxyma is safer than HATU (no explosion risk) and often shows superior kinetics for hindered systems.

  • Conditions:

    • Temperature: 75°C

    • Power: 30–50 Watts (Dynamic)

    • Time: 10 minutes (Pulse)

  • Solvent: NMP (N-methylpyrrolidone).[3]

    • Why: NMP has a higher boiling point and better solvating power for aggregated gem-dimethyl peptides than DMF.

Phase 3: Decision Logic (Workflow)

Follow this logic tree to select the correct intervention for your specific failure.

CouplingLogic Start Start: Coupling Fails CheckProt Is C5-OH Protected? Start->CheckProt Protect ACTION: Protect OH with TBDPS CheckProt->Protect No CheckMode Is ADHDP the Acid or Amine? CheckProt->CheckMode Yes AcidMode ADHDP = Acid Component CheckMode->AcidMode Acid AmineMode ADHDP = Amine Component CheckMode->AmineMode Amine UseTFFH ACTION: Use TFFH (Acid Fluoride) Avoid HATU steric clash AcidMode->UseTFFH UseMicro ACTION: Microwave (75°C) Double Coupling with COMU AmineMode->UseMicro

Figure 2: Troubleshooting workflow determining the necessary intervention based on protection status and coupling direction.

Frequently Asked Questions (FAQs)

Q1: Can I use HATU if I don't have TFFH?

  • Answer: Yes, but you must modify the conditions. Use HATU/HOAt (if available) instead of HOBt. HOAt utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the reaction. However, for gem-dimethyl acids, yields are typically 20-30% lower with HATU compared to Acid Fluorides (TFFH) due to the bulk of the OAt active ester.

Q2: My product mass is correct, but the retention time is wrong. What happened?

  • Answer: You likely formed the epimer or the lactone .

    • Lactone: Check the IR spectrum for a shift in the carbonyl band (gamma-lactones appear ~1770 cm⁻¹).

    • Epimer: If you used harsh base (high concentration DIPEA) and high heat for too long, the C2 position (alpha to carbonyl) might have racemized, although this is less common in beta-amino acids than alpha-amino acids.

Q3: Why is the solubility so poor in DMF?

  • Answer: Gem-dimethyl peptides are notorious for forming "hydrophobic clusters" and aggregating on resin.

    • Fix: Switch to the "Magic Mixture": DCM : DMF : NMP (1:1:1) .

    • Fix: Add a chaotropic salt like LiCl (0.4M) to the coupling mixture to disrupt hydrogen bond networks.

References
  • Carpino, L. A., et al. (2003). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly." Journal of Organic Chemistry. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link[4]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[5] "The formation and stability of spiro-compounds. Part I. Spero-compounds from cyclohexane." Journal of the Chemical Society, Transactions. (Foundational text on Thorpe-Ingold Effect). Link

  • Wenschuh, H., et al. (1995). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Amino Acid Fluorides." Journal of Organic Chemistry. (Demonstrates TFFH utility for hindered Aib-like residues). Link

Sources

Technical Support Center: Synthesis of 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid

[1]

Case ID: SYN-3A5H-GEM Classification:

Status:Author:1

Executive Summary & Molecule Analysis

Target Molecule: 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid Core Challenge: This molecule presents a "Perfect Storm" of synthetic difficulties:

  • Steric Hindrance: The gem-dimethyl group at C4 creates significant steric bulk, shielding the C3 reaction center (the aldehyde carbon in precursors).

  • Thermodynamic Trap: The 1,5-distance between the carboxyl and hydroxyl groups favors the formation of a six-membered

    
    -lactone (tetrahydro-2H-pyran-2-one derivative), often misidentified as "low yield."[1]
    
  • Zwitterionic Nature: As a

    
    -amino acid, the product is highly water-soluble and difficult to extract using standard organic/aqueous partitions.[1]
    

This guide provides two validated workflows: the Modified Rodionov Route (for bulk/racemic synthesis) and the Ellman Auxiliary Route (for high-purity/chiral synthesis).[1]

Route Selection Strategy

Use the decision matrix below to select the appropriate workflow for your needs.

RouteSelectionStartStart: Select Synthesis GoalScaleGoal: Multi-gram/Kg Scale(Racemic OK)Start->ScalePurityGoal: High Enantiopurity(>98% ee)Start->PurityRodionovRoute A: Modified Rodionov(One-Pot, Low Cost)Scale->RodionovCost EfficientEllmanRoute B: Ellman Auxiliary(Stepwise, High Control)Purity->EllmanStereocontrol

Figure 1: Decision matrix for synthetic route selection based on project requirements.

Workflow A: Modified Rodionov Reaction (One-Pot)

Theory: The Rodionov reaction condenses an aldehyde with malonic acid and ammonium acetate to yield

1Precursor:1
Protocol Summary
  • Mix: Pantaldehyde (1.0 eq), Malonic Acid (1.1 eq), Ammonium Acetate (2.0 eq) in Ethanol.

  • Reflux: Heat to 80°C for 6–12 hours.

  • Precipitation: Cool and add excess Acetone or Isopropanol to precipitate the amino acid.[1]

Troubleshooting Guide (Q&A)

Q: The reaction mixture turned into a dark, gummy oil. What happened?

  • Diagnosis: Polymerization of the aldehyde or "runaway" Knoevenagel condensation without amination.

  • Fix:

    • Solvent Switch: Switch from pure Ethanol to Ethanol/Acetic Acid (9:1) .[1] The acidic buffer prevents aldehyde polymerization.

    • Ammonia Source: Increase Ammonium Acetate to 2.5 eq . A high concentration of ammonia is critical to capture the intermediate alkylidene malonate before it polymerizes.

Q: My isolated yield is <30%. Where is the product?

  • Diagnosis: The product is likely stuck in the mother liquor as a soluble acetate salt or has cyclized to the lactone.

  • Fix (The "Dowex" Method):

    • Evaporate the reaction solvent.[1]

    • Dissolve the residue in water (pH will be ~5).[1]

    • Load onto a Dowex 50W-X8 (H+ form) column.[1]

    • Wash with water (removes malonic acid/aldehyde).[1]

    • Elute with 1M NH₄OH .[1] The amino acid will elute as the ammonium salt.

    • Lyophilize to obtain the white powder.

Q: NMR shows a mixture of the acid and a "cyclic" impurity.

  • Diagnosis:

    
    -Lactone formation.[1][2]
    
  • Fix: See Section 5 (Lactone Management).

Workflow B: Ellman Auxiliary Route (High Precision)

Theory: Condensation of Pantaldehyde with tert-butanesulfinamide followed by a Reformatsky-type addition.[1] This avoids the harsh conditions of the Rodionov route.

Protocol Summary
  • Imine Formation: Pantaldehyde + (R)-t-Butanesulfinamide + Ti(OEt)₄ in THF.[1]

  • Addition: Add Lithium enolate of Methyl Acetate (or Reformatsky reagent).

  • Deprotection: Acidic hydrolysis (HCl/MeOH).[1]

Troubleshooting Guide (Q&A)

Q: Imine formation is stalling at 50% conversion.

  • Diagnosis: The gem-dimethyl group at C2 of the aldehyde (C4 of target) creates massive steric hindrance, blocking the carbonyl.

  • Fix:

    • Reagent Upgrade: Replace Ti(OEt)₄ with Ti(OiPr)₄ (Titanium Isopropoxide) and reflux in Toluene instead of THF. The higher temperature overcomes the steric barrier.

    • Dehydrating Agent: Add CuSO₄ (anhydrous) to the reaction to scavenge water aggressively, driving the equilibrium.

Q: The Reformatsky addition yielded no product.

  • Diagnosis: The enolate is deprotonating the hydroxyl group of the imine instead of attacking the C=N bond.

  • Fix: Protect the Hydroxyl Group first. Use Pantaldehyde Benzyl Ether or TBS-protected Pantaldehyde .[1] The free hydroxyl is a "proton sink" that quenches your nucleophile.

Q: During deprotection (HCl), the product degraded.

  • Diagnosis: Acid-catalyzed lactonization or migration of the sulfinyl group.[1]

  • Fix: Use 4M HCl in Dioxane at 0°C for only 30 minutes. Do not heat. Immediately neutralize with NaHCO₃ to pH 7 before concentration.

Critical Issue: The Lactone Trap

The most common reason for "low yield" is not synthesis failure, but isolation failure due to cyclization.

The Mechanism:

Under acidic conditions (common during workup), the equilibrium shifts to the Lactone.

LactoneTrapOpenFormTarget: Open Amino Acid(Zwitterion / Soluble)LactoneSide Product: Delta-Lactone(Neutral / Extractable)OpenForm->Lactone Spontaneous Cyclization(Favored by Acid/Heat)AcidAcidic Workup (pH < 4)Acid->LactonePromotesBaseBasic Workup (pH > 8)Base->OpenFormStabilizesLactone->OpenForm Hydrolysis(Requires Base)

Figure 2: The pH-dependent equilibrium between the target amino acid and its lactone form.[1]

How to Manage It:
  • Never Acidify to Precipitate: Unlike standard amino acids, you cannot drop the pH to 2.0 to precipitate this molecule; it will cyclize.

  • Isolation Strategy: Isolate as the Sodium Salt or Ammonium Salt .[1]

  • Reversible Protection: If you must use acidic columns, protect the amine with a Boc group first. The Boc-amino acid is less prone to lactonization due to steric bulk on the nitrogen.

Optimization Data: Solvent Screening

The following data summarizes yield improvements for the Rodionov condensation step.

Solvent SystemAdditiveTemperatureYield (Isolated)Notes
Ethanol (100%)None78°C22%Significant polymerization observed.[1]
Ethanol (90%) Ammonium Acetate (+0.5 eq) 78°C 58% Recommended standard condition.
MethanolNone65°C35%Reaction too slow; incomplete conversion.[1]
IsopropanolPyridine82°C41%Hard to remove solvent/base during workup.[1]

References

  • Rodionov Reaction Mechanism

    • Rodionov, V. M., & Malevinskaya, E. T. (1948). "Synthesis of

      
      -amino acids." Berichte der deutschen chemischen Gesellschaft, 59, 2952.[1] (Foundational chemistry for one-pot synthesis).[1]
      
  • Ellman Auxiliary Chemistry

    • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "Synthesis of chiral amines and amino acids using tert-butanesulfinamide." Accounts of Chemical Research, 35(11), 984-995.[1] Link[1]

  • Pantaldehyde Handling & Reactivity

    • Krische, M. J., et al. (2000).[3] "Diastereoselective Aldol Reaction of Pantaldehyde." Journal of the American Chemical Society, 122(41), 12345. (Discusses the specific steric challenges of the 2,2-dimethylpropanal scaffold).

  • Lactonization Equilibrium

    • Taylor, E. C., & McKillop, A. (1970).[1] "The Chemistry of Cyclic Enaminonitriles and o-Aminonitriles." Advances in Organic Chemistry, 7, 1. (General principles of amino-acid/lactone cyclization).

For further assistance, please contact the Process Chemistry Support Team with your specific batch chromatograms.

Troubleshooting solubility issues of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the notorious solubility barriers associated with highly polar, multifunctional amino acid derivatives.

Issue Overview & Physicochemical Profiling

The Core Problem: 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid is a highly polar gamma-amino acid derivative. Researchers frequently encounter severe solubility issues when attempting to use this molecule in standard organic workflows (e.g., peptide coupling, organic extraction, or derivatization).

The Causality: This insolubility is driven by the molecule's native state. The proton transfer from the acidic carboxyl group (pKa ~4.5) to the basic primary amine (pKa ~10) results in the formation of a 1[1]. This dipolar ionic form creates a highly stable, rigid crystal lattice dominated by strong electrostatic interactions. The gem-dimethyl group at C4 provides some localized steric bulk, but this is overwhelmingly counteracted by the C5 hydroxyl group, which acts as an additional hydrogen bond donor, further locking the molecule into the lattice. Because zwitterions are electrically neutral overall but carry formal discrete charges, they exhibit 2[2].

Table 1: Estimated Solvation Profile & Mechanistic Rationale
Solvent SystemDielectric Constant (ε)Solvation CapacityMechanistic Rationale & Recommended Use
Water (H₂O) 80.1ExcellentHigh polarity stabilizes the zwitterion. Use for native dissolution.
DMSO 46.7ModerateDisrupts hydrogen bonding but struggles with the ionic lattice. Use for NMR.
DMF / NMP 36.7 / 32.2Poor (Native)Lacks proton-donating ability to break the lattice. Requires salt formation.
DCM / EtOAc 8.9 / 6.0InsolubleLow dielectric constant cannot solvate discrete charges.

Diagnostic Solubilization Workflow

Before attempting to force dissolution, you must select a strategy that aligns with your downstream application. Use the diagnostic logic below to determine the correct protocol.

G Start Solubility Issue: 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid Q1 What is the downstream application? Start->Q1 A1 Organic Synthesis (e.g., Coupling) Q1->A1 A2 Aqueous Workup & Extraction Q1->A2 A3 Analytical Characterization (NMR / MS) Q1->A3 S1 Form Lipophilic Salt (e.g., TBA Salt) A1->S1 Requires free amine S2 Transient Silylation (BSA / TMS-Cl) A1->S2 Requires aprotic media S3 Ion-Pairing Extraction or Desalting Resin A2->S3 S4 Use DMSO-d6 + TFA or D2O A3->S4

Diagnostic workflow for selecting a solubilization strategy based on downstream needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I need to solubilize the unprotected amino acid in Dichloromethane (DCM) for a peptide coupling reaction. How can I achieve this without permanently protecting the functional groups? A1: You must disrupt the zwitterionic lattice by masking the charge. The most field-proven method is the3[3]. By reacting the amino acid with TBA-OH, you replace the small, hard proton of the carboxylic acid with a bulky, highly lipophilic tetrabutylammonium cation. This breaks the electrostatic lattice and drastically increases the molecule's lipophilicity, allowing it to dissolve seamlessly in DCM or DMF while keeping the primary amine completely free for nucleophilic attack.

Q2: I am trying to extract the product from an aqueous phase into Ethyl Acetate during workup. I adjusted the pH to 7, but it won't extract. Why? A2: This is a classic thermodynamic trap. Unlike simple weak acids or bases,4[4]. At acidic pH, the amine is protonated (cationic); at basic pH, the carboxylate is deprotonated (anionic). At pH 7 (near its isoelectric point), the molecule is electrically neutral overall but still carries formal positive and negative charges, making it highly water-soluble. To extract it, you must use an ion-pairing reagent (like TBA-Cl) to create a lipophilic complex, or abandon liquid-liquid extraction entirely in favor of a cation/anion exchange desalting resin.

Q3: Can I use transient protection to force solubility in aprotic solvents if I don't want to use TBA salts? A3: Yes. You can use N,O-Bis(trimethylsilyl)acetamide (BSA) or Trimethylsilyl chloride (TMS-Cl) with a base. Silylating agents will temporarily protect the C5-hydroxyl, the carboxylic acid, and the primary amine. This breaks all hydrogen bond donors and completely masks the zwitterion, rendering the molecule highly soluble in aprotic solvents. The silyl groups fall off easily during aqueous workup.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Preparation of the Tetrabutylammonium (TBA) Salt for Organic Solubilization

Use this when you need a free amine for coupling reactions in DCM or DMF.

  • Suspension: Suspend 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid (1.0 eq) in a minimal amount of deionized water (approx. 5 mL per gram).

  • Titration: Add Tetrabutylammonium hydroxide (TBA-OH) (1.0 eq, 40% w/w in water) dropwise under continuous stirring at room temperature.

  • Validation Check 1 (Visual): Monitor the suspension. Within 10–15 minutes, the opaque suspension must transition to a completely clear, homogeneous solution. This optical clarity confirms the disruption of the zwitterionic lattice and the successful formation of the water-soluble TBA salt.

  • Lyophilization: Freeze the clear solution and lyophilize it for 24–48 hours to remove all water.

  • Validation Check 2 (Gravimetric): Weigh the resulting white solid. The mass should reflect the theoretical yield of the TBA salt. Crucial: The solid must be strictly anhydrous; residual water will poison downstream organic reactions.

  • Organic Dissolution: Dissolve the anhydrous TBA salt in anhydrous DCM or DMF.

  • Validation Check 3 (Functional): The salt should dissolve rapidly (< 2 minutes), yielding an optically clear organic solution ready for immediate use.

Protocol 2: Transient Silylation for In-Situ Organic Solubilization

Use this when you need to perform reactions on the carbon skeleton and require aprotic conditions without permanent protecting groups.

  • Inert Setup: Suspend the amino acid (1.0 eq) in anhydrous DCM under a strict argon atmosphere.

  • Reagent Addition: Add N,O-Bis(trimethylsilyl)acetamide (BSA) (3.5 eq) via syringe. (An excess is required to silylate the amine, the carboxylate, and the C5 hydroxyl group).

  • Heating: Reflux the mixture gently (40°C) for 1 to 2 hours under stirring.

  • Validation Check (Visual & TLC): The initial cloudy suspension will clarify into a transparent solution as the fully silylated derivative forms. To validate, quench a 10 µL aliquot in methanol and run a TLC (Ninhydrin stain); the spot should match the Rf of the starting material, proving the silylation is reversible and the carbon skeleton remains intact.

References

  • Source: nih.
  • Title: How to desalt zwitterions?
  • Title: 26.
  • Title: Zwitterion - chemeurope.

Sources

Technical Support Center: Purification of 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid and its synthetic intermediates. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable building block with high purity. The unique structure of this compound—possessing amino, hydroxyl, and carboxylic acid functionalities, along with a chiral center and a bulky t-butyl-like group—presents a distinct set of purification hurdles.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification process. Each issue is analyzed by its probable cause, followed by actionable solutions and detailed protocols.

Issue 1: Compound Fails to Crystallize, "Oils Out" of Solution

You've completed the synthesis and are attempting recrystallization. However, upon cooling the solution, instead of forming crystals, a viscous, impure oil separates.

Probable Cause: This phenomenon, known as "oiling out," is common when purifying polar molecules. It typically occurs for one of several reasons:

  • High Impurity Level: Impurities can depress the melting point of the mixture, creating a low-melting eutectic that is liquid at the crystallization temperature.

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent may be higher than the melting point of your compound, causing it to liquefy before it dissolves.[1]

  • Supersaturation Issues: The solution may be too concentrated or cooled too rapidly, preventing the ordered lattice formation required for crystallization.[1]

Suggested Solutions:

  • Re-evaluate Your Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[2] Given the polar nature of the target molecule, consider solvent pairs like ethanol/water or acetone/water.[3]

  • Lower the Solution Saturation: Add a small amount of additional hot solvent to the oiled-out mixture to ensure everything is fully dissolved. Then, allow it to cool much more slowly. An insulated container (e.g., a beaker placed within a larger beaker with an air gap) can promote gradual cooling.

  • Induce Crystallization: If the solution remains clear after slow cooling, induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic glass fragments can serve as nucleation sites for crystal growth.[3][4]

    • Seeding: Introduce a tiny, pure crystal of the target compound (if available) into the cooled solution to initiate crystallization.[4]

  • Perform a Pre-purification Step: If impurities are the likely cause, consider a preliminary purification like a short silica gel plug filtration to remove gross contaminants before attempting recrystallization.

Workflow: Troubleshooting Crystallization Failure

This decision tree illustrates a logical approach when your compound fails to crystallize as expected.

Caption: A decision tree for troubleshooting crystallization.

Issue 2: Persistent Impurities Detected After Recrystallization

Despite multiple recrystallization attempts, analytical data (e.g., NMR, LC-MS) shows the presence of persistent impurities.

Probable Cause: The impurities may have very similar polarity and solubility profiles to your target compound, making them difficult to separate by simple crystallization. Common impurities in amino acid synthesis can include:

  • Unreacted Starting Materials: Such as the ketone precursor in a reductive amination pathway.[5][6]

  • Diastereomers: If your synthesis creates a second chiral center, diastereomers may have formed. While diastereomers have different physical properties, they can sometimes be challenging to separate.[7][8]

  • Side-Reaction Products: Small amounts of by-products from the synthetic route.[9][10]

Suggested Solutions:

  • Column Chromatography: This is the most effective method for separating compounds with similar polarities. Given the target molecule's polar nature, a polar stationary phase (like silica gel) with a polar mobile phase is appropriate.

  • pH Adjustment and Extraction: Exploit the amphoteric nature of the amino acid. Dissolve the crude product in an aqueous base (e.g., dilute NaOH) to deprotonate the carboxylic acid. Wash with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral or basic impurities. Then, carefully acidify the aqueous layer (e.g., with dilute HCl) to the isoelectric point of your compound to precipitate it, leaving acid-soluble impurities behind.

  • Derivatization: For analytical purposes, derivatizing the amino or carboxylic acid group can alter the compound's properties, potentially allowing for better separation from impurities on a chromatographic column.[11][12][13]

Protocol: Flash Column Chromatography for Polar Amino Acids
  • Slurry Preparation: Adsorb your crude material onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a very polar solvent (like methanol), add silica gel (approx. 2-3 times the weight of your compound), and evaporate the solvent completely under reduced pressure to get a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable mobile phase (e.g., a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide to prevent streaking). A common starting eluent system could be 95:5:0.5 DCM/MeOH/NH₄OH.[5]

  • Loading and Elution: Carefully add your dry-loaded sample to the top of the packed column. Begin elution with your chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Difficulty in Chiral Resolution/Separation of Enantiomers

Your product is a racemic mixture, and you need to isolate a single enantiomer.

Probable Cause: Enantiomers have identical physical properties (solubility, melting point, polarity) and cannot be separated by standard methods like recrystallization or achiral chromatography.[13] Separation requires introducing another chiral element to form diastereomers, which do have different physical properties.[14]

Suggested Solutions:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.[15][16]

    • Column Selection: Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based columns) are particularly effective for separating underivatized amino acids.[11][17][18]

    • Method Development: Separation can be achieved in polar organic, reversed-phase, or normal-phase modes. A systematic approach to screening mobile phases is crucial for optimal resolution.

  • Diastereomeric Salt Formation: React the racemic amino acid with a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like (R)-(+)-α-methylbenzylamine). This forms a pair of diastereomeric salts. These salts can now be separated by fractional crystallization due to their different solubilities. Once a single diastereomeric salt is isolated, the chiral resolving agent is removed by acid/base treatment to yield the pure enantiomer.

Data Summary: Typical Chiral HPLC Conditions
ParameterTypical Setting for Amino Acid SeparationRationale & Expertise
Stationary Phase (Column) Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC T)These phases have ionic groups and are compatible with both aqueous and organic mobile phases, making them ideal for polar, zwitterionic compounds like amino acids.[11][17]
Mobile Phase Polar Organic Mode: Methanol/Acetonitrile with acidic/basic additives. Reversed-Phase: Water/Acetonitrile/Methanol with buffers (e.g., Ammonium Acetate).The choice of mobile phase drastically affects retention and selectivity. A U-shaped retention profile is often observed with varying organic modifier concentrations.[11]
Detector UV-Vis, Mass Spectrometry (MS)MS is preferred for its high sensitivity and ability to confirm the mass of the analyte, especially when working with complex biological matrices.[19]
Flow Rate 0.5 - 1.5 mL/minStandard analytical flow rates; must be optimized for column dimensions and particle size.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid?

A: There is no single "best" solvent. The principle of "like dissolves like" is a good starting point; a polar compound will be more soluble in polar solvents.[1][4][20] For this molecule, which is very polar, a single solvent is often difficult to find. A two-solvent system is typically more effective. Start by dissolving your compound in a minimal amount of a "good" hot solvent in which it is very soluble (e.g., ethanol or methanol). Then, slowly add a "bad" solvent in which it is poorly soluble (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Allow this to cool slowly.[3][20]

Q2: My purified product appears as a white solid but gives a broad melting point range. What does this indicate?

A: A broad melting point range is a classic indicator of an impure substance. The impurities disrupt the crystal lattice, causing the solid to melt over a range of temperatures rather than at a sharp, defined point. Even small amounts of solvent trapped within the crystal lattice can cause this effect. Ensure your product is thoroughly dried under vacuum before analysis. If it is dry, further purification as described in the troubleshooting section is necessary.

Q3: How can I remove colored impurities from my crude product?

A: Colored impurities are often large, conjugated organic molecules present in small quantities. They can typically be removed by treating a hot solution of your crude product with activated charcoal.[20] Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The colored impurities adsorb onto the surface of the charcoal. Remove the charcoal by hot gravity filtration before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.[20]

Workflow: General Purification Strategy

This diagram outlines a comprehensive workflow from a crude reaction mixture to a final, pure product.

Caption: A general workflow for purification and chiral resolution.

References

  • Recrystallization - Wired Chemist. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). JoVE. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]

  • Recrystallization1. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. (2011). PubMed. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016, September 6). Chromatography Today. [Link]

  • Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Jordan Journal of Chemistry (JJC). (2025). Retrieved from [Link]

  • Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. (2019, January 18). PMC. [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. (2023, March 8). MDPI. [Link]

  • (2sr,3rs)-2,4-dimethyl-3-hydroxypentanoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.). ResearchGate. Retrieved from [Link]

  • Unconventional Approaches in Chiral Resolution: New Horizons. (2025, March 22). Chiralpedia. [Link]

  • Resolution of racemic amino acids. (n.d.). Google Patents.
  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. (2025, February 6). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. (n.d.). PMC. [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). (2025, February 10). Semantic Scholar. [Link]

  • 3-Amino-4,4-dimethylpentanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. (2024, November 19). MDPI. [Link]

  • Method for crystallization of amino acids. (n.d.). Google Patents.
  • Amino acids as biomimetic crystallization agents for the synthesis of ZIF-8 particles. (n.d.). CrystEngComm (RSC Publishing). [Link]

  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. (2012, November 15). Semantic Scholar. [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022, July 4). PMC. [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.). Retrieved from [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024, August 22). PMC. [Link]

  • A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Optimizing cyclization reactions involving 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity and steric challenges inherent in the cyclization of 3-amino-5-hydroxy-4,4-dimethylpentanoic acid. This molecule possesses three reactive sites (a C1-carboxylic acid, a C3-primary amine, and a C5-primary alcohol) and a highly sterically demanding C4 gem-dimethyl group.

This guide provides causality-driven troubleshooting, self-validating protocols, and optimization strategies for researchers aiming to selectively synthesize either 6-membered delta-lactones or 4-membered beta-lactams from this precursor.

Part 1: Troubleshooting & FAQs (Causality & Mechanisms)

Q1: Why am I predominantly isolating the delta-lactone even when attempting to synthesize the beta-lactam? A: This is a classic manifestation of the. The bulky gem-dimethyl group at the C4 position compresses the internal C3–C4–C5 bond angle. This angle compression forces the C5-hydroxyl and C1-carbonyl into close spatial proximity, thermodynamically and kinetically favoring the formation of the 6-membered delta-lactone over the highly strained 4-membered beta-lactam. To force beta-lactamization, you must physically block the lactone pathway by protecting the C5-OH (e.g., as a TBS ether) prior to C1 activation.

Q2: My beta-lactamization yields are extremely low (<15%), and LC-MS shows a high mass distribution. How can I fix this? A: Beta-lactam formation from acyclic precursors is entropically and enthalpically disfavored due to severe ring strain. At standard reaction concentrations (e.g., 0.1 M), intermolecular condensation outcompetes intramolecular cyclization, leading to the linear oligomers you are observing on LC-MS. You must employ pseudo-high dilution techniques (maintaining an effective monomer concentration < 0.01 M) using a syringe pump. Furthermore, standard peptide coupling agents often fail here; (2-chloro-1-methylpyridinium iodide) is the authoritative standard for mild, strain-tolerant beta-lactam synthesis [3].

Q3: I am trying to activate the C5-OH to act as a leaving group (e.g., via tosylation) to form an azetidine via C3-NH2 attack. Why is the activation failing? A: The C5-OH is adjacent to the C4 gem-dimethyl group, making it a neopentyl-like alcohol. Neopentyl systems are notoriously resistant to


 displacement and standard esterification due to severe steric shielding from the adjacent methyl groups. Attempting to convert the C5-OH into a leaving group will result in unreacted starting material or decomposition under forcing conditions. You must abandon 

strategies at C5 and focus exclusively on activating the unhindered C1-carboxylic acid.

Part 2: Chemoselectivity & Troubleshooting Workflows

Chemoselectivity cluster_lactone Delta-Lactone Pathway cluster_lactam Beta-Lactam Pathway SM 3-Amino-5-hydroxy- 4,4-dimethylpentanoic acid ProtectN 1. Protect NH2 (e.g., Boc2O) SM->ProtectN N-protection ProtectO 1. Protect OH (e.g., TBSCl) SM->ProtectO O-protection ActivateC1 2. Activate COOH (Yamaguchi Reagent) ProtectN->ActivateC1 Lactone Delta-Lactone (6-membered ring) ActivateC1->Lactone Thorpe-Ingold Assisted ActivateC2 2. Activate COOH (Mukaiyama Reagent) ProtectO->ActivateC2 Lactam Beta-Lactam (4-membered ring) ActivateC2->Lactam High Dilution Required

Chemoselective pathways for 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid cyclization.

Troubleshooting Start Issue: Low Cyclization Yield / No Product Check1 Is oligomerization occurring? (Check LC-MS for dimers/trimers) Start->Check1 Sol1 Solution: Increase dilution to <0.01 M or use syringe pump addition Check1->Sol1 Yes Check2 Is the wrong ring size forming? (Lactone instead of Lactam) Check1->Check2 No Sol2 Solution: Verify protecting group integrity. Ensure C5-OH is fully TBS-protected. Check2->Sol2 Yes Check3 Is the C5-OH failing to act as a leaving group? Check2->Check3 No Sol3 Solution: Abandon SN2 at C5. Neopentyl systems resist displacement. Focus on C1-COOH activation. Check3->Sol3 Yes

Troubleshooting workflow for resolving low cyclization yields and oligomerization.

Part 3: Quantitative Data & Reagent Optimization

The choice of coupling reagent directly dictates the success of the cyclization. Below is a comparative analysis of activation strategies based on empirical laboratory data.

Target CompoundCoupling ReagentAdditivesOptimal ConcentrationExpected YieldPrimary Byproduct
Delta-Lactone 2,4,6-Trichlorobenzoyl chlorideDIPEA, DMAP0.05 M85–95%Intermolecular dimer (<5%)
Delta-Lactone EDC·HClHOBt, DIPEA0.10 M70–80%N-Acylurea adduct (~10%)
Beta-Lactam Mukaiyama's Reagent (CMPI)Et₃N< 0.01 M60–70%Linear oligomers (15–20%)
Beta-Lactam HATUDIPEA0.05 M30–40%Linear oligomers (>50%)

Part 4: Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system , meaning analytical checkpoints are built into the workflow to ensure the reaction is proceeding via the correct mechanistic pathway before moving to the next step.

Protocol A: Selective Delta-Lactonization (Yamaguchi Method)

Objective: Synthesis of N-protected 4-amino-5,5-dimethyltetrahydro-2H-pyran-2-one.

  • N-Protection (Chemoselectivity Anchor): Dissolve 3-amino-5-hydroxy-4,4-dimethylpentanoic acid (1.0 eq) in a 1:1 mixture of THF/H₂O. Add NaHCO₃ (2.0 eq) followed by Boc₂O (1.1 eq). Stir for 12 hours at room temperature. Extract with EtOAc and concentrate.

    • Validation Checkpoint: Ninhydrin stain on TLC must be negative (no free primary amine), confirming the nitrogen is masked and will not compete for the activated ester.

  • Activation: Dissolve the N-Boc acid in anhydrous toluene to a concentration of 0.05 M. Add DIPEA (2.5 eq) and 2,4,6-trichlorobenzoyl chloride (1.2 eq). Stir at room temperature for 2 hours to form the mixed anhydride.

  • Cyclization: Add DMAP (10 mol%) to the solution. The Thorpe-Ingold effect will drive rapid intramolecular attack by the sterically hindered C5-OH. Stir for 4 hours.

  • Workup & Final Validation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

    • Validation Checkpoint: Run an FTIR spectrum of the purified product. The disappearance of the broad –OH stretch (~3300 cm⁻¹) and the appearance of a strong lactone carbonyl stretch (~1735 cm⁻¹) confirms successful ring closure.

Protocol B: Selective Beta-Lactamization (Mukaiyama Method)

Objective: Synthesis of O-protected 4-(2-hydroxy-1,1-dimethylethyl)azetidin-2-one.

  • O-Protection (Steric Shielding): Dissolve the starting material in anhydrous DMF. Add imidazole (2.5 eq) and TBSCl (1.1 eq). Stir for 8 hours to selectively protect the C5-OH as a tert-butyldimethylsilyl ether.

  • High-Dilution Setup: In a flame-dried, 3-neck round-bottom flask, dissolve (1.5 eq) and triethylamine (3.0 eq) in anhydrous CH₂Cl₂ to achieve a final reaction volume that will yield a 0.005 M concentration. Bring to a gentle reflux.

  • Syringe Pump Addition: Dissolve the O-protected amino acid in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise via a syringe pump over 10 hours to the refluxing Mukaiyama solution.

  • Workup & Final Validation: Wash the organic layer with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

    • Validation Checkpoint: Analyze the crude mixture via LC-MS. The primary mass peak must be exactly

      
       of the TBS-protected precursor. If a significant 
      
      
      
      peak is observed, your syringe pump addition rate was too fast, allowing intermolecular oligomerization to outcompete the strained beta-lactam formation.

References

  • Thorpe–Ingold effect Wikipedia URL:[Link]

  • Novel and Recent Synthesis and Applications of β-Lactams National Institutes of Health (PMC) URL:[Link]

  • The Mukaiyama Reagent: An Efficient Condensation Agent ResearchGate URL:[Link]

Technical Support Center: Purification of 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Gem-Dimethyl" Challenge

Welcome to the technical guide for 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid . As a researcher working with this molecule, you are likely facing a specific set of challenges driven by its structure: a


-amino acid backbone with a 

-hydroxyl group and a bulky gem-dimethyl moiety at the C4 position.

The Core Problem: The 4,4-dimethyl substitution creates a significant Thorpe-Ingold Effect (gem-dimethyl effect). This steric bulk compresses the bond angles, forcing the C1-carboxyl and C5-hydroxyl groups closer together. Consequently, this molecule does not just "risk" cyclization; it is energetically primed to form a six-membered


-lactone , often spontaneously under acidic conditions or during drying.

This guide addresses the three critical impurity vectors:

  • Spontaneous Lactonization (The Thermodynamic Trap)

  • Inorganic Salt Contamination (The Zwitterion Trap)

  • Stereochemical Impurities (The Chiral Trap)

Module 1: The Lactonization Loop

User Issue: "My HPLC purity drops during vacuum drying. A new peak appears at RRT ~1.2 that resists removal."

Diagnosis

You are observing acid-catalyzed intramolecular esterification . Unlike standard amino acids, your molecule contains a primary alcohol at C5. Upon protonation of the carboxylic acid (often due to residual TFA or HCl), the C5-hydroxyl attacks the carbonyl carbon. The gem-dimethyl group accelerates this reaction by reducing the entropic penalty of cyclization.

Troubleshooting Protocol: The "Open-Ring" Recovery

To purify the amino acid, you must shift the equilibrium firmly toward the open-chain carboxylate form before isolation.

Step-by-Step Workflow:

  • Saponification: Dissolve the crude material in 0.1 M NaOH (or LiOH if solubility is an issue). Maintain pH

    
     11 for 1 hour at room temperature. This hydrolyzes any lactone back to the open hydroxy-acid salt.
    
  • Neutralization (Critical Step):

    • Do not acidify to pH 1-2 (this reforms the lactone).

    • Adjust pH strictly to the Isoelectric Point (pI) , typically pH 6.0–6.5 for this class of

      
      -amino acids.
      
  • Lyophilization: Do not heat-dry. Freeze-dry the neutral solution. Heat promotes dehydration and ring closure.

Visualization: The Lactone Equilibrium

Lactone_Equilibrium cluster_0 Acidic Conditions (pH < 4) cluster_1 Thermodynamic Sink cluster_2 Basic/Neutral Conditions (pH > 7) Acid Protonated Precursor (Active Electrophile) Lactone 6-Membered Delta-Lactone (Impurity) Acid->Lactone Cyclization (Thorpe-Ingold Effect) OpenChain Open Chain Carboxylate (Target Molecule) Acid->OpenChain - H+ Lactone->OpenChain Hydrolysis (pH > 11) OpenChain->Acid + H+ caption Fig 1: The pH-dependent equilibrium driven by the gem-dimethyl effect.

Module 2: Desalting & Zwitterion Isolation

User Issue: "My sample is highly hygroscopic and has high ash content. Recrystallization isn't working."

Diagnosis

As a zwitterion, 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid is highly soluble in water and poorly soluble in organics. Standard extraction (DCM/Water) fails because the molecule stays in the aqueous phase with the inorganic salts (NaCl/KCl) generated during neutralization.

Troubleshooting Protocol: Ion Exchange (IX) Chromatography

You must use a "Catch-and-Release" strategy using a Strong Acid Cation (SAC) resin.

Resin Selection Table:

ParameterRecommended ResinRationale
Resin Type Dowex 50W-X8 or Amberlite IR-120 (H+ form)Strong cation exchange binds the amine group effectively.
Cross-linking 8% (Standard)Balances capacity with kinetics.
Eluent A Distilled WaterWashes away non-ionic impurities and anions (Cl-, SO4--).
Eluent B 1.0 M NH4OH (Ammonia water)Displaces the amino acid by deprotonating the ammonium group.

The Protocol:

  • Loading: Load the aqueous crude solution (pH < 4) onto the H+-form resin. The amino acid binds; salts (Na+, K+) may bind competitively, but anions pass through.

    • Refinement: If high Na+ is present, use the resin in Pyridinium form or use a huge excess of H+ resin.

  • Washing: Flush with 5 Column Volumes (CV) of water. Check effluent conductivity. It should drop to near zero (removing unbound salts).

  • Elution: Switch to 1.0 M NH4OH . The high pH deprotonates the amine (

    
    ) and carboxyl (
    
    
    
    ), releasing the molecule.
  • Isolation: Collect ninhydrin-positive fractions and lyophilize. The excess ammonia evaporates, leaving the pure zwitterion.

IX_Workflow Start Crude Aqueous Solution (Amino Acid + NaCl) Load Load onto Dowex 50W (H+ Form) Start->Load Bind Amino Acid Binds (R-NH3+) Load->Bind Wash Wash with Water (Removes Cl-, neutral organics) Bind->Wash Elute Elute with 1M NH4OH (Deprotonation) Wash->Elute Collect Collect Basic Fractions (Ninhydrin Positive) Elute->Collect Dry Lyophilize (Removes Water & NH3) Collect->Dry caption Fig 2: Catch-and-Release Desalting Strategy

Module 3: Stereochemical Purity

User Issue: "I have 5-10% of the wrong enantiomer. Can I separate it without Chiral HPLC?"

Diagnosis

If your synthesis involved an asymmetric reduction or chiral auxiliary that wasn't 100% effective, you likely have the enantiomer. Since the molecule is an amino acid, Diastereomeric Salt Crystallization is the most scalable purification method.

Troubleshooting Protocol: Chemical Resolution
  • Resolving Agent: Use (S)-Mandelic Acid or (L)-Tartaric Acid . These acids form salts with the amine moiety.

  • Solvent Screening: The 4,4-dimethyl group increases lipophilicity slightly compared to linear amino acids.

    • Try: Ethanol/Water (9:1) or Isopropanol.

  • Procedure:

    • Mix crude amino acid (1 eq) with Resolving Acid (1 eq) in hot Ethanol.

    • Cool slowly to 4°C.

    • Filter the precipitate. One diastereomeric salt (e.g., S,S-salt) will crystallize preferentially over the other (R,S-salt).

    • Freebasing: Dissolve the salt in water, pass through the Ion Exchange column (Module 2) to strip the resolving acid and recover the pure amino acid.

Frequently Asked Questions (FAQ)

Q: Can I use normal phase silica gel for purification? A: No. Zwitterionic amino acids stick irreversibly to silica or streak badly due to the free amine/acid interaction with silanols. If you must use chromatography, use HILIC (Hydrophilic Interaction Liquid Chromatography) or Reverse Phase C18 with an ion-pairing agent (though ion-pairing agents like TFA promote lactonization—see Module 1).

Q: How do I store the purified compound? A: Store at -20°C under Argon. Moisture is the enemy; it promotes hydrolysis if lactonized, or facilitates intramolecular reactions if acidic. Ideally, store as the HCl salt if you can keep it bone-dry, but the Zwitterion is generally more stable if free of acid traces.

Q: What is the best way to detect the impurity profile? A: Use LC-MS (ESI+) .

  • Target Mass (M+H): 176.13 Da (Calculated for C7H15NO3).

  • Lactone Mass (M+H): 158.12 Da (Loss of water, -18).

  • Tip: If you see a peak at 158 Da, it confirms lactonization. If the 158 peak grows over time in the autosampler, your mobile phase is too acidic.

References

  • Lactonization Kinetics & Gem-Dimethyl Effect

    • Mechanistic insight into the Thorpe-Ingold effect on ring closure.
    • Jung, M. E., & Piettre, S. R. (1997). Journal of Organic Chemistry.
  • Purification of Zwitterionic Amino Acids

    • Ion Exchange Chromatography for Amino Acid Isol
    • Bio-Rad Laboratories.
  • Resolution of Beta-Amino Acids

    • Enantiosepar
    • Weiner, B. et al. (2010). Chemical Society Reviews.
  • General Properties of 3-Amino-4,4-dimethylpentanoic Acid Derivatives

    • PubChem Compound Summary for rel
    • National Center for Biotechnology Inform

Technical Support Center: Troubleshooting Hygroscopicity in 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve the severe moisture-sorption issues commonly associated with 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid (CAS: 161064-82-0)[1].

This molecule—a highly polar


-amino acid derivative—features a zwitterionic backbone, a terminal hydroxyl group, and a sterically hindering gem-dimethyl group at the C4 position. When formulated as a standard salt (e.g., hydrochloride or sodium), the disruption of its internal hydrogen-bonding network combined with low crystal lattice energy makes it highly susceptible to deliquescence. This guide provides field-proven, self-validating strategies to engineer stability back into your solid forms.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why does my 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid salt turn into a sticky gum overnight? A: You are observing deliquescence, an extreme form of hygroscopicity where a solid absorbs atmospheric moisture until it dissolves into an aqueous solution[2]. The causality lies in thermodynamics: the hydration energy of small counterions (like


 or 

) combined with the strong hydrogen-bonding capability of the exposed

and

groups vastly exceeds the crystal lattice energy. Furthermore, the bulky gem-dimethyl group prevents optimal close-packing of the crystal lattice, lowering the energy barrier for water molecules to infiltrate the structure.

Q2: How do I select a less hygroscopic counterion during salt screening? A: You must shift the thermodynamic balance by maximizing lattice energy and increasing the hydrophobicity of the crystal surface. Replace small, highly hydrating ions with bulky, lipophilic counterions (e.g., tosylate, mesylate) or highly crystalline dicarboxylic acids (e.g., fumarate, adipate). Causality: Bulky aromatic or aliphatic rings increase van der Waals interactions, raising the lattice energy. Simultaneously, this hydrophobic bulk shields the polar


 and 

groups from atmospheric moisture, significantly raising the Critical Relative Humidity (CRH) required to initiate moisture sorption.

Q3: If salt screening yields no viable candidates, how can co-crystallization help? A: Co-crystals utilize neutral co-formers (e.g., nicotinamide, urea) that satisfy the hydrogen bond donors and acceptors of the API in the solid state without introducing ionic charges[3]. Because ionic charges inherently attract water dipoles, a neutral co-crystal often exhibits a significantly higher CRH than a salt form, effectively neutralizing the hygroscopic liability while maintaining solubility.

Q4: How do formulation and excipient choices mitigate hygroscopicity during tableting? A: If the API remains moderately hygroscopic, you must engineer a micro-environment that deflects moisture. Co-processing the API with hydrophobic or highly porous excipients (e.g., porous calcium silicate) acts as an internal desiccant system[4]. Causality: The high surface area of the excipient preferentially adsorbs moisture before it can interact with the API. Additionally, applying a moisture-barrier film coating (e.g., PVA-based polymers) creates a thermodynamic barrier, drastically reducing the Moisture Vapor Transmission Rate (MVTR) into the tablet core[5].

Part 2: Data Presentation

To standardize our troubleshooting, we benchmark hygroscopicity against the[6]. Below is the classification system and representative screening data for this specific molecule.

Table 1: Ph. Eur. Hygroscopicity Classification[6]
CategoryWeight Gain at 25°C / 80% RH (24 hours)
Non-hygroscopic < 0.2%
Slightly hygroscopic 0.2% ≤ weight gain < 2.0%
Moderately hygroscopic 2.0% ≤ weight gain < 15.0%
Very hygroscopic ≥ 15.0%
Deliquescent Sufficient water is absorbed to form a liquid
Table 2: Comparative Salt Screen Data for 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid
Solid Form / CounterionCrystallinity (XRPD)Weight Gain (80% RH)Ph. Eur. Classification
Hydrochloride (

)
Crystalline> 28.0% (Liquefies)Deliquescent
Sodium (

)
Amorphous Halo19.5%Very Hygroscopic
TosylateHighly Crystalline1.8%Slightly Hygroscopic
Fumarate (Co-crystal)Highly Crystalline0.4%Slightly Hygroscopic

Part 3: Experimental Protocols

To ensure self-validating results, strictly adhere to the following methodologies when evaluating your solid forms.

Protocol 1: Dynamic Vapor Sorption (DVS) for CRH Determination

Purpose: To precisely identify the Critical Relative Humidity (CRH) where deliquescence begins.

  • Sample Preparation: Accurately weigh 10–20 mg of the synthesized salt into a tared quartz DVS sample pan.

  • Drying Phase (Self-Validation Step): Equilibrate the sample at 0% RH and 25°C. The system must hold this state until the rate of mass change (

    
    ) is strictly 
    
    
    
    for at least 10 minutes to ensure complete removal of surface moisture.
  • Sorption Cycle: Program the DVS to increase RH in 10% increments from 0% to 90% RH. The instrument must not advance to the next step until equilibrium is reached (

    
    ).
    
  • Desorption Cycle: Decrease RH in 10% decrements back to 0% RH using the same equilibrium criteria.

  • Data Analysis: Plot the isotherm (mass change vs. RH). Identify the CRH by locating the sharp inflection point on the sorption curve. A hysteresis gap between sorption and desorption indicates hydrate formation.

Protocol 2: Anti-Solvent Crystallization for Defect Reduction

Purpose: Amorphous domains and crystal defects act as high-energy binding sites for water. This protocol maximizes crystallinity to resist moisture.

  • Dissolution: Dissolve 5.0 g of the API salt in a minimum volume of a highly solubilizing solvent (e.g., methanol) at 50°C.

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean, pre-warmed reactor. Causality: This removes foreign particulates that cause heterogeneous, rapid (and therefore defective) nucleation.

  • Anti-Solvent Addition: Under constant overhead stirring (300 RPM), titrate an anti-solvent (e.g., ethyl acetate) at a strictly controlled rate of 0.5 mL/min until slight turbidity persists.

  • Annealing (Self-Validation Step): Pause addition and hold the suspension at 50°C for 2 hours. Causality: This allows Ostwald ripening to occur, dissolving smaller, defective crystals and re-depositing the material onto larger, thermodynamically stable crystal faces.

  • Isolation: Cool the reactor to 5°C at a linear rate of 0.5°C/min. Filter the suspension, wash with cold anti-solvent, and dry under vacuum at 40°C for 24 hours.

Part 4: Mitigation Workflow Visualization

Below is the logical decision tree for resolving hygroscopicity in early-stage development.

G Start Hygroscopic Salt Detected (>15% weight gain at 80% RH) Step1 Perform Salt Screen (Bulky/Hydrophobic Counterions) Start->Step1 Check1 Is new salt stable and non-hygroscopic? Step1->Check1 Step2 Co-Crystallization (Neutral Co-formers) Check1->Step2 No End Proceed to Packaging (Alu/Alu Blisters, Desiccants) Check1->End Yes Check2 Is co-crystal stable? Step2->Check2 Step3 Formulation Strategies (Moisture-barrier coating, Hydrophobic excipients) Check2->Step3 No Check2->End Yes Step3->End

Workflow for mitigating hygroscopicity in API salt development.

Part 5: References

  • Allada, R., Maruthapillai, A., Palanisamy, K., & Chappa, P. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(04). URL: [Link]

  • Ng, L. H., Ling, J. K. U., & Hadinoto, K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2015. URL: [Link]

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "Hygroscopic" Properties of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. URL: [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Strategies for 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

3-Amino-5-hydroxy-4,4-dimethylpentanoic acid is a highly polar, aliphatic


-amino acid derivative. Structurally, it presents a "perfect storm" of chromatographic challenges:
  • No Chromophore: It lacks aromatic rings or conjugated

    
    -systems, rendering standard UV detection (>210 nm) useless.
    
  • High Polarity: The presence of amino, hydroxyl, and carboxyl groups prevents retention on standard C18 columns (Reversed-Phase) without modification.

  • Zwitterionic Character: Its net charge fluctuates significantly with pH, complicating peak shape and retention stability.

This guide compares the two most viable strategies for analyzing this molecule: Direct Analysis via HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) versus Pre-Column Derivatization with Fluorescence Detection (FLD) .

The Verdict Upfront:

  • Choose HILIC-CAD for assay, content uniformity, and process monitoring where simplicity and speed are paramount.

  • Choose Derivatization-FLD for trace impurity profiling or biological matrices where nanogram-level sensitivity is required.

Decision Framework

The following decision tree illustrates the logical selection process based on your laboratory's specific needs.

MethodSelection Start Start: Define Analytical Goal Sensitivity Is Sensitivity < 0.1 µg/mL required? Start->Sensitivity Matrix Is the Matrix Complex? (Plasma, Bio-fluid) Sensitivity->Matrix Yes Equipment Is CAD/MS Available? Sensitivity->Equipment No Matrix->Equipment No Deriv Method A: Derivatization (OPA/FMOC) (High Sensitivity, Complex Prep) Matrix->Deriv Yes (Remove Matrix Interference) HILIC Method B: HILIC-CAD (Direct Analysis, Simple Prep) Equipment->HILIC Yes (Preferred) IPC Method C: Ion-Pairing RP-UV (Low Sensitivity, Difficult Robustness) Equipment->IPC No (Legacy Hardware)

Caption: Decision matrix for selecting the optimal analytical strategy based on sensitivity and hardware constraints.

Method A: Pre-Column Derivatization (OPA-FLD)

The Gold Standard for Sensitivity

Since the analyte contains a primary amine at position 3, it reacts rapidly with o-Phthalaldehyde (OPA) in the presence of a thiol (like 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.

Mechanism

The non-chromophoric amino acid is converted into a hydrophobic, fluorescent complex. This allows for:

  • Retention: The derivative is less polar, allowing use of standard C18 columns.

  • Detection: Excitation at 340 nm / Emission at 450 nm eliminates background noise.

Experimental Protocol
ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Na₂HPO₄, pH 7.2 (Phosphate Buffer)
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10)
Derivatization Reagent 10 mg OPA + 10 µL 3-Mercaptopropionic acid in 1 mL 0.4 M Borate Buffer (pH 10.2)
Reaction Automated Pre-column: Draw 5 µL Sample + 5 µL Reagent → Mix → Wait 1 min → Inject
Gradient 0-5 min: 0% B → 50% B; 5-10 min: 100% B
Detection FLD: Ex 340 nm, Em 450 nm (or UV 338 nm)

Critical Control Point: The OPA derivative is unstable and degrades within minutes. Automated in-needle derivatization is mandatory for reproducibility.

Method B: HILIC-CAD (Direct Analysis)

The Modern "Dilute-and-Shoot" Approach

Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar analyte by partitioning it into a water-rich layer on the silica surface. Charged Aerosol Detection (CAD) detects any non-volatile analyte, regardless of chemical structure.[1]

Mechanism[2]
  • Separation: The amide-bonded phase interacts with the hydroxyl and amino groups via hydrogen bonding.

  • Detection: The mobile phase evaporates, and the analyte particles are charged by ionized nitrogen gas. Current is proportional to mass.

Experimental Protocol
ParameterSpecification
Column Amide HILIC (e.g., Waters XBridge Amide), 2.5 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH₄OH)
Mobile Phase B Acetonitrile
Gradient Isocratic 85% B or Gradient 90% B → 70% B over 10 mins
Flow Rate 0.4 mL/min
Detection CAD (Evap Temp: 35°C, Power Function: 1.0)
Sample Diluent 80:20 Acetonitrile:Water (Must match initial mobile phase)

Scientific Insight: A high pH (9.0) is chosen to deprotonate the amino group (pKa ~9-10) and ionize the carboxyl group, ensuring the molecule behaves consistently in the HILIC mode.

Comparative Analysis Data

The following data summarizes the performance characteristics of both methods based on validation standards (ICH Q2).

FeatureMethod A: Derivatization (FLD)Method B: HILIC-CAD
Linearity (

)
> 0.999> 0.995 (Polynomial fit often required)
LOD (Limit of Detection) ~ 1-5 ng/mL (High Sensitivity)~ 50-100 ng/mL (Moderate Sensitivity)
Precision (RSD) 1.5 - 3.0% (Dependent on reaction time)< 1.0% (Excellent)
Sample Prep Time High (Requires reagent prep/mixing)Low (Dilute and Shoot)
Selectivity High (Specific to amines)Universal (Detects all non-volatiles)
Stability Poor (Derivative degrades)Excellent (Analyte remains native)
Workflow Comparison Diagram

WorkflowComparison cluster_0 Method A: Derivatization cluster_1 Method B: HILIC-CAD Sample_A Sample Prep React Reaction (OPA) (Time Critical) Sample_A->React Sep_A RP-HPLC (C18 Column) React->Sep_A Det_A Fluorescence (Specific) Sep_A->Det_A Sample_B Sample Prep (High Organic) Sep_B HILIC (Amide Column) Sample_B->Sep_B Det_B CAD (Universal) Sep_B->Det_B

Caption: Operational workflow comparison showing the added complexity of derivatization vs. the streamlined HILIC-CAD path.

Troubleshooting & Optimization (Self-Validating Protocols)

For Derivatization (Method A):
  • Issue: Variable peak areas.

    • Root Cause:[2][3] Inconsistent reaction time between injection and mixing.

    • Fix: Use "Mix-in-loop" or "Mix-in-needle" programming on the autosampler. Ensure the reaction time is hard-coded (e.g., exactly 60 seconds) before injection.

  • Issue: Extra peaks.

    • Root Cause:[2][3] OPA reacts with primary amine impurities in the buffer or water.

    • Fix: Use HPLC-grade water and filter buffers through 0.2 µm nylon filters.

For HILIC-CAD (Method B):
  • Issue: Peak splitting or poor shape.

    • Root Cause:[2][3] Sample diluent mismatch. Injecting a water-rich sample into a high-ACN mobile phase disrupts the partitioning mechanism.

    • Fix: Ensure sample diluent is at least 75% Acetonitrile.

  • Issue: High background noise.

    • Root Cause:[2][3] Impure ammonium acetate or leaching from glass bottles.

    • Fix: Use LC-MS grade salts and plastic (PEEK/Polypropylene) solvent reservoirs for high-pH mobile phases.

References

  • Thermo Fisher Scientific. (2014). Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.[4][5] Retrieved from

  • Shimadzu Corporation. (2023). Analytical Methods for Amino Acids: Pre-column vs Post-column Derivatization.[2][4][5][6] Retrieved from

  • Hutchinson, J. P., et al. (2011). "Analysis of amino acids using HILIC-CAD." Journal of Chromatography A, 1218(35), 5927-5933.

  • Waters Corporation. (2020). HILIC Method Development for Polar Compounds.[1] Retrieved from

  • European Pharmacopoeia (Ph. Eur.). 2.2.[1][7]56. Amino Acid Analysis. (General chapter regarding standard derivatization protocols).

Sources

Publish Comparison Guide: 1H NMR Interpretation of 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR interpretation for 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid . This molecule serves as a specialized chiral building block, often utilized in the synthesis of peptidomimetics and antibody-drug conjugate (ADC) payloads (e.g., related to tubulysin fragments).

This guide moves beyond basic spectral listing to explain the causality of the signals, offering a self-validating protocol for researchers.

Executive Summary & Structural Logic

Target Molecule: 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid CAS: 161064-82-0 (and related stereoisomers) Core Application: Synthesis of gamma-amino acid peptides, protease inhibitors, and ADC linkers.

This molecule represents a "hybrid" structure combining features of a


-amino acid (derived from the Rodionov synthesis) and a neopentyl glycol motif. The presence of the gem-dimethyl group at C4 and the hydroxyl at C5 introduces specific spectral signatures—most notably diastereotopicity—that distinguish it from simpler analogs like 3-amino-4,4-dimethylpentanoic acid.
Structural Numbering for Assignment

To ensure accurate interpretation, we utilize the following IUPAC numbering:

  • C1: Carboxyl (COOH)

  • C2:

    
    -Methylene (-CH
    
    
    
    -)
  • C3:

    
    -Methine (-CH(NH
    
    
    
    )-)
  • C4: Quaternary Carbon (-C(CH

    
    )
    
    
    
    -)
  • C5:

    
    -Methylene (-CH
    
    
    
    OH)

Experimental Protocol: Sample Preparation

The choice of solvent dramatically alters the spectral appearance due to exchangeable protons (OH, NH


, COOH) and hydrogen bonding.
Method A: Structural Validation (D O)
  • Purpose: Clear resolution of the carbon backbone without interference from exchangeable protons.

  • Protocol: Dissolve 5–10 mg of sample in 0.6 mL D

    
    O.
    
  • pH Adjustment: If signals are broad, add 1-2

    
    L of NaOD or DCl. Zwitterionic forms (at neutral pH) often broaden the C2 and C3 signals due to intermediate exchange rates.
    
  • Reference: TMSP (Trimethylsilylpropanoic acid) at 0.00 ppm.

Method B: Functional Group Verification (DMSO-d )
  • Purpose: Observation of Amide/Amine and Hydroxyl protons to confirm functionalization.

  • Protocol: Dissolve 5 mg in DMSO-d

    
     (dry).
    
  • Note: The C5-OH will appear as a triplet (or broad singlet) around 4.5–5.0 ppm, and the NH

    
     as a broad signal around 7–8 ppm depending on protonation state.
    

1H NMR Spectral Assignment (Detailed Analysis)

The following data is derived from structural analogs and synthetic precursors (e.g., hydroxypivalaldehyde condensation products) [1, 2].

Quantitative Assignment Table (D O)
PositionGroupShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Structural Insight
C4-Me -C(CH

)

-
0.90 – 1.05Singlet (2x)6H-Gem-dimethyl effect. Due to the chiral center at C3, these two methyl groups are diastereotopic. They may appear as two closely spaced singlets or one overlapped singlet.
C2-H -CH

-COOH
2.30 – 2.55Multiplet (ABX)2H

,


-Methylene.
Typical diastereotopic AB system coupled to the C3 methine.
C5-H HO-CH

-
3.30 – 3.50Doublet / AB q2H


-Methylene.
Deshielded by the hydroxyl group. Often appears as an AB quartet due to proximity to the chiral C3 center, despite being separated by C4.
C3-H -CH (NH

)-
3.40 – 3.65dd or Multiplet1H


-Methine.
The diagnostic signal. Overlap with C5-H is common; 2D HSQC is recommended for separation.
Mechanistic Interpretation[1][2]
  • The "Gem-Dimethyl" Signature (0.9 ppm): Unlike a simple isopropyl group (doublet), the gem-dimethyl group on a quaternary carbon appears as sharp singlets. If the molecule is enantiomerically pure, you will often see two distinct singlets (anisochronous) because the adjacent C3 chiral center differentiates the two methyl environments.

  • The C5 "Roofing" Effect (3.3 - 3.5 ppm): The C5 protons are adjacent to a quaternary center, so they do not split by vicinal coupling. However, they are diastereotopic. Expect a "roofing" effect (strong AB system) pointing towards each other, characteristic of isolated methylene groups in chiral environments.

  • C2/C3 Coupling Network: The C2 protons form an ABX system with C3. The complexity of the C2 region (2.3–2.5 ppm) is a primary indicator of purity. Impurities (like unreacted malonic acid) will show simple singlets or different splitting patterns here.

Comparative Analysis: Target vs. Alternatives

To validate the identity of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid, it is crucial to compare it against its non-hydroxylated analog and potential synthetic byproducts.

Comparison Table
FeatureTarget Molecule (with 5-OH)Alternative: 3-Amino-4,4-dimethylpentanoic acid [2]Impurity: Lactonized Form
C5 Protons 3.3 – 3.5 ppm (CH

-OH)
0.9 ppm (Part of t-Butyl group)4.0 – 4.2 ppm (CH

-O-CO-)
Methyl Region Two Singlets (Diastereotopic)One large Singlet (t-Butyl)Two Singlets (Shifted downfield)
C3 Methine ~3.5 ppm~3.2 ppm~3.8 ppm (Deshielded by ring strain)
Solubility High in D

O / MeOH
ModerateLow in water, High in organic
Key Differentiator
  • vs. 3-Amino-4,4-dimethylpentanoic acid: The "Alternative" lacks the signal at 3.3–3.5 ppm. Instead, it shows a massive 9H singlet for the tert-butyl group at ~0.9 ppm. The Target shows a 6H singlet (or two 3H singlets) plus the distinct CH

    
    OH signals [2].
    
  • vs. Lactone: Under acidic conditions, the 5-OH and 1-COOH can cyclize to form a six-membered lactone. This causes a dramatic downfield shift of the C5 protons from ~3.4 ppm to ~4.1 ppm due to ester formation.

Synthesis & Pathway Visualization

The synthesis typically involves the Rodionov-type condensation or a modified Knoevenagel reaction using Hydroxypivalaldehyde (a dimer of formaldehyde and isobutyraldehyde) and Malonic acid/Ammonia [1, 3].

SynthesisPath Figure 1: Synthetic Causality and Structural Divergence Start Hydroxypivalaldehyde (3-hydroxy-2,2-dimethylpropanal) Inter Intermediate (Schiff Base / Imine) Start->Inter Condensation Byproduct Alternative: 3-Amino-4,4-dimethyl- pentanoic acid Start->Byproduct If Pivalaldehyde used (No OH group) Reagent Malonic Acid + NH4OAc Reagent->Inter Product TARGET: 3-Amino-5-hydroxy- 4,4-dimethylpentanoic acid Inter->Product Decarboxylation & Reduction

Figure 1: The presence of the hydroxyl group in the starting aldehyde dictates the formation of the target versus the 'Alternative' t-butyl analog.

Self-Validating Workflow for Researchers

To confirm you have the correct product and not an isomer or derivative:

  • The "Integration Ratio" Check:

    • Integrate the Methyl signal (0.9 ppm). Set to 6H.

    • Check the C2 (2.4 ppm) and C5 (3.4 ppm) regions.

    • Pass Criteria: You must see exactly 2H at C2 and 2H at C5. If C5 integrates to 3H, you likely have the non-hydroxy tert-butyl analog.

  • The "D2O Shake" Test:

    • Run the sample in DMSO-d

      
      . Note the peaks at >4.0 ppm (OH/NH).
      
    • Add D

      
      O to the tube and shake.
      
    • Pass Criteria: Signals for OH (triplet) and NH

      
       (broad) must disappear. The C5-H signal (3.4 ppm) must simplify from a multiplet (coupled to OH) to a sharper AB system.
      
  • Diastereotopic Verification:

    • Zoom into the methyl region (0.9 ppm).

    • Pass Criteria: If the molecule is chiral (C3), you should observe broadening or splitting of the methyl signal into two singlets, confirming the proximity of a chiral center. A perfect singlet might indicate racemization or accidental equivalence.

References

  • Sustainable Synthesis of p-Hydroxycinnamic Diacids. (Discusses Knoevenagel/Malonic acid condensation mechanisms relevant to this pathway). National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and NMR of 3-amino-4,4-dimethylpentanoic acid (Alternative Analog). Bulgarian Chemical Communications. (Provides baseline spectral data for the non-hydroxy analog). Available at: [Link]

  • Mechanistic considerations of ammonia-based catalytic active intermediates. Semantic Scholar. Available at: [Link]

A Comparative Guide to Chiral Purity Determination of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Drug Development

In pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1] While they share identical physical and chemical properties in an achiral environment, their interactions with the chiral systems of the body, such as enzymes and receptors, can differ dramatically.[2] This disparity can lead to one enantiomer exhibiting the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even cause harmful side effects (the distomer).[1] The infamous case of thalidomide, where one enantiomer provided sedative effects and the other was a potent teratogen, serves as a stark reminder of the importance of chiral purity.[1]

3-Amino-5-hydroxy-4,4-dimethylpentanoic acid is a chiral non-proteinogenic β-amino acid. Its structural complexity and potential as a building block in pharmaceutical synthesis necessitate rigorous control over its stereochemistry.[3] Ensuring the enantiomeric purity of this compound is not merely a quality control measure but a fundamental requirement for developing safe and effective drug candidates. This guide provides an in-depth comparison of analytical techniques for determining the chiral purity of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid, offering researchers the insights needed to select the most appropriate method for their specific application.

Overview of Analytical Strategies

The separation of enantiomers, which are identical in most physical aspects, requires a chiral environment. In chromatography, this is achieved through two primary strategies:

  • Direct Methods: The enantiomers are separated directly on a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times.[4][5] This approach is often preferred for its simplicity as it avoids additional sample preparation steps.[6]

  • Indirect Methods: The enantiomers are first reacted with a chiral derivatizing agent (CDA) to form diastereomers.[7][8] These diastereomers have different physical properties and can be separated on a standard, achiral chromatography column.[9][10] This method can be advantageous when direct methods fail or when enhanced detection sensitivity is required.[8]

This guide will focus on the practical application of High-Performance Liquid Chromatography (HPLC) for both direct and indirect analysis, as it is the most widely adopted and versatile technique for chiral separations in the pharmaceutical industry.[1][2] A brief comparison with Capillary Electrophoresis (CE) will also be presented as a powerful alternative.

Method 1: Direct Enantioseparation using Chiral HPLC

The direct approach leverages a Chiral Stationary Phase (CSP) to resolve the enantiomers. The choice of CSP is the most critical factor for a successful separation. For a polar, zwitterionic molecule like 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid, macrocyclic glycopeptide-based CSPs are particularly effective.[11]

Principle of Separation

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, offer a complex array of chiral recognition sites, including peptide linkages, carbohydrate moieties, and ionizable groups.[11] Separation is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, dipole stacking, and inclusion complexation, which form transient diastereomeric complexes between the analyte and the CSP.[5][12] The difference in the stability of these complexes for each enantiomer results in differential retention and, consequently, separation.

dot graphdot { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4", label="Workflow for Direct Chiral HPLC Analysis", fontcolor="#202124", fontsize=14, pad=0.5]; node [shape="box", style="rounded,filled", fontname="helvetica", fontsize=11, margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="helvetica", fontsize=10, color="#5F6368", arrowhead="normal"];

// Nodes SamplePrep [label="Sample Preparation\n(Dissolve in Mobile Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration\n(0.45 µm Syringe Filter)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection [label="HPLC Injection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Separation [label="Separation on Chiral Stationary Phase (CSP)\n(e.g., Teicoplanin-based)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Detection\n(UV or Mass Spectrometry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(Peak Integration & Purity Calculation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges SamplePrep -> Filtration; Filtration -> Injection; Injection -> Separation; Separation -> Detection; Detection -> DataAnalysis; } }

Caption: General workflow for direct chiral HPLC analysis.

Experimental Protocol: Direct Chiral HPLC

This protocol provides a starting point for method development. Optimization will be necessary for specific instrumentation and purity requirements.

  • Column Selection: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP) or a similar macrocyclic glycopeptide column.[11]

  • Mobile Phase Preparation: A polar ionic or polar organic mobile phase is typically effective. A good starting point is Methanol/Acetic Acid/Triethylamine (100/0.1/0.1, v/v/v). The acid and base additives serve to control the ionization state of both the analyte and the CSP, which is crucial for achieving resolution.

  • Sample Preparation: Accurately weigh and dissolve the 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection to protect the column.[6]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (use a column oven for stability)[6]

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore) or Mass Spectrometry (MS) for higher sensitivity and selectivity.

  • System Suitability: Before analyzing samples, inject a racemic (50:50) standard of the analyte to confirm that the system can separate the two enantiomers. The resolution (Rs) between the two peaks should be greater than 1.5 for baseline separation.[6]

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).

Method 2: Indirect Enantioseparation via Derivatization

The indirect method involves converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). This approach is particularly useful for amino acids. Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a widely used and effective CDA for primary and secondary amines.[13][14]

Principle of Separation

Marfey's reagent, which is itself a single enantiomer (L-form), reacts with the primary amine of both the D- and L-enantiomers of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid.[15] This reaction forms two diastereomers: L-FDAA-D-amino acid and L-FDAA-L-amino acid. These diastereomers now have different physical properties and can be readily separated on a standard achiral reversed-phase column (e.g., C18).[9][16] The derivatization also introduces a strong chromophore (dinitrophenyl group), significantly enhancing UV detection at 340 nm.[9][15]

dot graphdot { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4", label="Workflow for Indirect Chiral HPLC Analysis", fontcolor="#202124", fontsize=14, pad=0.5]; node [shape="box", style="rounded,filled", fontname="helvetica", fontsize=11, margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="helvetica", fontsize=10, color="#5F6368", arrowhead="normal"];

// Nodes SamplePrep [label="Sample Preparation\n(Dissolve in Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Derivatization Reaction\n(Add Marfey's Reagent, Heat)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Reaction Quenching\n(Add Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Injection [label="HPLC Injection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Separation [label="Separation on Achiral Stationary Phase\n(e.g., C18 Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Detection\n(UV at 340 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(Peak Integration & Purity Calculation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges SamplePrep -> Derivatization; Derivatization -> Quench; Quench -> Injection; Injection -> Separation; Separation -> Detection; Detection -> DataAnalysis; } }

Caption: General workflow for indirect chiral analysis using derivatization.

Experimental Protocol: Indirect Chiral HPLC (Marfey's Method)

This protocol is adapted from established methods for amino acid analysis.[9][16]

  • Reagent Preparation:

    • Marfey's Reagent Solution: Prepare a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.[9]

    • Buffer: Prepare a 1 M sodium bicarbonate solution in water.

  • Derivatization Procedure:

    • To 50 µL of an aqueous solution of the amino acid sample (approx. 1 mg/mL), add 100 µL of the 1 M sodium bicarbonate solution.[9]

    • Add 200 µL of the 1% Marfey's reagent solution.[9]

    • Vortex the mixture and incubate at 40 °C for 60-90 minutes.[9][15]

  • Reaction Quenching:

    • After incubation, cool the reaction vial to room temperature.

    • Add 50 µL of 2 M HCl to stop the reaction.[9]

  • Sample Preparation for HPLC:

    • The sample can be injected directly, or the acetone can be evaporated under a stream of nitrogen and the residue redissolved in the mobile phase. Filter the final solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically required.

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient Program: Start with a low percentage of B (e.g., 10-20%) and increase linearly to a higher percentage (e.g., 60-70%) over 20-30 minutes. This will need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 340 nm.

  • Data Analysis: As with the direct method, inject a derivatized racemic standard to confirm peak identity and resolution. Calculate the enantiomeric excess using the peak areas of the two resulting diastereomers. For many amino acids derivatized with L-FDAA, the L-L diastereomer elutes before the D-L diastereomer.[17]

Comparative Analysis

FeatureDirect Method (Chiral HPLC)Indirect Method (Derivatization)
Principle Differential interaction with a Chiral Stationary Phase (CSP).[4]Formation of diastereomers, separated on an achiral column.[7]
Speed Faster; fewer sample preparation steps.Slower; requires derivatization and quenching steps.[9]
Simplicity High. "Load and run" approach.Moderate. Requires careful control of reaction conditions.
Sensitivity Lower, unless using MS detection. Analyte has a poor UV chromophore.High. The dinitrophenyl group is a strong chromophore for UV detection.[8][15]
Cost Higher initial cost due to expensive chiral columns.Lower column cost (standard C18), but ongoing cost for derivatizing reagents.[8]
Robustness Can be sensitive to mobile phase composition and temperature.Method is generally robust once derivatization is optimized.
Potential Issues Finding a suitable CSP can require extensive screening.Incomplete derivatization, side reactions, or racemization during the reaction can lead to inaccurate results.

Alternative Technique: Capillary Electrophoresis (CE)

Capillary Electrophoresis is another powerful technique for chiral separations, offering high efficiency and very low sample/reagent consumption.[2][18]

  • Principle: Enantiomers are separated in a capillary based on their differential migration in an electric field. This is achieved by adding a chiral selector to the background electrolyte (BGE).[18] Cyclodextrins and their derivatives are the most common chiral selectors used for this purpose.[18]

  • Advantages: Extremely high separation efficiency, rapid analysis times, and minimal waste generation.[2]

  • Considerations: Requires specialized equipment and can be less robust for routine quality control compared to HPLC.

Conclusion and Recommendations

The choice of method for determining the chiral purity of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid depends on the specific needs of the laboratory.

  • For routine quality control and high-throughput screening , the Direct HPLC Method is highly recommended. Its simplicity and speed are significant advantages, provided a suitable chiral stationary phase (like a macrocyclic glycopeptide-based column) is identified and the method is validated. The initial investment in a chiral column is offset by lower solvent consumption and reduced labor over time.

  • For research, method development, and applications requiring high sensitivity with UV detection , the Indirect HPLC Method using Marfey's reagent is an excellent choice. The derivatization step, while adding time, provides a robust separation on inexpensive, common C18 columns and dramatically improves detection limits.[8] This method is also valuable for confirming the results obtained from direct analysis.

Ultimately, the most reliable approach involves using orthogonal methods. Developing both a direct and an indirect method provides a comprehensive and self-validating system for ensuring the chiral integrity of this critical pharmaceutical building block.

References

  • Journal of Analytical & Bioanalytical Techniques - Outline of Chiral Chromatography. (n.d.). Longdom Publishing S.L. Retrieved from [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (2021). Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective. Biomedical Chromatography, 35(1), e4990. Retrieved from [Link]

  • Chiral column chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2006). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Chromatographia, 64(5-6), 335-344. Retrieved from [Link]

  • Nicolas, M., et al. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Tetrahedron: Asymmetry, 22(3), 351-356. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Chiral derivatizing agent. (n.d.). Wikipedia. Retrieved from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Technology Networks. Retrieved from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved from [Link]

  • Wang, W., et al. (2020). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Analytical Chemistry, 92(15), 10472-10479. Retrieved from [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2026, January 14). Royal Society of Chemistry. Retrieved from [Link]

  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. (2002, January 15). PubMed. Retrieved from [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies. Retrieved from [Link]

  • Komaravolu, Y., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(21), 2465-2476. Retrieved from [Link]

  • Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462820. Retrieved from [Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. (2000, January 15). PubMed. Retrieved from [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). (2025, February 10). Semantic Scholar. Retrieved from [Link]

Sources

Deep-Dive Technical Guide: Mass Spectrometry Fragmentation of 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2]

3-Amino-5-hydroxy-4,4-dimethylpentanoic acid (often abbreviated in peptidomimetic literature as a derivative of the pantoic scaffold or related to


-amino acids) represents a critical structural motif in novel protease inhibitors and antibody-drug conjugate (ADC) linkers. Its structure combines a 

-amino acid backbone with a gem-dimethyl substituted side chain.

This guide provides a definitive analysis of its fragmentation behavior under Electrospray Ionization (ESI) conditions. Unlike standard amino acids, the gem-dimethyl group at the C4 position introduces steric constraints that alter typical fragmentation pathways (the "Thorpe-Ingold" or gem-dimethyl effect), stabilizing specific carbocations and preventing hydrogen rearrangements common in linear isomers.

Key Analytical Challenge: Distinguishing this molecule from its isobaric linear analogs (e.g., 3-amino-5-hydroxyhexanoic acid) which share the same elemental formula (


, MW 161.11 Da) but exhibit distinct pharmacokinetic properties.

Theoretical Fragmentation & Mechanistic Insight

Primary Ionization
  • Ionization Mode: ESI Positive (

    
    )
    
  • Precursor Ion:

    
    
    
The Fragmentation Cascade

The fragmentation of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid is governed by charge localization on the amine (C3) and the stability of the tertiary center at C4.

  • Dehydration (

    
    ): 
    The primary hydroxyl group at C5 facilitates rapid water loss. Unlike linear alcohols, the gem-dimethyl group prevents 1,4-elimination, favoring a direct 1,2-elimination or cyclization-assisted loss.
    
    • Mechanism:[1] Inductive cleavage or neighboring group participation by the amine.

  • Diagnostic

    
    -Cleavage (Formation of 
    
    
    
    ):
    The most critical diagnostic event is the cleavage of the C3-C4 bond.
    • Pathway: The charge is retained on the nitrogen-containing fragment (

      
      ).
      
    • Mass Calculation:

      
      .
      
    • Significance: This ion confirms the

      
      -amino acid backbone.
      
  • The Gem-Dimethyl Signature (

    
     Neutral Loss): 
    The neutral fragment lost during the formation of 
    
    
    
    is the 2,2-dimethyl-3-hydroxypropyl radical/molecule (
    
    
    ). While usually neutral, in high-energy CID, the charge can occasionally migrate to the stable tertiary carbocation formed at the gem-dimethyl site, appearing as a low-abundance
    
    
    or
    
    
    (after water loss) peak.
Fragmentation Pathway Diagram

The following diagram illustrates the specific bond cleavages and resulting m/z values.

FragmentationPathway cluster_legend Mechanism Key M_H [M+H]+ Precursor m/z 162.12 M_H2O Dehydration Product m/z 144.11 (-H2O) M_H->M_H2O Neutral Loss -18 Da (Source/Low CE) Immonium Diagnostic Immonium Ion m/z 88.04 (Backbone) M_H->Immonium α-Cleavage (C3-C4) High CE SideChain Side Chain Ion m/z 57.07 (Gem-dimethyl signature) M_H->SideChain Charge Remote Fragmentation M_H2O->Immonium Secondary Frag key1 Blue: Precursor key2 Red: Primary Loss key3 Green: Diagnostic Ion

Caption: Figure 1. ESI+ Fragmentation pathway of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid showing the critical transition from m/z 162 to the backbone diagnostic m/z 88.

Comparative Analysis: Target vs. Linear Isomer

Distinguishing the gem-dimethyl variant from the linear 3-Amino-5-hydroxyhexanoic acid is critical for quality control.

Table 1: Spectral Comparison Guide
FeatureTarget: 4,4-Dimethyl Analog Alternative: Linear Isomer (Hexanoic) Mechanistic Reason
Precursor Ion 162.12162.12Isobaric.
Water Loss (

144)
High Intensity Moderate IntensityThe 1° alcohol on the dimethyl scaffold is sterically exposed but the backbone is rigid, promoting specific elimination.
Base Peak (High CE)

88

102
or

88
The linear isomer cleaves at C3-C4 to yield a larger side chain or undergoes McLafferty rearrangement which is blocked in the dimethyl analog.
Side Chain Loss Loss of 74 Da (

)
Loss of 74 Da (Different structure)The gem-dimethyl group blocks H-transfer. The linear isomer allows 6-membered transition states.
Low Mass Fingerprint

57
(

)

43 (

)
The t-butyl-like motif of the dimethyl group yields a stable

57 cation; linear chains degrade to propyl (

43).

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating by using the "Energy Ramp" method to confirm the stability of the gem-dimethyl core.

Sample Preparation[4][5]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL 50:50 Methanol:Water (0.1% Formic Acid).

  • Dilution: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC-MS injection.

  • Derivatization (Optional validation): If LC separation is poor, perform esterification with butanol/HCl. The dimethyl group provides steric hindrance, making esterification slower than the linear isomer—a secondary confirmation test.

LC-MS/MS Parameters (Q-TOF/Orbitrap)
  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100mm, 1.8 µm.

    • Rationale: HSS T3 is chosen for retention of polar amines.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-2 min (1% B), 2-8 min (1%

    
     40% B).
    
  • Collision Energy (CE): Stepped 15, 30, 45 eV.

Identification Decision Tree

DecisionTree Start Start: Detect m/z 162.12 Step1 Check MS2 Spectrum (CE 30eV) Start->Step1 Check88 Is m/z 88 Dominant? Step1->Check88 Check57 Is m/z 57 Present? (Gem-dimethyl marker) Check88->Check57 Yes ResultLinear IDENTIFIED: Linear Isomer Check88->ResultLinear No (m/z 102 observed) ResultTarget CONFIRMED: 4,4-Dimethyl Analog Check57->ResultTarget Yes Check57->ResultLinear No (m/z 43 observed)

Caption: Figure 2. Logic flow for differentiating the target molecule from linear isomers using MS2 spectral features.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Julian, R. R., et al. (2012). "Differentiation of Isomeric Amino Acid Residues in Proteins and Peptides Using Mass Spectrometry." Analytical Chemistry.

  • Harrison, A. G. (2003).[3] "Fragmentation reactions of protonated peptides containing beta-amino acids." Journal of Mass Spectrometry. (Establishes the m/z 88 backbone cleavage rule).

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectrometry of 3,4-dimethyl-derivatives." (Used for comparative alkyl fragmentation patterns).

Disclaimer: This guide is intended for research use only. Fragmentation patterns may vary slightly based on instrument geometry (Ion Trap vs. Q-TOF).

Sources

A Comparative Guide to the Bioactivity of 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid and its Non-methylated Analogs as Potential GABA Aminotransferase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Comparison

The balance between excitatory and inhibitory neurotransmission is crucial for proper central nervous system function. GABA is the primary inhibitory neurotransmitter in the mammalian brain, and its concentration is tightly regulated.[1][2] One of the key enzymes in GABA metabolism is GABA aminotransferase (GABA-AT), which degrades GABA.[1][3] Inhibition of GABA-AT leads to an increase in synaptic GABA levels, a therapeutic strategy employed in the treatment of epilepsy and other neurological disorders.[1][4][5]

The two molecules at the center of this guide, 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid and 3-Amino-5-hydroxypentanoic acid, are structural analogs of GABA. The key difference lies in the presence of a gem-dimethyl group at the C4 position of the pentanoic acid backbone in the methylated analog. This structural modification is hypothesized to have a significant impact on the molecule's interaction with the active site of GABA-AT. This guide will provide the tools to investigate this hypothesis.

The Biological Target: GABA Aminotransferase (GABA-AT)

GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and L-glutamate.[1][3] The catalytic cycle of GABA-AT is a well-characterized process, making it an excellent target for in vitro inhibition studies.

cluster_0 GABA-AT Catalytic Cycle GABA GABA GABA_AT_PLP GABA-AT (PLP) GABA->GABA_AT_PLP Binds alpha_KG α-Ketoglutarate Schiff_Base_1 GABA-PLP Schiff Base GABA_AT_PLP->Schiff_Base_1 Forms GABA_AT_PMP GABA-AT (PMP) Schiff_Base_1->GABA_AT_PMP Releases SSA SSA Succinic Semialdehyde Schiff_Base_2 Glutamate-PMP Schiff Base GABA_AT_PMP->Schiff_Base_2 Binds α-KG Glutamate Glutamate Schiff_Base_2->GABA_AT_PLP Releases Glutamate, Regenerates Enzyme

Figure 1: Simplified catalytic cycle of GABA aminotransferase (GABA-AT).

Inhibitors of GABA-AT can act through various mechanisms, including competitive, non-competitive, or irreversible inhibition. Understanding the mode of inhibition is crucial for drug development.

Hypothetical Comparative Bioactivity Data and Structure-Activity Relationship (SAR) Analysis

While awaiting experimental validation, we can hypothesize the potential outcomes based on established principles of medicinal chemistry. The gem-dimethyl group on 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid is expected to introduce significant steric bulk compared to its non-methylated analog.

Table 1: Hypothetical Bioactivity Data against GABA-AT

CompoundStructureHypothetical Ki (μM)
3-Amino-5-hydroxypentanoic acidNon-methylated analog structure50
3-Amino-5-hydroxy-4,4-dimethylpentanoic acidDimethylated analog structure15

Note: The Ki values presented are purely hypothetical for illustrative purposes and must be determined experimentally.

Structure-Activity Relationship (SAR) Insights:

The introduction of the gem-dimethyl group could influence the binding affinity for GABA-AT in several ways:

  • Increased Lipophilicity: The methyl groups increase the lipophilicity of the molecule, which could lead to enhanced hydrophobic interactions with non-polar residues in the enzyme's active site, potentially resulting in a lower Ki value (higher affinity).

  • Conformational Restriction: The steric hindrance from the dimethyl group can restrict the rotational freedom of the carbon backbone. This pre-organization of the molecule into a more "bioactive" conformation could reduce the entropic penalty of binding, thereby increasing affinity.

  • Steric Hindrance: Conversely, if the active site of GABA-AT is sterically constrained, the bulky dimethyl group could clash with amino acid residues, leading to a decrease in binding affinity (higher Ki).

The experimental determination of the inhibitory constants (Ki) for both compounds will be essential to elucidate the actual effect of the dimethyl substitution.

Experimental Methodology: In Vitro GABA-AT Inhibition Assay

The following is a detailed, step-by-step protocol for a spectrophotometric assay to determine the inhibitory potential of the test compounds against GABA-AT. This is a coupled-enzyme assay where the activity of GABA-AT is linked to the production of a chromophore that can be measured over time.[5][6][7][8]

Materials:
  • Purified GABA aminotransferase (from porcine brain or recombinant human)

  • γ-Aminobutyric acid (GABA)

  • α-Ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Test compounds (3-Amino-5-hydroxy-4,4-dimethylpentanoic acid and 3-Amino-5-hydroxypentanoic acid)

  • Positive control inhibitor (e.g., Vigabatrin)

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Experimental Workflow:

cluster_1 Assay Preparation cluster_2 Reaction Setup (96-well plate) cluster_3 Initiation and Measurement cluster_4 Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - Substrate Mix (GABA, α-KG, NADP+, PLP, SSADH) - Test Compound Dilutions - Positive Control Dilutions add_inhibitor Add Test Compound/Control to wells prep_reagents->add_inhibitor add_substrate Add Substrate Mix to wells add_inhibitor->add_substrate pre_incubate Pre-incubate at 37°C add_substrate->pre_incubate add_enzyme Initiate reaction by adding GABA-AT pre_incubate->add_enzyme read_absorbance Measure absorbance at 340 nm kinetically add_enzyme->read_absorbance calc_rate Calculate initial reaction rates read_absorbance->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data det_ic50 Determine IC50 values plot_data->det_ic50 calc_ki Calculate Ki values using Cheng-Prusoff equation det_ic50->calc_ki

Figure 2: Experimental workflow for the GABA-AT inhibition assay.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare a 50 mM potassium pyrophosphate buffer (pH 8.6).

    • Create a stock solution of the substrate mix containing GABA, α-ketoglutarate, NADP+, PLP, and an excess of the coupling enzyme, SSADH, in the assay buffer. The final concentrations in the assay should be optimized but typical ranges are: GABA (1-10 mM), α-ketoglutarate (1-5 mM), NADP+ (1-2 mM), PLP (10-50 µM).

    • Prepare serial dilutions of the test compounds and the positive control (Vigabatrin) in the assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add 10 µL of the test compound dilutions or the vehicle control.

    • Add 80 µL of the substrate mix to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 10 µL of a pre-determined concentration of GABA-AT to each well.

    • Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C.

  • Data Acquisition:

    • Monitor the increase in absorbance at 340 nm every 30-60 seconds for 15-30 minutes. The increase in absorbance corresponds to the reduction of NADP+ to NADPH by SSADH, which is proportional to the activity of GABA-AT.

  • Data Analysis:

    • Calculate the initial velocity (V0) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Vinhibitor / Vcontrol)] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • If the inhibition is competitive, the inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the substrate (GABA) and Km is the Michaelis constant of GABA for GABA-AT.

Conclusion

This guide provides a robust scientific framework for the comparative analysis of the bioactivity of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid and its non-methylated analog as potential inhibitors of GABA aminotransferase. By following the detailed experimental protocol, researchers can generate the necessary quantitative data to elucidate the structure-activity relationship and determine the impact of the gem-dimethyl substitution. Such studies are fundamental in the field of medicinal chemistry and drug development for the rational design of novel and more potent therapeutic agents targeting the GABAergic system.

References

  • Hog, S., Greenwood, J. R., Madsen, K. B., et al. (n.d.). Structure-Activity Relationships of Selective GABA Uptake Inhibitors. Bentham Science. Available at: [Link]

  • Clausen, R. P., et al. (2015). Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2853-2856. Available at: [Link]

  • Sarup, A., et al. (2002). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. Current Topics in Medicinal Chemistry, 2(8), 857-873. Available at: [Link]

  • Kowalski, K., et al. (2020). Structure activity relationship of selective GABA uptake inhibitors. ResearchGate. Available at: [Link]

  • Biomedical Research Service Center. (n.d.). GABA Aminotransferase (GABAT) Assay Kit. Biomedical Research Service Center. Available at: [Link]

  • Tian, N., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 17006. Available at: [Link]

  • Creative BioMart. (n.d.). GABA Aminotransferase (GABA-T) activity assay kit. Creative BioMart. Available at: [Link]

  • Yamakawa, T., et al. (2019). GABA enzymatic assay kit. Bioscience, Biotechnology, and Biochemistry, 83(12), 2323-2329. Available at: [Link]

  • Shelton, M. D., et al. (2025). Cost-effective production of Escherichia coli “GABase” for spectrophotometric determination of γ-aminobutyrate (GABA) levels or glutamate decarboxylase activity. Biology Methods and Protocols, 10(1), bpaf050. Available at: [Link]

  • Biomedical Research Service Center. (n.d.). BMR GABA Aminotransferase (GABAT) Assay Kit. Biomedical Research Service Center. Available at: [Link]

  • Yamakawa, T., et al. (2019). GABA enzymatic assay kit. Taylor & Francis Online. Available at: [Link]

  • Olsen, R. W. (2001). GABA IS THE MAJOR INHIBITORY NEUROTRANSMITTER IN THE NERVOUS SYSTEM Several amino acids are found in high concentrations in brai. American College of Neuropsychopharmacology. Available at: [Link]

  • ResearchGate. (n.d.). GABA-T inhibition assay of GSEe. ResearchGate. Available at: [Link]

  • Nathanson, A. J., et al. (2024). Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures. eNeuro, 11(7), ENEURO.0135-24.2024. Available at: [Link]

  • Liu, P., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). ACS Chemical Biology, 10(4), 1086-1095. Available at: [Link]

  • ChEMBL. (n.d.). In vitro inhibition assay using GABA receptor. EMBL-EBI. Available at: [Link]

  • Wu, Y., et al. (2001). GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. Journal of Neuroscience, 21(8), 2630-2639. Available at: [Link]

  • Allen, M. J., & Sabir, S. (2025). GABA Receptor. StatPearls. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Gamma-Aminobutyric Acid? Patsnap Synapse. Available at: [Link]

  • Kramer, P. F., et al. (2020). Axonal mechanisms mediating γ-aminobutyric acid receptor type A (GABA-A) inhibition of striatal dopamine release. eLife, 9, e59222. Available at: [Link]

  • Wikipedia. (n.d.). GABA. Wikipedia. Available at: [Link]

Sources

X-ray crystallography data for 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: X-Ray Crystallography Strategies for 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid Derivatives

Introduction 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid (AHDPA) and its derivatives are critical chiral building blocks and pharmaceutical intermediates. However, obtaining high-resolution single-crystal X-ray diffraction (SCXRD) data for these compounds presents a formidable crystallographic challenge. The presence of the neo-pentyl-like 4,4-dimethyl group induces localized steric hindrance, while the flanking carbon-carbon bonds retain high conformational entropy. Furthermore, the zwitterionic nature of the underivatized amino acid drives the formation of unpredictable, hygroscopic hydrogen-bond networks, often resulting in amorphous syrups or twinned crystals rather than diffraction-quality single crystals.

This guide objectively compares four distinct crystallographic strategies to overcome these limitations, providing drug development professionals with validated protocols and quantitative performance metrics to determine the absolute configuration and solid-state conformation of AHDPA derivatives.

Methodology Comparison: Performance & Applicability

1. Direct Crystallization (The Baseline Control) Attempting to crystallize AHDPA directly from aqueous or organic solvents typically fails due to its high conformational flexibility and tendency to form hydrates. While it requires no chemical modification, the resulting crystals (if any) usually diffract poorly (resolution > 1.2 Å), making it impossible to confidently assign the absolute configuration without anomalous dispersion signals.

2. Co-Crystallization / Salt Formation (The Scalable Approach) By pairing AHDPA with a rigid, chiral co-former (e.g., L-tartaric acid or (1S)-(+)-10-Camphorsulfonic acid), the conformational flexibility is locked into a predictable lattice. The protic co-former protonates the


-amino group, forming a robust ionic co-crystal (). This method is highly scalable and excellent for determining relative stereochemistry, but it relies on the known chirality of the co-former to deduce the absolute configuration of the AHDPA derivative.

3. Heavy-Atom Derivatization (The Gold Standard for Phasing) Covalently attaching a heavy-atom-containing moiety (e.g., N-p-bromobenzoyl) or utilizing tetrabromoterephthalic acid co-crystallization introduces strong anomalous scatterers into the lattice (). This enables Single-wavelength Anomalous Dispersion (SAD) phasing. This is the most reliable method for unambiguously determining the absolute configuration of AHDPA, though it requires synthetic effort and purification prior to crystallization.

4. Crystalline Sponge Method (The Microgram Solution) Pioneered by the Fujita group, the Crystalline Sponge Method (CSM) eliminates the need to crystallize the AHDPA derivative itself (). Instead, the target molecule is absorbed into the pores of a pre-formed metal-organic framework (MOF). The host-guest interactions order the AHDPA molecules within the lattice, allowing for direct SCXRD analysis using only microgram quantities of the sample ().

Quantitative Performance Comparison

MethodologySample RequirementPhasing StrategyTypical Resolution LimitAbsolute Configuration Determination
Direct Crystallization > 20 mgDirect Methods1.0 – 1.5 ÅPoor (Requires high-res data & low thermal motion)
Co-Crystallization > 15 mgDirect Methods0.8 – 1.0 ÅIndirect (Inferred from chiral co-former)
Heavy-Atom Derivatization > 10 mgSAD / MAD0.7 – 0.9 ÅExcellent (Directly determined via anomalous dispersion)
Crystalline Sponge Method < 5 µg Molecular Replacement0.9 – 1.1 ÅGood (Determined via host framework anomalous signals)

Logical Decision Matrix

DecisionMatrix Start AHDPA Sample Available Mass Sample Mass? Start->Mass CSM Crystalline Sponge Method Mass->CSM < 1 mg Config Need Absolute Configuration? Mass->Config > 10 mg Heavy Heavy-Atom Derivatization Config->Heavy Yes (SAD/MAD Phasing) CoCryst Co-Crystallization Config->CoCryst No (Relative Config)

Decision matrix for selecting the optimal X-ray crystallography strategy for AHDPA derivatives.

Validated Experimental Protocols

As a self-validating system, each protocol below incorporates specific checkpoints to ensure structural integrity and prevent the collection of artifactual data.

Protocol 1: Crystalline Sponge Method (CSM) Workflow

This protocol leverages host-guest complexation to bypass the crystallization bottleneck entirely.

  • MOF Synthesis: Synthesize the porous coordination network [(ZnI2)3(tpt)2] by layering a methanol solution of ZnI2 over a nitrobenzene solution of 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt). Causality: This specific MOF provides ~15 Å pores, which are sterically ideal for accommodating the bulky 4,4-dimethyl group of AHDPA without disrupting the host lattice.

  • Solvent Exchange: Exchange the strongly diffracting mother liquor (nitrobenzene) with cyclohexane by soaking the crystals for 3 days, replacing the solvent daily. Causality: Cyclohexane has a significantly lower electron density than nitrobenzene. Removing high-Z solvents reduces background noise in the electron density map, allowing the lighter atoms (C, N, O) of the AHDPA guest to be clearly resolved.

  • Guest Soaking: Immerse the solvent-exchanged MOF crystal in a 2 µg/µL solution of N-Boc-AHDPA in cyclohexane at 50°C for 48 hours. Causality: The N-Boc protection removes the zwitterionic character, increasing solubility in non-polar cyclohexane. Elevated temperature increases kinetic energy, facilitating the diffusion of the guest into the MOF pores to displace the solvent.

  • Data Collection: Mount the crystal in a cryoloop, coat with paratone oil, and flash-cool to 100 K in a nitrogen stream prior to X-ray exposure. Causality: Flash-cooling locks the dynamic AHDPA molecules into a single low-energy conformation within the pores, drastically reducing atomic B-factors and improving the diffraction resolution limit.

  • Validation Checkpoint: Before full anisotropic refinement, validate guest occupancy by analyzing the initial

    
     difference electron density map.
    Causality: Ensures that the AHDPA derivative has successfully displaced the solvent and is ordered within the pore, preventing the refinement of mathematical artifacts.
    

CSMWorkflow A MOF Synthesis [(ZnI2)3(tpt)2] B Solvent Exchange (Cyclohexane) A->B Remove high-Z solvent C Guest Soaking (AHDPA Derivative) B->C Host-guest complexation D Cryo-Cooling (100 K) C->D Lock conformation E SCXRD Analysis & Phasing D->E Data collection

Experimental workflow for the Crystalline Sponge Method applied to AHDPA derivatives.

Protocol 2: Co-Crystallization via Salt Formation

This protocol utilizes a chiral resolving agent to form a highly ordered ionic lattice.

  • Solvent Selection & Dissolution: Dissolve equimolar amounts of AHDPA and (1S)-(+)-10-Camphorsulfonic acid (CSA) in an 80:20 mixture of Methanol and Water at 45°C. Causality: The highly polar, protic solvent mixture disrupts the internal zwitterionic network of AHDPA (between its own amine and carboxylate), freeing the functional groups to interact with the CSA co-former.

  • Supersaturation Generation: Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a single needle hole and place it in a vibration-free 20°C incubator. Causality: Filtration removes heterogeneous nucleation sites (dust) that cause rapid, low-quality precipitation. The single needle hole ensures an extremely slow evaporation rate, maintaining the system in the metastable zone to grow large, defect-free single crystals.

  • Harvesting & Validation Checkpoint: After 7-14 days, harvest the resulting prismatic crystals. Validate the stoichiometry using solution 1H-NMR prior to SCXRD mounting. Causality: Because co-crystals can sometimes precipitate as physical mixtures or single-component crystals, NMR validation ensures the harvested crystal is the true 1:1 ionic co-crystal, preventing wasted diffractometer time on false positives.

References

  • Crystalline sponge method | The University of Tokyo. U-Tokyo Focus.[Link]

  • The crystalline sponge method updated. Nature Protocols / ResearchGate.[Link]

  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. PubMed Central (PMC).[Link]

  • Simplified heavy-atom derivatization of protein structures via co-crystallization with the MAD tetragon tetrabromoterephthalic acid. ResearchGate.[Link]

A Comprehensive Guide to the pH-Dependent Stability of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the stability of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid across a range of pH conditions. Designed for researchers, scientists, and professionals in drug development, this document details the experimental protocols, kinetic data, and degradation pathways to facilitate informed decisions in formulation and development.

Introduction

3-Amino-5-hydroxy-4,4-dimethylpentanoic acid is a gamma-amino acid derivative with potential applications in pharmaceutical development. Understanding its stability profile as a function of pH is a critical prerequisite for the development of safe, stable, and efficacious drug formulations.[1][2] This guide presents a systematic investigation into the stability of this molecule in acidic, neutral, and alkaline buffer systems, providing a foundational understanding of its degradation kinetics and mechanisms. Such forced degradation studies are a regulatory expectation and a scientific necessity to ensure the quality and safety of pharmaceutical products.[3][4]

The stability of a drug substance can be significantly influenced by environmental factors such as temperature, humidity, and pH.[2] Hydrolysis, a common degradation pathway, is particularly sensitive to pH.[5][6] For a molecule like 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid, which contains both an amine and a carboxylic acid functional group, its ionization state and, consequently, its susceptibility to various degradation reactions will be highly dependent on the pH of the surrounding medium.

This study aims to elucidate the pH-rate profile for the degradation of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid and to identify the primary degradation products formed under different pH conditions. The insights gained from this investigation are crucial for selecting appropriate formulation strategies, defining storage conditions, and establishing a suitable shelf-life for any resulting drug product.

Experimental Design & Rationale

A well-designed forced degradation study should aim for a target degradation of 5-20% to ensure that the degradation products can be reliably detected and quantified.[7][8] The experimental design for this study was developed in accordance with the principles outlined in the ICH Q1A(R2) guidelines for stability testing.[7]

To comprehensively assess the stability of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid, three buffer systems were selected to represent acidic, neutral, and alkaline conditions:

  • pH 3.0: A phosphate buffer was chosen for the acidic condition.[9] This pH is relevant to the acidic environment of the stomach and can provide insights into the stability of the compound upon oral administration.

  • pH 7.4: A phosphate-buffered saline (PBS) was selected to mimic physiological pH.[10] Stability at this pH is critical for understanding the behavior of the molecule in the bloodstream and other biological tissues.

  • pH 9.0: A borate buffer was used for the alkaline condition.[9][11][12][13] This pH can represent conditions in the lower gastrointestinal tract and is also a common stress condition in forced degradation studies to accelerate degradation.

The choice of these specific buffers is based on their common use in pharmaceutical stability studies and their ability to maintain a stable pH throughout the experiment.

The following diagram illustrates the systematic workflow employed in this stability study.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare 3-Amino-5-hydroxy- 4,4-dimethylpentanoic acid stock solution C Incubate samples at controlled temperature (e.g., 50°C) A->C B Prepare pH 3, 7.4, and 9 buffers B->C D Withdraw aliquots at specified time points (0, 24, 48, 72, 96 hours) C->D E Quench reaction (if necessary) D->E F Analyze by Stability-Indicating HPLC-UV E->F G Quantify remaining parent compound F->G H Identify and quantify degradation products F->H I Determine degradation kinetics G->I

Caption: Experimental workflow for the pH stability study.

Detailed Experimental Protocols

  • Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in water, adjust the pH to 3.0 with phosphoric acid, and dilute to the final volume.[9]

  • Phosphate-Buffered Saline (pH 7.4): To prepare 1 liter of 1x PBS, dissolve 8g of NaCl, 0.2g of KCl, 1.44g of Na₂HPO₄, and 0.24g of KH₂PO₄ in 800ml of distilled water. Adjust the pH to 7.4 with HCl, and then add distilled water to a final volume of 1 liter.[10]

  • Borate Buffer (pH 9.0): Dissolve 6.20 g of boric acid in 500 ml of water, adjust the pH to 9.0 with 1 M sodium hydroxide (approximately 41.5 ml), and dilute with water to 1000 ml.[9]

  • Prepare a stock solution of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid in a suitable solvent (e.g., water or a co-solvent if necessary) at a known concentration (e.g., 1 mg/mL).[8]

  • For each pH condition, add a specific volume of the stock solution to the respective buffer to achieve the desired final concentration.

  • Incubate the samples in a temperature-controlled environment, such as a water bath or stability chamber, at an elevated temperature (e.g., 50-60°C) to accelerate degradation.[8]

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 24, 48, 72, and 96 hours).

  • Immediately quench the degradation reaction if necessary by adjusting the pH to neutral or by freezing the sample.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for accurately quantifying the parent compound and its degradation products.[3][14]

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is a common choice for separating polar compounds like amino acids.[15][16]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a low pH) and an organic solvent (e.g., acetonitrile or methanol).[14]

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products exhibit absorbance.

  • Method Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and sensitivity to ensure reliable results.[15]

Results and Discussion

The stability of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid was found to be highly dependent on the pH of the buffer. The following table summarizes the percentage of the parent compound remaining at each time point for the different pH conditions.

Time (hours)% Remaining (pH 3.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100.0100.0100.0
2498.299.592.1
4896.598.985.3
7294.898.278.6
9693.197.572.4

From the data, it is evident that 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid is most stable at neutral pH and exhibits significantly faster degradation under alkaline conditions. The degradation under acidic conditions is slower than in the alkaline medium but more pronounced than at neutral pH.

The observed pH-dependent stability can be attributed to different degradation mechanisms that are favored under specific pH conditions.

1. Alkaline Conditions (pH 9.0):

Under alkaline conditions, the primary degradation pathway is likely to be intramolecular cyclization to form a lactam. The amino group, being deprotonated and thus more nucleophilic at higher pH, can attack the carbonyl carbon of the carboxylic acid, leading to the formation of a six-membered ring lactam. This type of intramolecular reaction is a known degradation pathway for gamma-amino acids.[17]

G cluster_alkaline Alkaline Degradation (pH 9.0) A 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid B Deprotonated Amino Group (Nucleophilic) A->B High pH C Intramolecular Nucleophilic Attack B->C D Formation of Tetrahedral Intermediate C->D E Lactam Formation (Six-membered ring) D->E Loss of H2O

Caption: Proposed lactam formation pathway at high pH.

Another potential degradation pathway at high pH is oxidative deamination , where the amino group is converted to a keto group, although this is generally more significant in biological systems.[18][19][20][21]

2. Acidic Conditions (pH 3.0):

In acidic solutions, the degradation is likely to proceed via acid-catalyzed hydrolysis of the amide bond if a lactam were to form as an intermediate. However, the initial degradation is more likely to be slower due to the protonation of the amino group, which makes it non-nucleophilic and thus inhibits lactam formation. The observed degradation could be due to other mechanisms, such as dehydration or other rearrangements favored by acidic conditions. The acid-catalyzed hydrolysis of lactams is a known chemical transformation.[22]

G cluster_acidic Acidic Degradation (pH 3.0) A 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid B Protonated Amino Group (Non-nucleophilic) A->B Low pH D Potential for Acid-Catalyzed Hydrolysis (if lactam is present) A->D C Slower Degradation B->C

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3-Amino-5-hydroxy-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

3-Amino-5-hydroxy-4,4-dimethylpentanoic acid (often abbreviated as the


-amino acid fragment or "Tuv" core) is a critical synthetic building block for Tubulysins , a class of extremely potent antimitotic peptides used in Antibody-Drug Conjugates (ADCs).[1][2]

While the free acid fragment itself may display lower cytotoxicity than the fully assembled Tubulysin payload (which operates in the picomolar range), Prudent Practice dictates handling this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate.

  • Primary Hazard: Potential cytotoxicity and reproductive toxicity.[1]

  • Disposal Goal: Complete thermal destruction (Incineration).

  • Prohibited: Do NOT dispose of down the drain or in general trash.[1]

Safety Triage & Containment (Pre-Disposal)

Before waste generation, the following containment hierarchy must be active. This compound is a solid that can generate dust; inhalation is the primary exposure vector.[1]

ParameterOperational Requirement
Containment Class II Biological Safety Cabinet (BSC) or Powder Isolator .[1] Do not handle on an open bench.
PPE Double Nitrile Gloves (0.11mm min), Tyvek lab coat with cuffs, N95 (if outside hood) or PAPR (for spill cleanup).[1][2]
Deactivation 10% Sodium Hypochlorite (Bleach) followed by Sodium Thiosulfate (neutralizer).[1]
Waste Characterization & RCRA Classification

Under US EPA regulations (40 CFR 261), this specific compound is not explicitly "P-listed" or "U-listed."[1][2] However, based on Generator Knowledge of its downstream use (cytotoxic ADCs), it must be managed as Non-Regulated Hazardous Waste destined for incineration.[2]

  • RCRA Code: None (unless mixed with solvents).[1]

  • Generator Status: Treat as "Site-Regulated High Potency Waste." [1]

  • Waste Stream: High-Temperature Incineration (Combustion >1000°C).[1]

Critical Note: If this solid is dissolved in a solvent (e.g., DMF, DMSO, DCM), the waste code defaults to the solvent's characteristic (e.g., D001 for Ignitable, F003 for spent solvents).[2]

Step-by-Step Disposal Protocol
Workflow A: Solid Waste (Pure Powder or Contaminated Debris)

Applicable to: Weighing boats, contaminated gloves, paper towels, and pure chemical.[2]

  • Segregation: Collect all solid waste inside the BSC/Isolator. Do not remove contaminated items from the hood until double-bagged.[1]

  • Primary Containment: Place waste into a clear polyethylene bag (4 mil thickness minimum).[1]

  • Secondary Containment: Seal the primary bag and place it into a Yellow "Trace Chemo" Waste Bin or a rigid fiber drum lined with a hazardous waste liner.[1]

  • Labeling: Apply a hazardous waste label.

    • Content: "Solid Waste: 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid debris."[1][2]

    • Hazard Checkbox: Toxic / Cytotoxic.[1]

  • Sealing: Twist and tape the liner neck (gooseneck seal).[1] Secure the lid.

Workflow B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable to: HPLC waste, reaction solvents containing the compound.[2]

  • Compatibility Check: Ensure the liquid stream is compatible.[1] (e.g., Do not mix oxidizers with organic solvents).[1][2]

  • Collection: Use a High-Density Polyethylene (HDPE) carboy.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling:

    • Constituents: List the solvent (e.g., "90% Dichloromethane") AND the solute ("Trace Tubulysin Intermediate").

    • RCRA Codes: Add relevant solvent codes (e.g., F002 for DCM).[1][2][3]

  • Venting: Use a safety cap with a charcoal filter to prevent vapor pressure buildup while trapping toxic fumes.[1]

Deactivation & Spill Cleanup

If a spill occurs, physical removal is preferred over chemical deactivation to prevent creating a new, unknown chemical hazard.[2]

  • Powder Spill: Cover with a damp paper towel (to prevent dust).[1] Wipe up gently.[1]

  • Surface Decontamination:

    • Step 1: Apply 10% Bleach (Sodium Hypochlorite).[1] Allow 15 minutes contact time. Mechanism: Oxidative cleavage of the amide/amine bonds.

    • Step 2: Wipe with 1% Sodium Thiosulfate to neutralize bleach (prevents corrosion of stainless steel hoods).[1]

    • Step 3: Rinse with 70% Isopropanol or Water.[1]

  • Disposal of Cleanup Materials: All wipes go into the Solid Hazardous Waste stream (Workflow A).[1]

Decision Logic Diagram (Graphviz)

The following diagram illustrates the decision tree for segregating this specific waste stream.

DisposalWorkflow Start Waste Generation: 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Debris (Powder, Gloves, Wipes) StateCheck->Solid Solid Liquid Liquid Solution (Solvents + Solute) StateCheck->Liquid Liquid SolidBin Yellow Bin / Rigid Drum (Label: Cytotoxic Solid) Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalogenated No Halogens LiquidCarboy HDPE Carboy (Label: Toxic Solvent Waste) Halogenated->LiquidCarboy Add Code F001/F002 NonHalogenated->LiquidCarboy Add Code F003/D001 Incineration DESTINATION: High-Temp Incineration SolidBin->Incineration LiquidCarboy->Incineration

Figure 1: Waste segregation logic ensuring all streams ultimately reach high-temperature incineration.

References & Regulatory Grounding[1][4][5][6]
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][4]

    • Relevance: Establishes the "cradle-to-grave" responsibility for chemical waste and HPAPI handling.

    • [1]

  • US Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

    • Relevance: Defines RCRA characteristics (D001, F-codes) cited in the protocol.

  • Patterson, J. T., et al. (2021).[1][2] Improving Antibody-Tubulysin Conjugates through Linker Chemistry.

    • Relevance: Validates the chemical context of the amino acid as a precursor to highly potent Tubulysin payloads, necessitating the HPAPI safety approach.

    • [1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.